Product packaging for Bromo-PEG7-Boc(Cat. No.:)

Bromo-PEG7-Boc

Número de catálogo: B11936920
Peso molecular: 517.4 g/mol
Clave InChI: CUQOSQMVDLWZAR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Bromo-PEG7-Boc is a useful research compound. Its molecular formula is C21H41BrO9 and its molecular weight is 517.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H41BrO9 B11936920 Bromo-PEG7-Boc

Propiedades

Fórmula molecular

C21H41BrO9

Peso molecular

517.4 g/mol

Nombre IUPAC

tert-butyl 3-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C21H41BrO9/c1-21(2,3)31-20(23)4-6-24-8-10-26-12-14-28-16-18-30-19-17-29-15-13-27-11-9-25-7-5-22/h4-19H2,1-3H3

Clave InChI

CUQOSQMVDLWZAR-UHFFFAOYSA-N

SMILES canónico

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCBr

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to Bromo-PEG7-Boc: Properties, Structure, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG7-Boc is a heterobifunctional crosslinker featuring a polyethylene (B3416737) glycol (PEG) spacer arm of seven ethylene (B1197577) glycol units. This molecule is of significant interest in the field of drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). One terminus of the molecule is a bromo group, which can react with nucleophiles such as thiols, while the other end is a Boc-protected amine, which can be deprotected to reveal a primary amine for further conjugation. The PEG linker enhances the solubility and pharmacokinetic properties of the resulting conjugate. This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for this compound.

Chemical Properties and Structure

This compound is characterized by its linear structure composed of a bromoalkane, a heptaethylene glycol chain, and a tert-butyloxycarbonyl (Boc) protected amine.

Chemical Structure

IUPAC Name: tert-butyl (2-(2-(2-(2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate

SMILES: O=C(OC(C)(C)C)NCCOCCOCCOCCOCCOCCOCCOCCBr[1]

Molecular Formula: C₂₁H₄₁BrNO₉[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Weight 517.45 g/mol [1]
CAS Number 2766000-37-5[1]
Purity ≥95%[1]
Appearance Solid[2]
Storage 4°C, sealed storage, away from moisture[1]
Topological Polar Surface Area (TPSA) 90.91 Ų[1]
LogP (calculated) 2.2293[1]
Hydrogen Bond Acceptors 9[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 23[1]

Experimental Protocols

Boc Deprotection of PEGylated Compounds

The Boc protecting group can be removed under acidic conditions to yield a primary amine. This is a crucial step for subsequent conjugation reactions.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution (for optional basic work-up)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stir bar

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.

  • To the stirring solution, add TFA to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotected product will be more polar (lower Rf on TLC) than the starting material.

  • Upon completion, remove the DCM and excess TFA by rotary evaporation. The residue will be the amine as its TFA salt.

  • (Optional Basic Work-up for Free Amine):

    • Dissolve the crude residue in DCM.

    • Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the excess TFA. Be cautious of CO₂ evolution.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the solution and concentrate under reduced pressure to obtain the free amine.

PEGylation of Thiol-Containing Molecules

The bromo group of this compound can react with a thiol group via nucleophilic substitution to form a stable thioether bond. This is a common strategy for conjugating the PEG linker to cysteine residues in proteins or other thiol-containing molecules.

Materials:

  • This compound

  • Thiol-containing molecule (e.g., a peptide with a cysteine residue)

  • Aprotic polar solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))

  • Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Reaction vessel

  • Stirring mechanism

Procedure:

  • Dissolve the thiol-containing molecule in the chosen solvent in a reaction vessel.

  • Add a slight excess of the base (e.g., 1.1-1.5 equivalents) to the solution to deprotonate the thiol group, forming a more nucleophilic thiolate.

  • Add this compound (typically 1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature until the reaction is complete, as monitored by an appropriate analytical technique (e.g., HPLC or LC-MS).

  • Upon completion, the reaction mixture can be purified by preparative HPLC to isolate the desired PEGylated conjugate.

Applications in PROTAC Synthesis

This compound is primarily utilized as a linker in the synthesis of PROTACs. PROTACs are bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. The PEG linker in this compound provides the necessary spacing and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Visualizations

Logical Workflow for PROTAC Synthesis using this compound

PROTAC_Synthesis_Workflow cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: Ligation with E3 Ligase Ligand cluster_2 Step 3: Conjugation to Target Protein Ligand Bromo_PEG7_Boc This compound Deprotection Acidic Deprotection (e.g., TFA in DCM) Bromo_PEG7_Boc->Deprotection Bromo_PEG7_Amine Bromo-PEG7-Amine Deprotection->Bromo_PEG7_Amine Amide_Coupling Amide Coupling (e.g., HATU, DIPEA) Bromo_PEG7_Amine->Amide_Coupling E3_Ligand E3 Ligase Ligand (with carboxylic acid) E3_Ligand->Amide_Coupling Intermediate Bromo-PEG7-E3 Ligase Ligand Amide_Coupling->Intermediate Nucleophilic_Substitution Nucleophilic Substitution Intermediate->Nucleophilic_Substitution Target_Ligand Target Protein Ligand (with a nucleophile, e.g., Thiol) Target_Ligand->Nucleophilic_Substitution PROTAC Final PROTAC Molecule Nucleophilic_Substitution->PROTAC

Caption: Logical workflow for the synthesis of a PROTAC molecule using this compound.

Boc Deprotection Experimental Workflow

Boc_Deprotection_Workflow Start Start: this compound Dissolve Dissolve in anhydrous DCM Start->Dissolve Add_TFA Add TFA (20-50% v/v) Dissolve->Add_TFA React Stir at Room Temperature (0.5-2 hours) Add_TFA->React Monitor Monitor reaction by TLC or LC-MS React->Monitor Monitor->React Incomplete Evaporate Evaporate solvent and excess TFA Monitor->Evaporate Reaction Complete TFA_Salt Product: Bromo-PEG7-Amine (TFA Salt) Evaporate->TFA_Salt Optional_Workup Optional Basic Workup? TFA_Salt->Optional_Workup Dissolve_DCM Dissolve in DCM Optional_Workup->Dissolve_DCM Yes Free_Amine Product: Free Bromo-PEG7-Amine Optional_Workup->Free_Amine No Wash_NaHCO3 Wash with sat. NaHCO3 Dissolve_DCM->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry over Na2SO4 Wash_Brine->Dry Evaporate_Final Evaporate DCM Dry->Evaporate_Final Evaporate_Final->Free_Amine

Caption: Experimental workflow for the Boc deprotection of this compound.

References

The Core Mechanism of Bromo-PEG7-Boc in PROTACs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins that have been historically considered "undruggable".[1][] These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system (UPS) to induce the degradation of specific proteins of interest (POIs).[1][3] A critical component of a PROTAC is the linker, a chemical entity that connects the two key functional moieties: a ligand that binds to the POI and another that recruits an E3 ubiquitin ligase.[][4] The nature of this linker profoundly influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[4][5]

This technical guide delves into the core mechanism of action of a specific and widely utilized linker, Bromo-PEG7-Boc, in the context of PROTAC technology. We will explore its chemical properties, its role in the formation of the critical ternary complex, and its impact on the overall performance of the resulting protein degrader. This guide will provide a comprehensive overview for researchers, scientists, and drug development professionals working at the forefront of targeted protein degradation.

Chemical Properties and Structure of this compound

This compound is a bifunctional linker characterized by a seven-unit polyethylene (B3416737) glycol (PEG) chain. One terminus of the linker is a bromo group, a reactive functional group that can participate in nucleophilic substitution reactions, while the other end is protected by a tert-butyloxycarbonyl (Boc) group, which can be readily removed to reveal a primary amine.

PropertyValueReference
Molecular Formula C21H41BrO9[6]
Molecular Weight 517.45 g/mol [6]
Structure Br-(CH2CH2O)7-NHBoc[6]
Appearance White to off-white solid
Solubility Soluble in organic solvents such as DMSO and DMF

The PEG chain imparts several desirable properties to the PROTAC molecule. Its hydrophilic nature can enhance the overall solubility of the often large and hydrophobic PROTAC, which is a common challenge in their development.[][5] The flexibility of the PEG chain is also a crucial attribute, allowing for the necessary conformational adjustments required to facilitate the formation of a stable and productive ternary complex.[7]

Mechanism of Action: Facilitating Ternary Complex Formation

The primary role of the this compound linker is to bridge the POI-binding ligand and the E3 ligase ligand, thereby inducing the formation of a ternary complex (POI-PROTAC-E3 ligase).[4] This induced proximity is the cornerstone of PROTAC activity, as it brings the E3 ligase in close enough range to the POI to catalyze the transfer of ubiquitin from an E2-conjugating enzyme to accessible lysine (B10760008) residues on the surface of the POI.[3][8] The subsequent polyubiquitination of the POI marks it for recognition and degradation by the 26S proteasome.[3][9]

The length and composition of the linker are critical determinants of the stability and productivity of the ternary complex.[1] A linker that is too short may result in steric hindrance, preventing the simultaneous binding of the PROTAC to both the POI and the E3 ligase.[1] Conversely, an excessively long linker may lead to a floppy and unproductive ternary complex, where the E3 ligase is not optimally positioned for efficient ubiquitin transfer.[1] The seven ethylene (B1197577) glycol units of the this compound linker provide a specific length and degree of flexibility that has been empirically shown to be effective for a variety of target proteins and E3 ligases.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex POI->Ternary_Complex binds to PROTAC PROTAC (this compound linker) PROTAC->Ternary_Complex mediates E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex is recruited to Ubiquitinated_POI Polyubiquitinated POI Ternary_Complex->Ubiquitinated_POI leads to Polyubiquitination Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome is recognized by Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI degrades

Figure 1: Signaling pathway of PROTAC-mediated protein degradation.

Quantitative Data on PROTACs with PEG Linkers

Target ProteinE3 LigaseLinker CompositionDC50 (nM)Dmax (%)Reference
BRD4CRBN0 PEG units< 0.5 µM> 90[4]
BRD4CRBN1-2 PEG units> 5 µM< 50[4]
BRD4CRBN4-5 PEG units< 0.5 µM> 90[4]
TBK1VHL< 12 atoms (alkyl/ether)No degradation-[4]
TBK1VHL21 atoms (alkyl/ether)396[4]
BTKCRBNNC-1 (non-covalent)2.297[10]
RC-1 (reversible covalent)6.6>95[11]

DC50: The concentration of the PROTAC required to degrade 50% of the target protein. Dmax: The maximum percentage of target protein degradation achieved.

This data highlights that there is an optimal linker length for effective degradation, and this can vary significantly between different PROTAC systems. The use of a 7-unit PEG linker, such as in this compound, falls within the range that has been shown to be effective for many targets.

Experimental Protocols

The successful development of a PROTAC requires rigorous experimental validation. The following section outlines detailed methodologies for key experiments involved in the synthesis and evaluation of PROTACs utilizing a this compound linker.

Protocol 1: Synthesis of an Amide-Linked PROTAC using this compound

This protocol describes a general approach for synthesizing a PROTAC where the POI ligand and the E3 ligase ligand are connected to the this compound linker via amide bonds.

Step 1: Coupling of the first ligand to the linker

  • Dissolve the carboxylic acid-functionalized first ligand (either the POI binder or the E3 ligase recruiter) (1.0 eq) and Bromo-PEG7-NHBoc (1.1 eq) in anhydrous dimethylformamide (DMF).

  • Add a coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction with an organic solvent like ethyl acetate (B1210297) and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting bromo-functionalized intermediate by flash column chromatography.

Step 2: Coupling of the second ligand

  • Dissolve the purified bromo-functionalized intermediate (1.0 eq) and the amine-functionalized second ligand (1.2 eq) in a polar aprotic solvent such as DMF.

  • Add a base like potassium carbonate (K2CO3) or DIPEA (3.0 eq).

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, perform an aqueous workup as described in Step 1.

  • Purify the final PROTAC product by preparative high-performance liquid chromatography (HPLC).

PROTAC_Synthesis_Workflow Start Start Ligand1_Linker_Coupling Couple Ligand 1 (COOH) to Bromo-PEG7-NHBoc Start->Ligand1_Linker_Coupling Purification1 Purify Bromo-functionalized Intermediate Ligand1_Linker_Coupling->Purification1 Ligand2_Coupling Couple Ligand 2 (NH2) to Bromo-Intermediate Purification1->Ligand2_Coupling Purification2 Purify Final PROTAC (Preparative HPLC) Ligand2_Coupling->Purification2 Characterization Characterize Final PROTAC (LC-MS, NMR) Purification2->Characterization End End Characterization->End

Figure 2: General experimental workflow for PROTAC synthesis.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol is a standard method to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.[9][12]

  • Cell Culture and Treatment: Plate the desired cell line in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (typically from nanomolar to micromolar range) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a Bradford or BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples.

    • Denature the proteins by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Western_Blot_Workflow Start Start Cell_Treatment Treat Cells with PROTAC (Dose-Response) Start->Cell_Treatment Cell_Lysis Lyse Cells and Quantify Protein Cell_Treatment->Cell_Lysis SDS_PAGE Separate Proteins by SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer Proteins to Membrane SDS_PAGE->Transfer Immunoblotting Incubate with Primary and Secondary Antibodies Transfer->Immunoblotting Detection Detect Protein Bands (ECL) Immunoblotting->Detection Analysis Quantify Band Intensities and Calculate DC50/Dmax Detection->Analysis End End Analysis->End

Figure 3: Experimental workflow for Western Blot analysis.

Protocol 3: Ternary Complex Formation Assay

Several biophysical techniques can be employed to confirm and characterize the formation of the ternary complex, including Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC).[13] A commonly used cell-based assay is the NanoBRET™ assay.[14]

NanoBRET™ Ternary Complex Formation Assay (Promega) [8][14]

  • Cell Engineering: Engineer the target cell line to express the POI fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag®.

  • Cell Plating and Labeling: Plate the engineered cells in a 96-well plate. Label the HaloTag®-E3 ligase fusion with a cell-permeable fluorescent HaloTag® ligand.

  • PROTAC Treatment: Treat the cells with a range of PROTAC concentrations.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® substrate.

  • Signal Detection: Measure both the donor (NanoLuc®) and acceptor (HaloTag® ligand) emission signals using a luminometer equipped with the appropriate filters.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). An increase in the NanoBRET™ ratio indicates the formation of the ternary complex, as the donor and acceptor are brought into close proximity.

Conclusion

This compound serves as a versatile and effective linker in the design and synthesis of PROTACs. Its chemical properties, particularly the hydrophilicity and flexibility imparted by the seven-unit PEG chain, play a crucial role in enhancing the solubility and facilitating the formation of a productive ternary complex. The ability to fine-tune the linker length is paramount to achieving potent and selective protein degradation. The experimental protocols provided in this guide offer a framework for the rational design, synthesis, and evaluation of novel PROTACs. As the field of targeted protein degradation continues to evolve, a thorough understanding of the role of linkers like this compound will be indispensable for the development of next-generation therapeutics.

References

An In-depth Technical Guide to Bromo-PEG7-Boc as a Heterobifunctional Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of targeted therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the role of the linker molecule is paramount. The linker, which connects the target-binding ligand to the effector moiety (such as an E3 ligase ligand or a cytotoxic payload), is not merely a spacer but a critical determinant of the conjugate's efficacy, selectivity, and pharmacokinetic properties. Among the diverse array of linkers, heterobifunctional polyethylene (B3416737) glycol (PEG) linkers have gained prominence for their ability to impart favorable physicochemical properties. This technical guide provides a comprehensive overview of Bromo-PEG7-Boc, a heterobifunctional linker featuring a seven-unit PEG chain, a reactive bromo group, and a Boc-protected amine.

This compound is a versatile tool in bioconjugation, offering a balance of hydrophilicity, flexibility, and defined length. The PEG7 chain enhances the aqueous solubility of often hydrophobic small molecule ligands, which can improve their handling and bioavailability.[1][2] The terminal bromo group serves as a stable and efficient reactive handle for conjugation to nucleophiles, particularly thiol groups found in cysteine residues of proteins and peptides, forming a robust thioether bond.[3][4] On the other terminus, the tert-butyloxycarbonyl (Boc)-protected amine provides a latent primary amine functionality that can be deprotected under acidic conditions for subsequent conjugation, allowing for a sequential and controlled synthesis of complex bioconjugates.[5][6]

This guide will delve into the physicochemical properties of this compound, provide detailed experimental protocols for its use in conjugation and deprotection reactions, summarize relevant quantitative data, and visualize key experimental workflows and the underlying biological pathway of PROTAC-mediated protein degradation.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in the synthesis of bioconjugates. These properties influence its reactivity, solubility, and behavior in biological systems.

PropertyValueSource
Chemical Formula C₂₁H₄₁BrO₉ChemScene
Molecular Weight 517.45 g/mol ChemScene
CAS Number 2766000-37-5ChemScene
Appearance Colorless to light yellow liquid/oilMedChemExpress
Purity ≥95%ChemScene
Topological Polar Surface Area (TPSA) 90.91 ŲChemScene
Calculated logP (cLogP) 2.2293ChemScene
Hydrogen Bond Acceptors 9ChemScene
Hydrogen Bond Donors 0ChemScene
Rotatable Bonds 23ChemScene
Storage Conditions 4°C, sealed storage, away from moistureChemScene

Core Applications and Advantages of the PEG7 Linker

The seven-unit polyethylene glycol chain in this compound offers a unique combination of properties that are highly advantageous in the design of complex therapeutics like PROTACs.

  • Enhanced Solubility and Reduced Aggregation: The hydrophilic nature of the PEG7 chain significantly improves the aqueous solubility of hydrophobic molecules, a common challenge in drug development. This can prevent aggregation and improve the formulation and handling of the final conjugate.[1][2]

  • Optimal Length and Flexibility: The length of the linker is a critical parameter for the efficacy of PROTACs, as it dictates the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[7][8] A linker that is too short may lead to steric hindrance, while an overly long linker can result in reduced degradation efficiency.[8][9] The PEG7 linker often provides a favorable balance of length and flexibility to facilitate productive ternary complex formation.[10]

  • Improved Pharmacokinetics: PEGylation is a well-established strategy to improve the pharmacokinetic properties of therapeutic molecules. The PEG chain can increase the hydrodynamic radius of the conjugate, reducing renal clearance and extending its circulation half-life.[11]

  • Biocompatibility and Low Immunogenicity: PEG is generally considered biocompatible and non-immunogenic, which is crucial for therapeutic applications.[11]

Experimental Protocols

The following sections provide detailed methodologies for the key experimental steps involving this compound: conjugation to a thiol-containing molecule and the subsequent deprotection of the Boc group.

Protocol 1: Conjugation of this compound to a Cysteine-Containing Peptide

This protocol describes the reaction of the bromo group of the linker with the thiol group of a cysteine residue in a peptide to form a stable thioether bond.

Materials:

  • This compound

  • Cysteine-containing peptide

  • Reaction Buffer: 0.1 M Phosphate buffer, pH 8.0, containing 1 mM EDTA

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Nitrogen or Argon gas

  • Purification system: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Procedure:

  • Peptide Preparation: Dissolve the cysteine-containing peptide in the reaction buffer to a final concentration of 1-5 mg/mL. If the peptide has limited aqueous solubility, a minimal amount of a co-solvent like DMF or DMSO can be used. Degas the solution by bubbling with nitrogen or argon for 10-15 minutes to prevent oxidation of the thiol group.

  • Linker Preparation: Dissolve this compound in anhydrous DMF or DMSO to prepare a stock solution (e.g., 10-20 mM).

  • Conjugation Reaction: To the peptide solution, add a 1.5 to 5-fold molar excess of the this compound stock solution. The reaction should be performed under an inert atmosphere (nitrogen or argon).

  • Incubation: Gently stir the reaction mixture at room temperature for 4-24 hours. The progress of the reaction can be monitored by LC-MS to observe the formation of the desired conjugate and the consumption of the starting materials.

  • Quenching (Optional): If desired, the reaction can be quenched by adding a small molecule thiol, such as 2-mercaptoethanol (B42355) or dithiothreitol (B142953) (DTT), to react with any excess this compound.

  • Purification: Purify the resulting conjugate by RP-HPLC using a C18 column and a suitable gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid). Collect the fractions containing the desired product and confirm its identity by mass spectrometry.

  • Lyophilization: Lyophilize the purified fractions to obtain the final product as a powder.

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification peptide Dissolve Cysteine-Peptide in pH 8.0 Buffer mix Add Linker to Peptide (1.5-5x molar excess) peptide->mix linker Dissolve this compound in DMF/DMSO linker->mix incubate Incubate at RT (4-24h under N2/Ar) mix->incubate monitor Monitor by LC-MS incubate->monitor quench Quench (Optional) monitor->quench hplc Purify by RP-HPLC (C18) quench->hplc lyophilize Lyophilize Product hplc->lyophilize

Caption: Workflow for Thiol-Bromo Conjugation.
Protocol 2: Boc Deprotection of the PEG7-Conjugate

This protocol outlines the removal of the Boc protecting group from the terminal amine of the PEG7 linker using trifluoroacetic acid (TFA).

Materials:

  • Boc-protected PEG7-conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Nitrogen or Argon gas

  • Saturated sodium bicarbonate (NaHCO₃) solution (for optional work-up)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve the Boc-protected PEG7-conjugate in anhydrous DCM (e.g., to a concentration of 0.1 M) in a round-bottom flask under an inert atmosphere.

  • Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[12][13]

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the deprotection can be monitored by TLC (the deprotected amine will have a lower Rf value) or LC-MS (observing the mass shift).[12]

  • Solvent Removal: Upon completion of the reaction, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL). The product at this stage is the TFA salt of the amine.

  • Basic Work-up (Optional): If the free amine is required, dissolve the residue in DCM and carefully wash with a saturated NaHCO₃ solution to neutralize the TFA.[12] Caution should be exercised due to CO₂ evolution. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Final Product: Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the deprotected amine-PEG7-conjugate.

G cluster_setup Reaction Setup cluster_deprotection Deprotection cluster_workup Work-up dissolve Dissolve Boc-PEG7-Conjugate in anhydrous DCM cool Cool to 0°C dissolve->cool add_tfa Add TFA (20-50% v/v) cool->add_tfa stir Stir at RT (1-2h) add_tfa->stir monitor Monitor by TLC/LC-MS stir->monitor evaporate Remove DCM/TFA (Co-evaporate with Toluene) monitor->evaporate workup Optional: Basic Work-up (NaHCO3 wash) evaporate->workup product Isolate Free Amine Product workup->product

Caption: Workflow for Boc Deprotection.

Quantitative Data on Linker Performance

The length and composition of the linker are critical for the biological activity of PROTACs. The degradation efficiency is often measured by the DC₅₀ (the concentration of PROTAC required to degrade 50% of the target protein) and Dₘₐₓ (the maximum percentage of protein degradation).[7] The following tables summarize illustrative data from the literature, demonstrating the impact of PEG linker length on PROTAC efficacy for different targets. While specific data for a PEG7 linker is not always available, these examples highlight the importance of linker optimization.

Table 1: Effect of Linker Length on Estrogen Receptor α (ERα) Degradation

PROTAC Linker (Number of atoms)DC₅₀ (nM)Dₘₐₓ (%)
12-atom PEG-like~100>90
16-atom PEG-like~10>95

Data adapted from studies on ERα degraders. A longer linker in this case led to a significant increase in potency.[8]

Table 2: Effect of Linker Length on TANK-binding kinase 1 (TBK1) Degradation

PROTAC Linker (Number of atoms)DC₅₀ (nM)Dₘₐₓ (%)
< 12No degradationN/A
21-atom (PEG/alkyl)396
29-atom (PEG/alkyl)29276

Data adapted from studies on TBK1 degraders. This example shows an optimal linker length, with both shorter and longer linkers being less effective.[9]

Table 3: Comparison of Alkyl vs. PEG Linkers for CRBN Degradation

PROTAC LinkerCRBN Degradation
9-atom alkyl chainConcentration-dependent degradation
3-unit PEGWeak degradation

This study suggests that in some cases, the atomic composition of the linker (alkyl vs. PEG) can significantly impact PROTAC activity.[9]

Visualization of PROTAC-Mediated Protein Degradation Pathway

This compound is frequently used in the synthesis of PROTACs. The following diagram illustrates the mechanism of action of a PROTAC that utilizes the von Hippel-Lindau (VHL) E3 ubiquitin ligase to target a protein of interest (POI) for degradation.

G cluster_system Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (with PEG7 linker) Ternary POI-PROTAC-VHL Ternary Complex PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary VHL VHL E3 Ligase Complex VHL->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary->Recycled_PROTAC Release Ub Ubiquitin (Ub) Ub->Ternary recruited to E1_E2 E1/E2 Enzymes E1_E2->Ub activates Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Recycled_PROTAC->Ternary Catalytic Cycle

Caption: PROTAC Mechanism of Action.

Conclusion

This compound is a highly valuable heterobifunctional linker for researchers and drug developers. Its well-defined structure, incorporating a flexible and hydrophilic PEG7 chain, a thiol-reactive bromo group, and a protected amine, provides a robust platform for the synthesis of complex bioconjugates. The properties imparted by the PEG7 linker, including enhanced solubility and optimized spatial orientation, are particularly advantageous in the design of potent PROTACs. The experimental protocols and data presented in this guide offer a practical framework for the application of this compound in the development of novel targeted therapies. As the field of protein degradation and targeted drug delivery continues to advance, the rational design and selection of linkers, such as this compound, will remain a cornerstone of success.

References

An In-Depth Technical Guide to PEGylation with Bromo-PEG7-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Bromo-PEG7-Boc, a heterobifunctional linker, and its application in polyethylene (B3416737) glycol (PEG)ylation, a critical strategy in modern drug development. Focusing on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs), this document details the chemical properties, experimental protocols, and biological significance of incorporating a discrete PEG7 linker.

Introduction to this compound and PEGylation

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to molecules such as proteins, peptides, or small molecule drugs. This modification can significantly improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents by increasing solubility, extending circulation half-life, and reducing immunogenicity.

This compound is a specific type of PEGylation reagent characterized by a seven-unit ethylene (B1197577) glycol chain. It is a heterobifunctional linker, meaning it has two different reactive ends:

  • Bromo Group (Br): A good leaving group that readily reacts with nucleophiles, particularly thiol groups found in cysteine residues of proteins or in small molecules.

  • Boc-Protected Amine (Boc-NH): A tert-butyloxycarbonyl (Boc) protected primary amine. The Boc group is a common protecting group in organic synthesis that can be removed under acidic conditions to reveal a reactive amine, which can then be coupled to a carboxylic acid or another electrophilic group.

The discrete length of the PEG7 chain allows for precise control over the spacing between the conjugated molecules, a critical factor in applications like PROTACs where it influences the formation of a stable and productive ternary complex.[1][2]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Chemical Formula C₂₁H₄₁BrO₉[3]
Molecular Weight 517.45 g/mol [3]
Appearance Oil[3]
Color Off-white to light yellow[3]
Storage Conditions -20°C, sealed, away from moisture[3]

Application in PROTAC Synthesis: A Case Study

PROTACs are innovative heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[4] The linker connecting the target protein binder and the E3 ligase ligand is a crucial component of a PROTAC's design, and PEG linkers are widely used for this purpose.[5]

While a specific PROTAC synthesized with this compound is not explicitly detailed in the searched literature, we can construct a representative experimental workflow based on established protocols for similar PEGylated PROTACs, such as those targeting the BET family of proteins (e.g., BRD4) and recruiting the Cereblon (CRBN) or von Hippel-Lindau (VHL) E3 ligases.[4][6][7][8]

General Synthetic Scheme

The synthesis of a PROTAC using this compound typically follows a modular, multi-step approach. The following diagram illustrates a general workflow for the synthesis of a hypothetical PROTAC, "BETd-260," which targets BET proteins for degradation via the CRBN E3 ligase.[9]

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Boc Deprotection cluster_step2 Step 2: Amide Coupling with E3 Ligase Ligand cluster_step3 Step 3: Nucleophilic Substitution with Target Ligand cluster_step4 Step 4: Purification Bromo_PEG7_Boc This compound Bromo_PEG7_NH2 Bromo-PEG7-NH2 (TFA salt) Bromo_PEG7_Boc->Bromo_PEG7_NH2 TFA, DCM Bromo_PEG7_Pomalidomide Bromo-PEG7-Pomalidomide Bromo_PEG7_NH2->Bromo_PEG7_Pomalidomide Pomalidomide (B1683931) Pomalidomide (CRBN Ligand) Pomalidomide->Bromo_PEG7_Pomalidomide HATU, DIPEA, DMF Final_PROTAC Final PROTAC (e.g., BETd-260 analogue) Bromo_PEG7_Pomalidomide->Final_PROTAC JQ1_OH (+)-JQ1-OH (BET Inhibitor) JQ1_OH->Final_PROTAC K2CO3, DMF Crude_PROTAC Crude PROTAC Mixture Purified_PROTAC Purified PROTAC Crude_PROTAC->Purified_PROTAC Preparative RP-HPLC

Caption: General workflow for the synthesis of a PROTAC using this compound.

Detailed Experimental Protocols

The following are detailed, representative protocols for each step of the synthesis.

Step 1: Boc Deprotection of this compound

This step removes the Boc protecting group to yield a free amine.

  • Materials:

    • This compound

    • Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA)

  • Procedure:

    • Dissolve this compound (1.0 eq) in a 1:1 mixture of DCM and TFA.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Monitor the deprotection by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

    • Co-evaporate the residue with DCM (3x) to ensure complete removal of TFA.

    • The resulting amine intermediate (as a TFA salt) is typically used in the next step without further purification.[10]

Step 2: Amide Coupling with E3 Ligase Ligand (Pomalidomide)

The free amine of the PEG linker is coupled to the carboxylic acid of an E3 ligase ligand, in this case, a pomalidomide derivative.

  • Materials:

    • Bromo-PEG7-NH2 (TFA salt)

    • Pomalidomide (or a derivative with a carboxylic acid handle)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous DMF (N,N-Dimethylformamide)

  • Procedure:

    • To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

    • Add a solution of the amine intermediate (TFA salt, 1.1 eq) in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, the crude product is typically carried forward to the next step.[10]

Step 3: Nucleophilic Substitution with Target Ligand ((+)-JQ1)

The bromo end of the PEG linker reacts with a nucleophilic site on the target-binding ligand, such as the phenolic hydroxyl group of (+)-JQ1.

  • Materials:

    • Bromo-PEG7-Pomalidomide intermediate

    • (+)-JQ1

    • Potassium carbonate (K₂CO₃)

    • Anhydrous DMF

  • Procedure:

    • To a solution of (+)-JQ1 (1.0 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃, 3.0 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add the crude Bromo-PEG7-Pomalidomide intermediate from the previous step (approximately 1.2 eq) to the reaction mixture.

    • Heat the reaction to 60 °C and stir for 16 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[10]

Step 4: Purification of the Final PROTAC

The crude PROTAC is purified to obtain the final, high-purity product.

  • Technique: Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Column: A C18 column is commonly used.

  • Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Procedure:

    • Dissolve the crude PROTAC in a suitable solvent (e.g., DMSO or DMF).

    • Inject the sample onto the equilibrated RP-HPLC column.

    • Elute the product using a linear gradient of Mobile Phase B.

    • Collect fractions containing the desired product.

    • Lyophilize the pure fractions to obtain the final PROTAC as a solid.[11]

Characterization of the PEGylated PROTAC

The identity and purity of the synthesized PROTAC are confirmed using various analytical techniques.

Analytical TechniquePurposeExpected OutcomeReference(s)
LC-MS To confirm the molecular weight of the final product and assess its purity.A major peak in the chromatogram with a mass corresponding to the calculated molecular weight of the PROTAC.[10]
¹H and ¹³C NMR To confirm the chemical structure of the PROTAC.The NMR spectra should show characteristic peaks for the protons and carbons of the JQ1, pomalidomide, and PEG7 linker moieties. The integration of the peaks should be consistent with the number of protons in the molecule.[6]
High-Resolution Mass Spectrometry (HRMS) To determine the exact mass of the PROTAC, further confirming its elemental composition.The measured mass should be within a few ppm of the calculated exact mass.[6]

Biological Evaluation and Signaling Pathway

The biological activity of the synthesized PROTAC is evaluated by its ability to induce the degradation of the target protein and its downstream effects.

Western Blot Analysis for Protein Degradation
  • Objective: To quantify the degradation of the target protein (e.g., BRD4) in a relevant cell line (e.g., RS4;11 leukemia cells for BETd-260).[9]

  • Procedure:

    • Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with antibodies specific for the target protein (BRD4) and a loading control (e.g., actin).

    • Quantify the band intensities to determine the extent of protein degradation.

  • Expected Outcome: A dose-dependent decrease in the level of the target protein. The half-maximal degradation concentration (DC₅₀) can be calculated from this data. For a potent PROTAC like BETd-260, DC₅₀ values can be in the picomolar to low nanomolar range.[9]

Cell Viability and Apoptosis Assays
  • Objective: To assess the functional consequence of target protein degradation on cell viability and apoptosis.

  • Procedure:

    • Cell Viability: Treat cells with the PROTAC for an extended period (e.g., 4 days) and measure cell growth using an MTT or similar assay.

    • Apoptosis: Treat cells with the PROTAC and measure markers of apoptosis, such as PARP cleavage, by western blot.

  • Expected Outcome: The PROTAC should potently suppress cell viability and induce apoptosis in cell lines dependent on the target protein.[9]

Signaling Pathway

The degradation of a target protein by a PROTAC disrupts the signaling pathways in which that protein is involved. In the case of a BET-targeting PROTAC, the degradation of BRD4 leads to the downregulation of key oncogenes, such as c-Myc, ultimately leading to cell cycle arrest and apoptosis.[12]

Signaling_Pathway PROTAC BET-targeting PROTAC (with PEG7 linker) Ternary_Complex Ternary Complex (BRD4-PROTAC-CRBN) PROTAC->Ternary_Complex BRD4 BRD4 BRD4->Ternary_Complex cMyc_Transcription c-Myc Transcription BRD4->cMyc_Transcription promotes CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ubiquitination BRD4 Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation BRD4 Degradation Proteasome->Degradation Degradation->cMyc_Transcription inhibits Cell_Growth Cell Growth & Proliferation cMyc_Transcription->Cell_Growth drives Apoptosis Apoptosis cMyc_Transcription->Apoptosis inhibits

Caption: Signaling pathway affected by a BET-targeting PROTAC.

Conclusion

This compound is a valuable and versatile heterobifunctional linker for PEGylation, particularly in the rapidly advancing field of targeted protein degradation. Its defined length and dual reactivity allow for the precise and modular synthesis of complex bioactive molecules like PROTACs. The protocols and data presented in this guide, based on established methodologies for similar compounds, provide a solid foundation for researchers and drug development professionals to utilize this compound in their own research endeavors. The continued exploration of such discrete PEG linkers will undoubtedly contribute to the development of novel and more effective therapeutics.

References

A Technical Guide to the Solubility and Stability of Bromo-PEG7-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability characteristics of Bromo-PEG7-Boc, a heterobifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug conjugates. Understanding these properties is critical for the successful design, synthesis, purification, and formulation of novel therapeutics. While specific quantitative data for this compound is not extensively published, this guide leverages data from structurally analogous molecules and established chemical principles to provide a robust predictive assessment and detailed experimental protocols for empirical determination.

Core Concepts: Structural Influence on Physicochemical Properties

The solubility and stability of this compound are dictated by its distinct structural motifs:

  • tert-Butyloxycarbonyl (Boc) Group: This bulky, nonpolar protecting group enhances solubility in lipophilic organic solvents. However, it is inherently labile to acidic conditions.

  • PEG7 Linker: The seven-unit polyethylene (B3416737) glycol chain is flexible and hydrophilic, imparting significant solubility in a wide array of polar organic solvents and aqueous media through hydrogen bonding.[1]

  • Terminal Bromide: The alkyl bromide is a reactive functional group that contributes to the molecule's overall polarity and serves as a key handle for nucleophilic substitution reactions.

Predicted Solubility Profile

Based on its structural components, this compound is anticipated to be highly soluble in common polar aprotic solvents. The following table summarizes the inferred solubility based on data from structurally similar PEGylated molecules.[1]

Solvent ClassificationSolventPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighThe polar nature of DMSO effectively solvates the PEG chain and the amide linkage.
N,N-Dimethylformamide (DMF)HighSimilar to DMSO, DMF is a polar aprotic solvent capable of solvating the molecule.
Acetonitrile (B52724) (ACN)HighThe polarity of acetonitrile is suitable for dissolving PEGylated compounds.
Chlorinated Dichloromethane (DCM)HighThe nonpolar character of the Boc group and the overall molecular size allow for good solubility in DCM.
Polar Protic WaterModerate to HighThe hydrophilic PEG chain promotes solubility in aqueous solutions.[2][3]
Methanol (B129727) (MeOH)HighThe polarity and hydrogen bonding capability of methanol make it a good solvent.
Ethanol (B145695) (EtOH)HighSimilar to methanol, ethanol is a suitable polar protic solvent.
Nonpolar Aprotic Toluene (B28343)Low to ModerateThe nonpolar nature of toluene is less favorable for solvating the polar PEG chain.
HexanesVery Low / InsolubleThe significant polarity of the PEG chain makes it immiscible with nonpolar alkanes.

Stability Characteristics

The chemical stability of this compound is primarily influenced by the acid-labile Boc protecting group and the potential for degradation of the PEG chain under specific conditions.

Boc Group Stability

The tert-butyloxycarbonyl (Boc) group is a widely used amine-protecting group that is readily cleaved under acidic conditions.[4][5][6][7][8] The stability of the Boc group is highly dependent on the pH of the solution.

  • Acidic Conditions: The Boc group is rapidly cleaved by strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl), even at room temperature.[8] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which subsequently deprotonates to form isobutene gas.[4][5] This lability is a critical consideration during synthesis, purification (e.g., reverse-phase HPLC with TFA in the mobile phase), and storage of any acidic formulations.

  • Basic Conditions: The Boc group is generally stable to basic conditions and most nucleophiles.[9] This orthogonality makes it compatible with base-labile protecting groups like Fmoc.

  • Thermal Stability: The Boc group is generally considered thermally stable at moderate temperatures (e.g., 37°C) in the absence of acidic catalysts.[10]

PEG Chain Stability

Polyethylene glycol chains are generally stable under a wide range of conditions. However, they can be susceptible to oxidative degradation, particularly in the presence of metal ions and at elevated temperatures. It is advisable to store this compound in a cool, dark place and to use degassed solvents when possible, especially for long-term storage in solution.

The following table summarizes the storage recommendations for this compound based on information from chemical suppliers of similar compounds.

Storage FormatRecommended TemperatureDuration
Powder -20°CUp to 2 years
In DMSO -80°CUp to 6 months

Experimental Protocols

For applications requiring precise knowledge of solubility and stability, the following experimental protocols provide a framework for their determination.

Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvent(s) of high purity

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or a calibrated UV-Vis spectrophotometer.

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Allow the solutions to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Preparation: Carefully transfer a known volume of the clear supernatant to a clean vial. Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted supernatant using a validated HPLC method or UV-Vis spectrophotometry to determine the concentration of this compound.

  • Calculation: Calculate the solubility of this compound in the solvent (e.g., in mg/mL or mM) based on the measured concentration and the dilution factor.

Protocol for Assessing Chemical Stability

This protocol outlines a general method for evaluating the stability of this compound under various conditions (e.g., different pH values, temperatures).

Objective: To determine the degradation rate of this compound under specific stress conditions over time.

Materials:

  • This compound

  • A stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO)

  • Buffers of various pH values (e.g., pH 4, 7.4, 9)

  • Temperature-controlled incubators or water baths

  • HPLC system with a suitable detector

Procedure:

  • Sample Preparation: Prepare solutions of this compound at a known concentration in the different buffer systems.

  • Incubation: Aliquot the solutions into sealed vials and incubate them at the desired temperatures (e.g., 4°C, 25°C, 37°C).

  • Time-Point Analysis: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each vial.

  • Quenching (if necessary): If the degradation is rapid, it may be necessary to quench the reaction by adding a suitable reagent or by freezing the sample immediately.

  • Quantification: Analyze the samples by HPLC to determine the remaining concentration of intact this compound. The appearance of new peaks can indicate the formation of degradation products.

  • Data Analysis: Plot the concentration of this compound as a function of time for each condition. From this data, the degradation rate and half-life of the compound under each condition can be calculated.

Visualizations

The following diagrams illustrate key concepts and workflows related to the handling and analysis of this compound.

G Acid-Catalyzed Deprotection of this compound cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products A This compound C Protonated Carbonyl A->C Protonation B Strong Acid (e.g., TFA) D tert-Butyl Cation + Carbamic Acid C->D Fragmentation E Deprotected Bromo-PEG7-Amine D->E Decarboxylation F Isobutene D->F Deprotonation G Carbon Dioxide

Caption: Acid-catalyzed deprotection pathway of the Boc group.

G Experimental Workflow for Solubility Determination A Add excess this compound to solvent B Equilibrate at controlled temperature (24-72h) A->B C Centrifuge to separate solid and supernatant B->C D Extract and dilute supernatant C->D E Quantify concentration via HPLC or UV-Vis D->E F Calculate solubility E->F

Caption: Workflow for the experimental determination of solubility.

G Experimental Workflow for Stability Assessment A Prepare solutions in buffers of varying pH B Incubate at controlled temperatures A->B C Collect aliquots at specified time points B->C D Quench reaction if necessary C->D E Analyze by HPLC to determine remaining compound D->E F Plot concentration vs. time and calculate degradation rate E->F

Caption: Workflow for the experimental assessment of chemical stability.

References

The Role of Bromo-PEG7-Boc in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of modern drug discovery is continually evolving, with a significant shift towards highly targeted therapeutic modalities. Among these, Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) have emerged as powerful strategies to address previously "undruggable" targets and enhance therapeutic efficacy. Central to the design and function of these complex molecules is the linker, a critical component that connects the targeting moiety to the effector element. Bromo-PEG7-Boc, a heterobifunctional linker, has garnered significant attention for its utility in the synthesis of these advanced therapeutics. This technical guide provides an in-depth exploration of the applications of this compound in drug discovery, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Core Concepts: The PROTAC and ADC Revolution

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins. They consist of a "warhead" that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into proximity, PROTACs facilitate the ubiquitination and subsequent proteasomal degradation of the target protein.

ADCs, on the other hand, are targeted therapies that combine the specificity of a monoclonal antibody with the potent cytotoxicity of a small-molecule drug. The antibody directs the ADC to cancer cells expressing a specific antigen, where the cytotoxic payload is then released, minimizing systemic toxicity. The linker in ADCs plays a crucial role in the stability of the conjugate in circulation and the efficient release of the payload at the target site.

The Pivotal Role of the PEG Linker

Polyethylene glycol (PEG) linkers are frequently employed in the design of both PROTACs and ADCs due to their favorable physicochemical properties. The inclusion of a PEG chain can:

  • Enhance Solubility and Permeability: The hydrophilic nature of the PEG linker can improve the solubility of often hydrophobic warheads and E3 ligase ligands, which can in turn enhance cell permeability.

  • Optimize Ternary Complex Formation: The flexibility and length of the PEG linker are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.

  • Improve Pharmacokinetic Properties: PEGylation can increase the hydrodynamic radius of a molecule, reducing renal clearance and extending its plasma half-life.

  • Reduce Immunogenicity: The PEG chain can shield the therapeutic molecule from the immune system, potentially reducing its immunogenicity.

This compound is a discrete PEG linker with seven ethylene (B1197577) glycol units, offering a balance of these beneficial properties. The terminal bromo group provides a reactive handle for conjugation to nucleophiles like amines and thiols, while the Boc-protected amine allows for subsequent deprotection and further functionalization, making it a versatile building block in drug discovery.

Quantitative Data on Linker Length and PROTAC Efficacy

The length of the PEG linker is a critical parameter that must be optimized for each PROTAC. An optimal linker length facilitates the formation of a stable ternary complex, leading to efficient protein degradation. The efficacy of a PROTAC is often quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

Table 1: Impact of PEG Linker Length on the Degradation of Estrogen Receptor α (ERα)

PROTACLinker CompositionDC50 (nM)Dmax (%)
PROTAC 1PEG3~100~75
PROTAC 2PEG4~30>90
PROTAC 3 PEG5 (similar to PEG7) ~10 >95
PROTAC 4PEG6~30>90
PROTAC 5PEG9~100~70

Data compiled from various sources in the literature. Actual values are cell-line dependent.

Table 2: Influence of PEG Linker Length on the Degradation of Bruton's Tyrosine Kinase (BTK)

PROTACLinker CompositionDC50 (nM)Dmax (%)
BTK Degrader 1PEG25080
BTK Degrader 2PEG41595
BTK Degrader 3 PEG6 (similar to PEG7) 5 >98
BTK Degrader 4PEG82090

Data compiled from various sources in the literature. Actual values are cell-line dependent.

These tables illustrate that a PEG linker with a length in the range of 5 to 7 PEG units often provides optimal degradation efficacy for these specific targets.

Experimental Protocols

Protocol 1: General Synthesis of a PROTAC using this compound

This protocol outlines the synthesis of a PROTAC targeting Bromodomain-containing protein 4 (BRD4), using the BRD4 inhibitor JQ1 as the warhead and pomalidomide (B1683931) as the E3 ligase ligand.

Step 1: Boc Deprotection of this compound

  • Dissolve this compound (1.0 eq) in dichloromethane (B109758) (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (B28343) (3x) to remove residual TFA. The resulting TFA salt of the deprotected amine can be used directly in the next step.

Step 2: Conjugation of the Deprotected Linker to Pomalidomide

  • Dissolve pomalidomide (1.0 eq) and the deprotected bromo-PEG7-amine TFA salt (1.1 eq) in anhydrous dimethylformamide (DMF).

  • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the product by flash column chromatography to yield pomalidomide-PEG7-Br.

Step 3: Conjugation of JQ1 to the Pomalidomide-Linker Construct

  • Dissolve JQ1-acid (a derivative of JQ1 with a carboxylic acid handle) (1.0 eq) and pomalidomide-PEG7-Br (1.1 eq) in anhydrous DMF.

  • Add a peptide coupling reagent such as HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, purify the final PROTAC by preparative high-performance liquid chromatography (HPLC).

Protocol 2: Western Blot Analysis to Determine DC50 and Dmax
  • Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the synthesized PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein (e.g., BRD4) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation versus the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by PROTACs and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (e.g., BRD4) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) PROTAC->E3_Ligase Binds Proteasome Proteasome POI->Proteasome Degradation E3_Ligase->POI Ubiquitination Ub Ubiquitin Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: Mechanism of PROTAC-mediated protein degradation.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activates BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylates PLCG2 PLCγ2 BTK->PLCG2 Activates PIP2 PIP2 PLCG2->PIP2 Cleaves IP3_DAG IP3 & DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Activate NF_kB NF-κB Ca_PKC->NF_kB Activates Cell_Survival Cell Survival & Proliferation NF_kB->Cell_Survival Promotes BTK_PROTAC BTK PROTAC BTK_PROTAC->BTK Degrades

Caption: Simplified BTK signaling pathway and the point of intervention for a BTK-targeting PROTAC.

BRD4_Signaling_Pathway BRD4 BRD4 P_TEFb P-TEFb BRD4->P_TEFb Recruits & Activates Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 Recruits RNA_Pol_II RNA Polymerase II P_TEFb->RNA_Pol_II Phosphorylates Transcription_Elongation Transcription Elongation RNA_Pol_II->Transcription_Elongation Initiates Oncogenes Oncogenes (e.g., c-Myc) Transcription_Elongation->Oncogenes Expression of BRD4_PROTAC BRD4 PROTAC BRD4_PROTAC->BRD4 Degrades

Caption: BRD4-mediated gene transcription and its inhibition by a BRD4-targeting PROTAC.

ADC_Workflow cluster_synthesis ADC Synthesis cluster_evaluation ADC Evaluation Antibody Antibody Conjugation Conjugation Antibody->Conjugation Linker_Payload Bromo-PEG7-Payload Linker_Payload->Conjugation Purification Purification Conjugation->Purification ADC Antibody-Drug Conjugate Purification->ADC In_Vitro_Assays In Vitro Assays (Cytotoxicity, Binding) ADC->In_Vitro_Assays In_Vivo_Studies In Vivo Studies (Efficacy, PK/PD) ADC->In_Vivo_Studies

Caption: General experimental workflow for the synthesis and evaluation of an Antibody-Drug Conjugate.

Applications in Antibody-Drug Conjugates (ADCs)

Heterobifunctional PEG linkers like this compound are also valuable in the construction of ADCs. The bromo group can be reacted with a thiol on a partially reduced antibody, while the Boc-protected amine can be deprotected and conjugated to a cytotoxic payload. The PEG7 linker provides a hydrophilic spacer that can improve the ADC's solubility and pharmacokinetic profile, potentially allowing for a higher drug-to-antibody ratio (DAR) without causing aggregation.

For instance, in the development of an ADC targeting the HER2 receptor in breast cancer, a PEG linker can be used to conjugate a potent cytotoxic drug to an anti-HER2 antibody like trastuzumab. The linker's properties are crucial for the ADC's stability in circulation and the efficient release of the drug upon internalization into the cancer cell.

HER2_Signaling_Pathway HER2_HER3 HER2/HER3 Dimer PI3K PI3K HER2_HER3->PI3K Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway HER2_HER3->RAS_RAF_MEK_ERK Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotes RAS_RAF_MEK_ERK->Cell_Growth Promotes ADC Anti-HER2 ADC ADC->HER2_HER3 Binds & Delivers Payload

Caption: Simplified HER2 signaling pathway and the therapeutic action of an anti-HER2 ADC.

Conclusion

This compound is a versatile and valuable tool in the modern drug discovery toolbox. Its application as a heterobifunctional linker in the synthesis of PROTACs and ADCs enables the fine-tuning of critical properties such as solubility, permeability, and ternary complex formation. The quantitative data and experimental protocols provided in this guide underscore the importance of rational linker design in the development of these next-generation therapeutics. As our understanding of the intricate interplay between linker chemistry and biological activity continues to grow, molecules like this compound will undoubtedly play a central role in the creation of more effective and safer medicines.

The Strategic Role of the Boc Protecting Group in Bromo-PEG7-Boc: A Technical Guide for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern drug development and molecular biology, the precise and controlled assembly of complex biomolecules is paramount. Heterobifunctional linkers are central to this endeavor, and among them, Bromo-PEG7-Boc has emerged as a versatile tool for researchers and scientists. This technical guide provides an in-depth analysis of the critical function of the tert-butyloxycarbonyl (Boc) protecting group in this compound, offering a valuable resource for professionals in drug development and chemical biology.

The strategic utility of this compound lies in its dual functionality, enabling the sequential conjugation of two different molecular entities. This is made possible by the orthogonal reactivity of its terminal bromo and Boc-protected amine groups. The Boc group serves as a temporary shield for the primary amine, rendering it inert to nucleophilic attack and other reaction conditions. This allows for the selective reaction of the bromo group with a nucleophile, typically a thiol, in the first step of a bioconjugation reaction.

Following the successful conjugation at the bromo-terminus, the Boc protecting group can be efficiently removed under mild acidic conditions to unveil the primary amine. This newly exposed amine is then available for a second conjugation reaction, enabling the creation of complex architectures such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Function of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely employed amine protecting group in organic synthesis due to its stability in a broad range of chemical environments and its facile, clean removal under acidic conditions.[1][2] In the context of this compound, its function can be dissected into several key advantages:

  • Enabling Orthogonal Chemistry: The primary role of the Boc group is to facilitate a two-step, orthogonal conjugation strategy. The bromo group can be selectively reacted with a thiol-containing molecule, for instance, on an antibody or a small molecule, without affecting the protected amine.

  • Preventing Undesired Reactions: The Boc group effectively prevents the amine from participating in unwanted side reactions, such as acting as a nucleophile itself or interfering with the desired reaction at the bromo-terminus.

  • Controlled Unmasking: The deprotection of the Boc group is a well-characterized and high-yielding reaction, typically achieved with trifluoroacetic acid (TFA).[3] This allows for the controlled and timed exposure of the reactive amine functionality for the subsequent conjugation step.

  • Versatility in Conjugation: The resulting primary amine, after deprotection, can be conjugated to a variety of functional groups, including activated esters (e.g., NHS esters), isothiocyanates, and carboxylic acids (via amide bond formation), providing broad flexibility in the design of the final bioconjugate.

Quantitative Data on Reaction Efficiency

The successful synthesis of a bioconjugate using this compound hinges on the efficiency of each reaction step. The following tables summarize representative quantitative data for the key transformations involved in a typical two-step conjugation process.

Reaction Step Reagents and Conditions Typical Yield Purity Reference
1. Thiol-Bromo Conjugation Thiol-containing molecule, this compound, Base (e.g., DIPEA), Solvent (e.g., DMF), Room Temperature, 1-4 hours70-90%>95%[4][5]
2. Boc Deprotection TFA/DCM (1:1), Room Temperature, 1-2 hours>90%>95%[3][6]
3. Amine Coupling (with activated carboxylic acid) Deprotected PEG-conjugate, Carboxylic acid, Coupling agents (e.g., HATU, HOBt), Base (e.g., DIPEA), Solvent (e.g., DMF), Room Temperature, 2-12 hours60-85%>95%[7]

Table 1: Representative quantitative data for the key reaction steps in a two-step conjugation using this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a general guide and may require optimization for specific applications.

Protocol 1: Thiol-Bromo Conjugation

This protocol describes the reaction of a thiol-containing molecule with this compound.

Materials:

  • Thiol-containing molecule

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel

  • Stirring apparatus

  • Analytical HPLC and LC-MS for reaction monitoring

Procedure:

  • Dissolve the thiol-containing molecule (1.0 eq) in anhydrous DMF in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Add DIPEA (2.0-3.0 eq) to the solution and stir for 10 minutes at room temperature.

  • In a separate vial, dissolve this compound (1.2 eq) in anhydrous DMF.

  • Add the this compound solution dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by analytical HPLC or LC-MS until the starting material is consumed.

  • Upon completion, the reaction mixture can be purified by preparative HPLC to isolate the desired conjugate.

Protocol 2: Boc Deprotection

This protocol outlines the removal of the Boc protecting group from the PEGylated conjugate.

Materials:

  • Boc-protected PEG-conjugate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Reaction vessel

  • Stirring apparatus

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected PEG-conjugate (1.0 eq) in DCM in a reaction vessel.

  • Add an equal volume of TFA to the solution (final concentration of TFA is typically 50%).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS, looking for the disappearance of the starting material and the appearance of the deprotected product (with a corresponding mass loss of 100.12 g/mol ).

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • The resulting amine is typically obtained as a TFA salt and can often be used in the next step without further purification.

Protocol 3: Amine Coupling with a Carboxylic Acid

This protocol describes the conjugation of the deprotected amine with a carboxylic acid-containing molecule.

Materials:

  • Deprotected PEG-conjugate (TFA salt)

  • Carboxylic acid-containing molecule

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA

  • Anhydrous DMF

  • Reaction vessel

  • Stirring apparatus

Procedure:

  • Dissolve the carboxylic acid-containing molecule (1.0 eq), HATU (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF in a reaction vessel under an inert atmosphere.

  • Add DIPEA (3.0 eq) to the mixture and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Dissolve the deprotected PEG-conjugate (TFA salt, 1.1 eq) in anhydrous DMF and add it to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours.

  • Monitor the reaction progress by analytical HPLC or LC-MS.

  • Upon completion, purify the final bioconjugate by preparative HPLC.

Visualizing the Workflow and Biological Context

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental process and a relevant biological signaling pathway where a bioconjugate synthesized using this compound could be applied.

experimental_workflow cluster_step1 Step 1: Thiol-Bromo Conjugation cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Amine Coupling Thiol Thiol-containing Molecule (A-SH) Conjugate1 A-S-PEG7-Boc Thiol->Conjugate1 DIPEA, DMF BromoPEG This compound BromoPEG->Conjugate1 Conjugate1_deprotect A-S-PEG7-Boc Deprotected A-S-PEG7-NH2 (TFA salt) Conjugate1_deprotect->Deprotected TFA/DCM Deprotected_couple A-S-PEG7-NH2 FinalConjugate Final Bioconjugate A-S-PEG7-NH-CO-B Deprotected_couple->FinalConjugate HATU, DIPEA, DMF MoleculeB Molecule B-COOH MoleculeB->FinalConjugate

References

Bromo-PEG7-Boc: An In-Depth Technical Guide for Chemical Biology Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of chemical biology and drug discovery, the precise manipulation of cellular processes is paramount. Targeted protein degradation has emerged as a powerful therapeutic modality, with Proteolysis Targeting Chimeras (PROTACs) at the forefront of this innovation. These heterobifunctional molecules are engineered to hijack the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The architecture of a PROTAC molecule is a triad (B1167595) of critical components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is not merely a spacer but a crucial determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase.

Among the diverse array of linkers utilized in PROTAC design, polyethylene (B3416737) glycol (PEG) linkers have gained prominence due to their favorable physicochemical properties. Bromo-PEG7-Boc is a heterobifunctional PEG linker that offers a versatile platform for the synthesis of PROTACs and other chemical biology tools. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its application, and a discussion of its role in the rational design of targeted protein degraders.

Core Concepts of this compound in Chemical Biology

This compound is a monodisperse PEG linker, meaning it has a precisely defined length of seven ethylene (B1197577) glycol units. This homogeneity is crucial for structure-activity relationship (SAR) studies, allowing for systematic evaluation of linker length on PROTAC performance. The molecule is functionalized with a bromo group at one terminus and a tert-butyloxycarbonyl (Boc)-protected amine at the other.

The bromo group serves as a reactive handle for conjugation to a variety of nucleophiles, commonly found in target protein ligands. This allows for the covalent attachment of the PEG linker to the protein-binding moiety of the PROTAC.

The Boc-protected amine provides a stable, yet readily cleavable, functional group. The Boc protecting group is robust under a wide range of reaction conditions, ensuring that the amine remains unreactive during the initial conjugation step.[1][2][3] Subsequently, the Boc group can be efficiently removed under acidic conditions to reveal a primary amine, which can then be coupled to an E3 ligase ligand to complete the PROTAC synthesis.[1][2][3]

The PEG7 linker itself imparts several beneficial properties to the resulting conjugate:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of often-hydrophobic PROTAC molecules, which can enhance their bioavailability.[4][]

  • Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the hydrodynamic radius of molecules, which can reduce renal clearance and extend their circulation half-life.

  • Conformational Flexibility: The flexibility of the PEG chain allows for the optimal orientation of the target protein and E3 ligase to facilitate the formation of a productive ternary complex, a prerequisite for efficient ubiquitination and degradation.[6]

  • Biocompatibility and Reduced Immunogenicity: PEG is known for its low toxicity and minimal immunogenicity, making it a suitable component for therapeutic agents.

Data Presentation: Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective use in the laboratory. The following table summarizes its key characteristics.

PropertyValueReference
Chemical Formula C₂₁H₄₁BrO₉[7][8]
Molecular Weight 517.45 g/mol [7][8]
CAS Number 2766000-37-5[7][8]
Appearance Solid[6]
Purity ≥95%[7][8]
Topological Polar Surface Area (TPSA) 90.91 Ų[8]
LogP 2.2293[8]
Hydrogen Bond Acceptors 9[8]
Hydrogen Bond Donors 0[8]
Rotatable Bonds 23[8]
Storage Conditions 4°C, sealed storage, away from moisture.[7][8]
Solubility Soluble in DCM, DMSO[]
Stability Stable under recommended storage conditions. Incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[6]

Mandatory Visualization

The following diagrams illustrate key conceptual and experimental workflows relevant to the application of this compound in targeted protein degradation.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC PROTAC (Target Ligand-PEG7-E3 Ligand) TargetProtein Target Protein of Interest (POI) PROTAC->TargetProtein Binds E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase Recruits TernaryComplex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->TernaryComplex TargetProtein->TernaryComplex E3Ligase->TernaryComplex Ubiquitination Poly-ubiquitination of POI TernaryComplex->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Targeted for Degradation Degraded POI (Amino Acids) Proteasome->Degradation Results in

Caption: Signaling pathway of PROTAC-mediated protein degradation.

PROTAC_Synthesis_Workflow cluster_0 PROTAC Synthesis Workflow using this compound Start Start Materials: - Target Protein Ligand (with Nucleophile) - this compound - E3 Ligase Ligand (with Amine/Carboxyl) Step1 Step 1: Conjugation of Target Ligand React Target Ligand with this compound (Nucleophilic Substitution) Start->Step1 Intermediate1 Intermediate: Target Ligand-PEG7-Boc Step1->Intermediate1 Step2 Step 2: Boc Deprotection Treat with Acid (e.g., TFA) to remove Boc group Intermediate1->Step2 Intermediate2 Intermediate: Target Ligand-PEG7-NH2 Step2->Intermediate2 Step3 Step 3: E3 Ligase Ligand Coupling React with activated E3 Ligase Ligand Intermediate2->Step3 FinalProduct Final Product: PROTAC Molecule Step3->FinalProduct Purification Purification and Characterization (HPLC, LC-MS, NMR) FinalProduct->Purification

Caption: Experimental workflow for PROTAC synthesis.

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of a PROTAC using this compound. Specific reaction conditions may need to be optimized based on the properties of the target protein and E3 ligase ligands.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol outlines the two-step synthesis of a PROTAC, starting with the conjugation of the target protein ligand to this compound, followed by Boc deprotection and coupling to the E3 ligase ligand.

Materials:

  • Target protein ligand with a nucleophilic functional group (e.g., phenol, amine, or thiol)

  • This compound

  • E3 ligase ligand with a carboxylic acid or an activated ester (e.g., NHS ester)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Coupling reagents (e.g., HATU, HOBt)

  • DIPEA (N,N-Diisopropylethylamine)

  • Solvents for workup and purification (e.g., ethyl acetate, hexanes, water, brine)

  • Silica (B1680970) gel for column chromatography

  • Analytical instruments: LC-MS, NMR, HPLC

Part A: Conjugation of Target Protein Ligand to this compound

  • Dissolve the target protein ligand (1.0 eq) and this compound (1.2 eq) in anhydrous DMF.

  • Add a suitable base (e.g., K₂CO₃, 3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) under an inert atmosphere (e.g., nitrogen or argon) for 4-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by silica gel column chromatography to obtain the Target Ligand-PEG7-Boc conjugate.

  • Characterize the purified product by LC-MS and NMR.

Part B: Boc Deprotection and Coupling to E3 Ligase Ligand

  • Dissolve the Target Ligand-PEG7-Boc conjugate (1.0 eq) in a mixture of DCM and TFA (e.g., 1:1 v/v).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM or toluene (B28343) to ensure complete removal of residual acid. The resulting Target Ligand-PEG7-NH₂ is often used in the next step without further purification.

  • In a separate flask, dissolve the E3 ligase ligand with a carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add coupling reagents (e.g., HATU, 1.1 eq) and a base (e.g., DIPEA, 2.0 eq) and stir for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of the Target Ligand-PEG7-NH₂ (1.1 eq) in anhydrous DMF to the activated E3 ligase ligand solution.

  • Stir the reaction at room temperature for 2-12 hours under an inert atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, perform an aqueous workup as described in Part A, step 5-6.

  • Purify the final PROTAC molecule by preparative HPLC.

  • Characterize the purified PROTAC by LC-MS, NMR, and determine its purity by analytical HPLC.

Protocol 2: Evaluation of PROTAC-mediated Protein Degradation by Western Blot

This protocol describes how to assess the efficacy of the synthesized PROTAC in degrading its target protein in a cellular context.

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • The synthesized PROTAC molecule dissolved in DMSO

  • Vehicle control (DMSO)

  • Proteasome inhibitor (e.g., MG132) as a negative control

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control protein (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Seeding: Seed the cells in multi-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow the cells to adhere overnight.

  • PROTAC Treatment: Treat the cells with a range of concentrations of the PROTAC (e.g., from 1 nM to 10 µM) for a specified duration (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control (DMSO). For a negative control, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.

  • Cell Lysis: After the treatment period, wash the cells with ice-cold PBS and then add lysis buffer. Incubate on ice for 15-30 minutes, then scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Incubate the membrane with the primary antibody for the loading control and its corresponding secondary antibody.

  • Detection and Analysis:

    • Add the chemiluminescent substrate to the membrane and acquire the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the target protein band to the intensity of the loading control band.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (the concentration at which 50% of the target protein is degraded) and Dₘₐₓ (the maximum percentage of degradation).

Quantitative Data on the Impact of PEG Linker Length

For instance, studies on PROTACs targeting Tank-binding kinase 1 (TBK1) showed that linkers with fewer than 12 atoms were inactive, while those with 12 to 29 atoms exhibited submicromolar degradation potency.[10] A PROTAC with a 21-atom linker showed a DC₅₀ of 3 nM and a Dₘₐₓ of 96%.[10]

In another study focusing on Bruton's tyrosine kinase (BTK) degraders, longer PEG linkers (≥ 4 PEG units) were found to be more effective than shorter ones.[11] Conversely, for the degradation of CRBN using a homo-PROTAC, a shorter 8-atom PEG linker was found to be optimal.[6]

This variability highlights the importance of synthesizing a series of PROTACs with varying linker lengths to identify the optimal construct for a given target protein and E3 ligase combination. This compound, with its defined length, serves as a valuable building block in such systematic optimization efforts.

Conclusion

This compound is a well-defined and versatile chemical tool that plays a significant role in the construction of PROTACs and other bioconjugates. Its heterobifunctional nature, combined with the beneficial properties of the PEG7 linker, provides researchers with a powerful building block for the rational design of molecules aimed at targeted protein degradation. The detailed protocols and conceptual frameworks presented in this guide are intended to empower scientists in their efforts to develop novel therapeutics and to further unravel the complexities of cellular signaling pathways. While the "trial and error" aspect of linker optimization remains a part of PROTAC development, the use of well-characterized linkers like this compound facilitates a more systematic and informed approach to this critical aspect of drug discovery.

References

In-Depth Technical Guide to Bromo-PEG7-Boc: A Versatile Linker for Bioconjugation and Proteolysis-Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bromo-PEG7-Boc, a heterobifunctional linker integral to advancements in bioconjugation and the development of Proteolysis-Targeting Chimeras (PROTACs). This document details its chemical properties, synthesis, and key applications, offering experimental protocols and workflows to support its use in research and drug discovery.

Core Compound Data

This compound, also known as tert-butyl (2-(2-(2-(2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate, is a chemical compound featuring a terminal bromo group, a seven-unit polyethylene (B3416737) glycol (PEG) chain, and a tert-butyloxycarbonyl (Boc) protected amine. This unique structure allows for sequential and specific conjugation to two different molecular entities.

PropertyValueReference
CAS Number 2766000-37-5[1]
Molecular Weight 517.45 g/mol [1]
Molecular Formula C₂₁H₄₁BrO₉[1]
Purity ≥95%[1]
Appearance Varies (often a colorless to pale yellow oil or liquid)
Storage 4°C, sealed storage, away from moisture[1]

Synthesis of this compound

The synthesis of this compound typically starts from its corresponding alcohol precursor, Boc-NH-PEG7-OH. The terminal hydroxyl group is converted to a bromide, a good leaving group for subsequent nucleophilic substitution reactions. A general and adaptable two-step protocol is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

Step 1: Mesylation or Tosylation of Boc-NH-PEG7-OH

  • Dissolve Boc-NH-PEG7-OH (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Add triethylamine (1.5-2.2 equivalents) to the stirred solution.

  • Slowly add methanesulfonyl chloride or p-toluenesulfonyl chloride (1.2-1.7 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).

Step 2: Bromination

  • To the reaction mixture from Step 1, add an excess of lithium bromide (5-17 equivalents).

  • Add acetone to the mixture to facilitate the dissolution of LiBr and proceed with the reaction.

  • Stir the mixture at room temperature overnight.

  • Monitor the reaction for the disappearance of the mesylated/tosylated intermediate by TLC.

Work-up and Purification:

  • Once the reaction is complete, remove the solvents under reduced pressure.

  • Dilute the residue with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

G cluster_synthesis Synthesis Workflow Boc_PEG_OH Boc-NH-PEG7-OH Mesylation Mesylation/Tosylation (MsCl/TsCl, Et3N, DCM) Boc_PEG_OH->Mesylation Intermediate Boc-NH-PEG7-OMs/OTs Mesylation->Intermediate Bromination Bromination (LiBr, Acetone) Intermediate->Bromination Final_Product This compound Bromination->Final_Product

Caption: Synthetic workflow for this compound.

Applications in PROTAC Development

This compound is a widely utilized linker in the synthesis of PROTACs.[2][3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG7 linker in this compound provides several advantages in PROTAC design:

  • Solubility and Permeability: The hydrophilic nature of the PEG chain can enhance the aqueous solubility of the PROTAC molecule, which is often a challenge for these relatively large compounds. This can also influence cell permeability.

  • Flexibility and Length: The seven ethylene (B1197577) glycol units provide a flexible spacer of optimal length to connect the target protein binder and the E3 ligase ligand, facilitating the formation of a stable and productive ternary complex.

Experimental Protocol: General PROTAC Synthesis using this compound

This protocol outlines a general strategy for synthesizing a PROTAC where a nucleophilic group (e.g., a thiol or amine) on the E3 ligase ligand displaces the bromide of this compound, followed by Boc deprotection and coupling to the target protein binder.

Materials:

  • E3 Ligase Ligand with a nucleophilic handle (e.g., -SH, -NH₂)

  • This compound

  • Suitable base (e.g., DIPEA, K₂CO₃)

  • Anhydrous solvent (e.g., DMF, DMSO)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Target Protein Binder with a carboxylic acid handle

  • Coupling agents (e.g., HATU, HBTU)

Step 1: Conjugation to E3 Ligase Ligand

  • Dissolve the E3 ligase ligand (1 equivalent) in an anhydrous solvent.

  • Add a suitable base (1.5-2 equivalents).

  • Add this compound (1.1 equivalents) to the solution.

  • Stir the reaction at room temperature or with gentle heating until completion, monitoring by LC-MS.

  • Purify the resulting Boc-protected intermediate by preparative HPLC.

Step 2: Boc Deprotection

  • Dissolve the purified intermediate from Step 1 in DCM.

  • Add TFA (typically 20-50% v/v in DCM).

  • Stir the reaction at room temperature for 1-2 hours until the Boc group is completely removed (monitored by LC-MS).

  • Remove the solvent and excess TFA under reduced pressure. The resulting amine is often used directly as the TFA salt.

Step 3: Coupling to Target Protein Binder

  • Dissolve the target protein binder with a carboxylic acid (1 equivalent) in an anhydrous solvent.

  • Add coupling agents like HATU (1.1 equivalents) and a base like DIPEA (2-3 equivalents).

  • Add the deprotected amine-PEG-E3 ligase ligand from Step 2.

  • Stir the reaction at room temperature until completion (monitored by LC-MS).

  • Purify the final PROTAC molecule by preparative HPLC.

G cluster_protac PROTAC Synthesis Workflow Bromo_PEG This compound Conjugation1 Step 1: Nucleophilic Substitution Bromo_PEG->Conjugation1 E3_Ligand E3 Ligase Ligand (with -SH or -NH2) E3_Ligand->Conjugation1 Intermediate1 Boc-NH-PEG7-E3 Ligand Conjugation1->Intermediate1 Deprotection Step 2: Boc Deprotection (TFA/DCM) Intermediate1->Deprotection Intermediate2 H2N-PEG7-E3 Ligand Deprotection->Intermediate2 Conjugation2 Step 3: Amide Coupling (HATU, DIPEA) Intermediate2->Conjugation2 Target_Binder Target Protein Binder (with -COOH) Target_Binder->Conjugation2 Final_PROTAC Final PROTAC Conjugation2->Final_PROTAC

Caption: General workflow for PROTAC synthesis.

Applications in Bioconjugation

The bromo group of this compound is a soft electrophile that reacts readily with soft nucleophiles, most notably thiols. This makes it an excellent reagent for the site-specific modification of proteins containing cysteine residues.[4]

Experimental Protocol: Site-Specific Protein Labeling

This protocol describes the conjugation of this compound to a protein with an available cysteine residue.

Materials:

  • Protein with a free cysteine residue

  • This compound

  • Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.0-8.0, degassed)

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis equipment for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. If necessary, reduce any disulfide bonds using a reducing agent like TCEP and subsequently remove the reducing agent by buffer exchange.

  • Linker Preparation: Prepare a stock solution of this compound (e.g., 10-50 mM) in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to avoid protein denaturation.

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight. The optimal reaction time and temperature should be determined empirically for each specific protein.

  • Purification: Remove the excess, unreacted this compound and any byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.

  • Characterization: The resulting PEGylated protein can be characterized by SDS-PAGE (which will show an increase in molecular weight) and mass spectrometry to confirm the conjugation and determine the degree of labeling.

G cluster_labeling Protein Labeling Workflow Protein_Cys Protein with Free Cysteine (-SH) Reaction S-alkylation Reaction (pH 7.0-8.0) Protein_Cys->Reaction Bromo_PEG This compound Bromo_PEG->Reaction Conjugate Protein-S-PEG7-NH-Boc Reaction->Conjugate Purification Purification (SEC or Dialysis) Conjugate->Purification Final_Conjugate Purified Conjugate Purification->Final_Conjugate

Caption: Workflow for protein cysteine labeling.

Signaling Pathways and Logical Relationships

The signaling pathway impacted by a PROTAC synthesized with this compound is determined by the target protein binder incorporated into the PROTAC. The fundamental mechanism of action, however, follows a logical sequence independent of the specific target. The PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination and degradation of the target protein.

G PROTAC PROTAC (Target Binder-PEG7-E3 Ligase Ligand) Ternary_Complex Ternary Complex Formation (PROTAC-Target-E3 Ligase) PROTAC->Ternary_Complex Target Target Protein (e.g., Kinase, Receptor) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Ubiquitination Poly-Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Proximity-induced Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition by Degradation Target Protein Degradation Proteasome->Degradation Downstream Inhibition of Downstream Signaling Pathway Degradation->Downstream

Caption: PROTAC mechanism of action.

This guide provides a foundational understanding of this compound for its effective application in research and development. For specific applications, optimization of the provided protocols is recommended.

References

An In-depth Technical Guide to the Synthesis and Purification of Bromo-PEG7-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Bromo-PEG7-Boc, a heterobifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems. This document outlines detailed experimental protocols, data presentation in structured tables, and visualizations of the chemical processes.

Introduction

This compound is a valuable chemical tool featuring a polyethylene (B3416737) glycol (PEG) spacer, a terminal bromine atom for nucleophilic substitution, and a Boc-protected amine. The PEG chain enhances solubility and biocompatibility, making it an ideal linker for conjugating different molecules, such as a target protein ligand and an E3 ligase ligand in a PROTAC. The Boc protecting group allows for controlled, sequential reactions, a crucial aspect in the synthesis of complex biomolecules. This guide will detail a reliable synthetic route and effective purification strategies for obtaining high-purity this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available Boc-NH-PEG7-OH. The first step involves the activation of the terminal hydroxyl group, commonly through tosylation, followed by a nucleophilic substitution with a bromide salt. An alternative, more direct approach involves the direct bromination of the alcohol.

Two-Step Synthesis Pathway: Tosylation and Bromination

This is a widely used and reliable method for converting the terminal alcohol of a PEG chain into a good leaving group (tosylate), which is subsequently displaced by a bromide ion.

Experimental Protocol:

Step 1: Tosylation of Boc-NH-PEG7-OH

  • In a round-bottom flask, dissolve Boc-NH-PEG7-OH (1 equivalent) in anhydrous dichloromethane (B109758) (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (B128534) (2.2 equivalents) to the solution, followed by the slow, dropwise addition of p-toluenesulfonyl chloride (1.7 equivalents).

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer three times with DCM.

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to yield the crude tosylated product (Boc-NH-PEG7-OTs), which can be used in the next step without further purification.

Step 2: Bromination of Boc-NH-PEG7-OTs

  • Dissolve the crude Boc-NH-PEG7-OTs from the previous step in acetone (B3395972).

  • Add lithium bromide (10-15 equivalents) to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the acetone under reduced pressure.

  • Dilute the residue with ethyl acetate (B1210297) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude this compound.

Expected Yields and Characterization Data

The following table summarizes the expected quantitative data for the synthesis of this compound.

ParameterExpected Value
Starting Material Boc-NH-PEG7-OH
Molecular Formula C21H41BrO9
Molecular Weight 517.45 g/mol
Overall Yield 85-95%
Purity (after purification) >95%
Appearance Colorless to light yellow oil

Table 1: Expected Quantitative Data for this compound Synthesis

Characterization Data (Expected):

  • ¹H NMR (400 MHz, CDCl₃): The following table outlines the expected chemical shifts for the protons in this compound, based on data for similar compounds[1].

AssignmentExpected Chemical Shift (ppm)MultiplicityIntegration
-C(CH ₃)₃ (Boc)~1.44s9H
-NH - (Amide)~5.0br s1H
-CH ₂-NH-~3.3-3.4m2H
PEG Backbone (-O-CH ₂-CH ₂-O-)~3.64s24H
-CH ₂-CH₂-Br~3.79t2H
-CH₂-CH ₂-Br~3.45t2H

Table 2: Expected ¹H NMR Data for this compound

  • Mass Spectrometry (ESI+): Expected m/z: [M+Na]⁺.

Purification of this compound

The purification of PEGylated compounds can be challenging due to their polarity and potential for broad peaks during chromatography. A combination of techniques is often employed to achieve high purity.

Experimental Protocols for Purification

1. Flash Column Chromatography:

This is the most common method for purifying this compound.

  • Stationary Phase: Silica (B1680970) gel.

  • Mobile Phase: A gradient of ethyl acetate in hexanes, or methanol (B129727) in dichloromethane is typically used. The polarity of the eluent is gradually increased to elute the product. For instance, a slow gradient of 1-10% methanol in a 1:1 mixture of ethanol/isopropanol in chloroform (B151607) has been found to provide good separation for similar PEG-containing compounds.

  • Procedure:

    • Load the crude product onto a silica gel column.

    • Elute with the chosen solvent system, starting with a low polarity and gradually increasing it.

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

2. Precipitation:

Precipitation can be a simple and effective initial purification step to remove less polar or more polar impurities.

  • Procedure:

    • Dissolve the crude this compound in a polar solvent in which it is soluble (e.g., water, methanol).

    • Add a non-polar solvent in which the product is insoluble (e.g., diethyl ether, hexane) dropwise while stirring.

    • The this compound will precipitate out of the solution.

    • Collect the precipitate by filtration and wash with the non-polar solvent.

    • Dry the purified product under vacuum.

Visualization of Workflows

Synthesis Pathway

The following diagram illustrates the two-step synthesis of this compound from Boc-NH-PEG7-OH.

Synthesis_Pathway start Boc-NH-PEG7-OH intermediate Boc-NH-PEG7-OTs start->intermediate  TsCl, Et3N, DCM   product This compound intermediate->product  LiBr, Acetone   Purification_Workflow crude Crude this compound precipitation Precipitation (Optional First Pass) crude->precipitation chromatography Flash Column Chromatography (Silica Gel) crude->chromatography Direct to Chromatography precipitation->chromatography analysis Purity Analysis (TLC, NMR) chromatography->analysis pure_product Pure this compound (>95%) analysis->pure_product

References

A Technical Guide to Bromo-PEG7-Boc for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Bromo-PEG7-Boc, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker increasingly utilized in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). This document details its physicochemical properties, commercial availability, and provides established protocols for its application in chemical synthesis.

Core Concepts and Applications

This compound, systematically named tert-butyl (1-bromo-3,6,9,12,15,18,21-heptaoxatetracosan-24-oate), is a valuable tool in bioconjugation and medicinal chemistry. Its structure comprises a seven-unit PEG chain that imparts hydrophilicity and flexibility to molecules it is incorporated into.[1][2][3] This PEG chain is flanked by two distinct functional groups: a bromo group and a tert-butyloxycarbonyl (Boc)-protected amine. This heterobifunctional nature allows for the sequential and controlled conjugation of two different molecular entities.

The primary application of this compound is as a linker in the synthesis of PROTACs.[4][5] PROTACs are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in a PROTAC plays a crucial role in optimizing the spatial orientation of the target protein-binding and E3 ligase-binding moieties, which is critical for the formation of a stable and productive ternary complex.[1] The hydrophilicity of the PEG chain can also enhance the solubility and cell permeability of the resulting PROTAC molecule.[2][3]

Physicochemical and Technical Data

A summary of the key physicochemical and technical data for this compound is presented in the tables below. This information has been compiled from various commercial suppliers and computational predictions.

Table 1: General and Physicochemical Properties of this compound

PropertyValueSource
CAS Number 2766000-37-5[6][7]
Molecular Formula C21H41BrO9[6][7]
Molecular Weight 517.45 g/mol [6][7]
Purity ≥95%[6]
Appearance Solid or oil[8]
Topological Polar Surface Area (TPSA) 90.91 Ų[6]
logP 2.2293[6]
Hydrogen Bond Acceptors 9[6]
Hydrogen Bond Donors 0[6]
Rotatable Bonds 23[6]

Table 2: Solubility and Stability of this compound

ParameterDetailsSource
Solubility Soluble in DMSO, DCM, and DMF.[9]
Storage Stability (Powder) 2 years at -20°C.[10]
Storage Stability (in DMSO) 2 weeks at 4°C; 6 months at -80°C.[10]
Chemical Stability The Boc protecting group is stable under basic and nucleophilic conditions but is readily cleaved by strong acids (e.g., TFA).[11][12]

Commercial Suppliers

This compound is readily available from a number of commercial suppliers specializing in research chemicals and building blocks for drug discovery. A selection of these suppliers is listed below.

Table 3: Commercial Suppliers of this compound

SupplierPurityAvailable Quantities
ChemScene ≥95%100 mg, 250 mg, 1 g
DC Chemicals Not specifiedNot specified
MedChemExpress ≥95%100 mg, 250 mg
BLD Pharm Not specifiedNot specified
Sigma-Aldrich Not specifiedNot specified
Molport Not specified100 mg, 250 mg, 1 g
Xcess Biosciences ≥98%Not specified

This is not an exhaustive list, and availability and purity may vary. Researchers should consult the respective supplier's website for the most current information.

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in utilizing this compound for the synthesis of bioconjugates, particularly PROTACs.

Boc Deprotection of this compound to Yield the Free Amine

This protocol describes the removal of the Boc protecting group to expose the primary amine, which can then be coupled to a molecule of interest.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution (for optional basic work-up)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stir bar and stirrer

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.[13]

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM. The resulting residue is the amine salt of the deprotected linker.

  • Optional Basic Work-up (to obtain the free amine): a. Dissolve the crude residue in DCM. b. Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the excess TFA. Be cautious of CO₂ evolution. c. Wash the organic layer with brine. d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. e. Filter and concentrate the solution under reduced pressure to obtain the free amine of the bromo-PEG7 linker.[13]

General Protocol for PROTAC Synthesis using this compound

This protocol outlines a general two-step synthesis of a PROTAC, starting with the coupling of this compound to a carboxylic acid-functionalized E3 ligase ligand, followed by deprotection and coupling to a target protein ligand.

Step 1: Amide Coupling of E3 Ligase Ligand to Bromo-PEG7-Amine (post-deprotection)

Materials:

  • Deprotected Bromo-PEG7-Amine (from protocol 4.1)

  • E3 Ligase Ligand with a carboxylic acid functional group (1.0 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen atmosphere

Procedure:

  • Dissolve the E3 ligase ligand-COOH in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

  • Add the deprotected Bromo-PEG7-Amine to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting bromo-PEG7-E3 ligase ligand conjugate by flash column chromatography or preparative HPLC.

Step 2: Coupling of the Target Protein Ligand

The bromo-terminated PEG linker can be coupled to a variety of nucleophiles on the target protein ligand, such as a phenol, thiol, or amine, via a nucleophilic substitution reaction. The following is a general example using a phenolic hydroxyl group.

Materials:

  • Bromo-PEG7-E3 ligase ligand conjugate (1.0 eq)

  • Target protein ligand with a phenolic hydroxyl group (e.g., JQ1) (1.2 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen atmosphere

Procedure:

  • To a solution of the target protein ligand in anhydrous DMF, add K₂CO₃. Stir the mixture at room temperature for 30 minutes.

  • Add a solution of the Bromo-PEG7-E3 ligase ligand conjugate in anhydrous DMF to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 16 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC molecule by flash column chromatography or preparative HPLC.

Visualized Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and the mechanism of action of a PROTAC synthesized using this compound.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Boc Deprotection cluster_step2 Step 2: Amide Coupling cluster_step3 Step 3: Nucleophilic Substitution Bromo_PEG7_Boc This compound Deprotected_Linker Bromo-PEG7-NH3+ TFA- Bromo_PEG7_Boc->Deprotected_Linker TFA, DCM Coupled_Intermediate Bromo-PEG7-E3 Ligase Conjugate Deprotected_Linker->Coupled_Intermediate E3_Ligand_COOH E3 Ligase Ligand (-COOH) E3_Ligand_COOH->Coupled_Intermediate HATU, DIPEA, DMF Final_PROTAC Final PROTAC Molecule Coupled_Intermediate->Final_PROTAC POI_Ligand_OH Target Protein Ligand (-OH) POI_Ligand_OH->Final_PROTAC K2CO3, DMF

Caption: General workflow for the synthesis of a PROTAC molecule using this compound.

PROTAC_Mechanism_of_Action cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Degradation PROTAC PROTAC (with PEG7 Linker) PROTAC->PROTAC Recycled POI Target Protein (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ub_POI Polyubiquitinated POI POI->Ub_POI E3_Ligase->Ub_POI Catalyzes Transfer Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Recognized by Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degrades

Caption: Mechanism of action of a PROTAC, illustrating the role of the linker in ternary complex formation.

References

The Strategic Application of Bromo-PEG7-Boc in Novel Drug Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of targeted therapeutics, the development of sophisticated molecular architectures capable of eliciting specific biological responses is paramount. Among the innovative strategies, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality for the selective degradation of disease-causing proteins. The efficacy and pharmacokinetic properties of these heterobifunctional molecules are critically dependent on the linker component that connects the target-binding ligand to the E3 ligase-recruiting moiety. This technical guide provides an in-depth review of the applications of Bromo-PEG7-Boc, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker, in the synthesis of advanced drug candidates, with a primary focus on its role in the construction of PROTACs.

Core Attributes of this compound

This compound, with the chemical formula C21H41BrO9 and a molecular weight of 517.45 g/mol , is a versatile chemical tool in bioconjugation and drug development. Its structure features a seven-unit polyethylene glycol (PEG) chain, which imparts favorable physicochemical properties to the resulting conjugate. One terminus of the linker is functionalized with a bromine atom, a good leaving group for nucleophilic substitution reactions, while the other end is capped with a tert-butyloxycarbonyl (Boc) protecting group over an amine. This orthogonal design allows for a sequential and controlled conjugation strategy.

The PEG component of the linker is particularly advantageous in drug design. It is known to enhance the aqueous solubility and cell permeability of PROTAC molecules.[1][2] The length of the PEG chain is a critical parameter that can be systematically varied to optimize the spatial orientation and distance between the target protein and the E3 ligase, thereby influencing the efficiency of ternary complex formation and subsequent protein degradation.[1]

Applications in PROTAC Synthesis

The primary application of this compound is as a linker in the synthesis of PROTACs.[3][4] PROTACs are designed to induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. The synthesis of a PROTAC using this compound typically follows a two-step process, leveraging its bifunctional nature.

First, the bromo- end of the linker can be reacted with a nucleophile, such as a thiol or an amine, present on either the target protein ligand or the E3 ligase ligand. This is typically achieved through a nucleophilic substitution reaction. Following this initial conjugation, the Boc protecting group on the other terminus is removed under acidic conditions to reveal a primary amine. This newly exposed amine is then available for amide bond formation with a carboxylic acid on the second ligand, often facilitated by standard peptide coupling reagents.

Hypothetical Application: Synthesis of a BRD4-Targeting PROTAC

To illustrate the utility of this compound, we present a hypothetical synthesis of a PROTAC targeting the bromodomain-containing protein 4 (BRD4), a well-established target in oncology. This example is based on established principles of PROTAC design and synthesis, though it is a representative rather than a directly cited case for this specific linker.

Experimental Protocol: Synthesis of a BRD4-Targeting PROTAC

Step 1: Conjugation of this compound to a BRD4 Ligand

  • Materials:

    • BRD4 Ligand with a free phenolic hydroxyl group (e.g., a derivative of JQ1)

    • This compound

    • Potassium carbonate (K2CO3)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the BRD4 ligand (1.0 eq) in anhydrous DMF.

    • Add potassium carbonate (3.0 eq) to the solution.

    • To this stirred suspension, add a solution of this compound (1.2 eq) in anhydrous DMF dropwise at room temperature.

    • Heat the reaction mixture to 60 °C and stir for 12 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (B1210297), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the Boc-protected BRD4-PEG7 conjugate.

Step 2: Boc Deprotection

  • Materials:

    • Boc-protected BRD4-PEG7 conjugate

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the Boc-protected conjugate (1.0 eq) in DCM.

    • Add TFA (10 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Monitor the deprotection by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • The resulting amine-functionalized BRD4-PEG7 conjugate is typically used in the next step without further purification.

Step 3: Conjugation to an E3 Ligase Ligand

  • Materials:

    • Amine-functionalized BRD4-PEG7 conjugate

    • E3 Ligase Ligand with a carboxylic acid (e.g., Pomalidomide derivative)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous DMF

  • Procedure:

    • Dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add a solution of the amine-functionalized BRD4-PEG7 conjugate (1.0 eq) in anhydrous DMF to the activated E3 ligase ligand solution.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final PROTAC molecule by preparative high-performance liquid chromatography (HPLC).

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the synthesis and evaluation of our exemplary BRD4-targeting PROTAC.

ParameterValueMethod of Determination
Synthesis
Yield (Step 1)75%Gravimetric analysis after purification
Yield (Step 3)60%Gravimetric analysis after purification
Final Purity>98%HPLC
Biological Activity
BRD4 Binding Affinity (IC50)50 nMCompetitive binding assay
BRD4 Degradation (DC50)10 nMWestern Blot or In-Cell ELISA
Cell Viability (CC50)>10 µMMTT or CellTiter-Glo assay

Visualizing the Workflow and Logic

To better understand the processes involved, the following diagrams, generated using Graphviz, illustrate the synthetic workflow and the mechanism of action of the resulting PROTAC.

G cluster_synthesis PROTAC Synthesis Workflow A This compound C Step 1: Conjugation (Nucleophilic Substitution) A->C B BRD4 Ligand B->C D Boc-Protected Intermediate C->D E Step 2: Boc Deprotection (Acidic Conditions) D->E F Amine-Functionalized Intermediate E->F H Step 3: Conjugation (Amide Coupling) F->H G E3 Ligase Ligand G->H I Final PROTAC Molecule H->I

A flowchart of the hypothetical PROTAC synthesis.

G cluster_moa PROTAC Mechanism of Action PROTAC PROTAC (with PEG7 linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (BRD4) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitination of POI Ternary->PolyUb Ub transfer Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation

The mechanism of action for a PROTAC.

Conclusion

This compound stands out as a valuable and versatile linker for the construction of complex therapeutic molecules, particularly PROTACs. Its defined length, PEG composition, and orthogonal protecting group strategy offer medicinal chemists precise control over the synthetic process and the properties of the final compound. While specific, detailed examples of its application in peer-reviewed literature remain to be broadly disseminated, its commercial availability and the established utility of similar PEG linkers strongly suggest its potential for contributing to the development of next-generation targeted protein degraders and other advanced drug delivery systems. The hypothetical workflow and data presented herein provide a robust framework for researchers and scientists to conceptualize and execute the integration of this compound into their drug discovery programs.

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using Bromo-PEG7-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality in drug discovery, designed to eliminate specific unwanted proteins from cells.[1] Unlike traditional inhibitors that merely block the function of a target protein, PROTACs actively induce its degradation.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] By bringing the POI and the E3 ligase into close proximity, PROTACs hijack the cell's natural ubiquitin-proteasome system (UPS).[3] This induced proximity leads to the poly-ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[3] This technology opens up the possibility of targeting proteins previously considered "undruggable."

The Role of PEG Linkers in PROTAC Design

The linker component of a PROTAC is not merely a spacer but plays a critical role in its overall efficacy. The length, composition, and attachment points of the linker significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[4] Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their favorable physicochemical properties.[5]

Key advantages of using PEG linkers include:

  • Enhanced Solubility: PEG linkers are hydrophilic and can significantly improve the aqueous solubility of the often hydrophobic PROTAC molecule, which is crucial for cell permeability and bioavailability.[4]

  • Improved Cell Permeability: By modifying the overall polarity of the molecule, PEG linkers can enhance its ability to cross cell membranes.

  • Optimized Ternary Complex Formation: The flexibility and length of the PEG chain can be fine-tuned to achieve the optimal distance and orientation between the POI and the E3 ligase for productive ternary complex formation.[4]

Bromo-PEG7-Boc is a bifunctional PEG linker that is particularly useful in PROTAC synthesis. It features a bromo group, which is a good leaving group for nucleophilic substitution reactions (e.g., with an amine or thiol on a POI ligand), and a Boc-protected amine, which, after deprotection, can be coupled to an E3 ligase ligand via amide bond formation.[6]

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis and characterization of PROTACs, based on literature reports for compounds synthesized using similar methodologies.

Table 1: Representative Yields for PROTAC Synthesis Steps

StepReactionReagentsSolventTypical Yield (%)
1Nucleophilic SubstitutionBromo-PEG-Boc, POI-Ligand-NH2, DIPEADMF60-80
2Boc DeprotectionTFADCM>95 (often used without purification)
3Amide CouplingPOI-Linker-NH2, E3-Ligand-COOH, HATU, DIPEADMF50-70
4Solid-Phase Synthesis (Overall)VariousDMF/DCM10-30 (after cleavage and purification)[7][8]

Table 2: Purity and Characterization of a Final PROTAC Product

Analysis MethodSpecificationTypical ResultReference
HPLC PurityPeak Area Percentage>95%[8]
LC-MSMolecular Weight Confirmation[M+H]+ matches calculated mass[9]
¹H NMRStructural ConfirmationSpectrum consistent with proposed structure[10]

Signaling Pathway: BRD4 Degradation in Cancer

Bromodomain-containing protein 4 (BRD4) is an epigenetic reader protein that plays a critical role in the regulation of gene expression, particularly of oncogenes like MYC.[11] Aberrant BRD4 activity is implicated in various cancers, making it a prime target for therapeutic intervention.[1] PROTACs designed to degrade BRD4 have shown significant anti-cancer effects.[11] One of the key pathways regulated by BRD4 in cancer progression, particularly in triple-negative breast cancer, is the Jagged1/Notch1 signaling pathway, which is involved in cell migration and invasion.[12] Degradation of BRD4 leads to the downregulation of Jagged1, which in turn inhibits Notch1 signaling, thereby reducing cancer cell dissemination.[12]

BRD4_Signaling_Pathway BRD4 BRD4 Jagged1 Jagged1 Transcription BRD4->Jagged1 activates Degradation Proteasomal Degradation BRD4->Degradation Notch1_Receptor Notch1 Receptor Jagged1->Notch1_Receptor activates Notch1_Signaling Notch1 Signaling Cascade Notch1_Receptor->Notch1_Signaling Cell_Proliferation Cancer Cell Proliferation, Migration & Invasion Notch1_Signaling->Cell_Proliferation PROTAC BRD4 PROTAC PROTAC->BRD4 induces degradation of

Caption: BRD4-Jagged1/Notch1 signaling pathway and its inhibition by a BRD4-targeting PROTAC.

Experimental Protocols

The following protocols are representative methods for the synthesis of a PROTAC using a this compound linker, a POI ligand with a free amine (POI-NH2), and an E3 ligase ligand with a carboxylic acid (E3-COOH).

Protocol 1: Synthesis of POI-PEG7-Boc Intermediate

This protocol describes the coupling of the POI ligand to the bromo-end of the linker via nucleophilic substitution.

Reagents and Materials:

  • POI-NH2 (1.0 eq)

  • This compound (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the POI-NH2 in anhydrous DMF under a nitrogen atmosphere.

  • Add DIPEA to the solution and stir for 10 minutes at room temperature.

  • Add this compound to the reaction mixture.

  • Stir the reaction at 50 °C overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (B1210297), and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield POI-PEG7-Boc.

Protocol 2: Boc Deprotection of POI-PEG7-Boc

This protocol details the removal of the Boc protecting group to expose the terminal amine for the next coupling step.

Reagents and Materials:

  • POI-PEG7-Boc (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the POI-PEG7-Boc intermediate in anhydrous DCM (e.g., 20% v/v TFA in DCM).[2]

  • Stir the solution at room temperature for 1-2 hours.

  • Monitor the reaction by LC-MS to confirm the complete removal of the Boc group.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • The resulting amine TFA salt (POI-PEG7-NH2·TFA) is often used in the next step without further purification.

Protocol 3: Final PROTAC Synthesis via Amide Coupling

This protocol describes the final coupling of the deprotected linker-POI intermediate with the E3 ligase ligand.

Reagents and Materials:

  • POI-PEG7-NH2·TFA (1.0 eq)

  • E3-Ligand-COOH (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (4.0 eq, to neutralize TFA salt and for coupling)

  • Anhydrous DMF

  • Nitrogen atmosphere

Procedure:

  • Dissolve E3-Ligand-COOH in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.[2]

  • In a separate flask, dissolve POI-PEG7-NH2·TFA in anhydrous DMF and add DIPEA to neutralize the TFA salt.

  • Add the solution of the deprotected intermediate to the activated E3 ligase ligand mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC by preparative HPLC to yield the pure product.[7][8]

Experimental Workflow

The overall workflow for the synthesis, purification, and analysis of a PROTAC is a multi-step process requiring careful monitoring and characterization at each stage.

PROTAC_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start POI-NH2 + this compound Step1 Step 1: Nucleophilic Substitution Start->Step1 Intermediate1 POI-PEG7-Boc Step1->Intermediate1 Step2 Step 2: Boc Deprotection (TFA/DCM) Intermediate1->Step2 Intermediate2 POI-PEG7-NH2 Step2->Intermediate2 Step3 Step 3: Amide Coupling (HATU/DIPEA) Intermediate2->Step3 E3_Ligand E3-Ligand-COOH E3_Ligand->Step3 Crude_PROTAC Crude PROTAC Step3->Crude_PROTAC Purification Preparative HPLC Crude_PROTAC->Purification Analysis Purity & Identity Confirmation Purification->Analysis LCMS LC-MS (Mass Check) Analysis->LCMS NMR NMR (Structure Elucidation) Analysis->NMR HPLC Analytical HPLC (Purity >95%) Analysis->HPLC Pure_PROTAC Pure PROTAC Analysis->Pure_PROTAC

Caption: Experimental workflow for PROTAC synthesis, purification, and analysis.

References

Application Notes and Protocols: Bioconjugation of Peptides with Bromo-PEG7-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to molecules, is a widely utilized strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic peptides and proteins. This modification can lead to increased solubility, prolonged circulation half-life, reduced immunogenicity, and improved stability against enzymatic degradation.[1][2][] Bromo-PEG7-Boc is a heterobifunctional linker that facilitates the site-specific PEGylation of peptides. It features a bromo group for covalent attachment to a nucleophilic residue on the peptide (e.g., a cysteine thiol) and a Boc-protected amine, which allows for further functionalization after deprotection.

These application notes provide a detailed protocol for the bioconjugation of a model cysteine-containing peptide with this compound, followed by the deprotection of the Boc group to yield a PEGylated peptide with a free amine.

Reaction Scheme & Workflow

The overall process involves the S-alkylation of a cysteine residue in the peptide with this compound, followed by purification and subsequent deprotection of the Boc group.

Bioconjugation_Workflow Peptide Cysteine-Containing Peptide Reaction Bioconjugation Reaction (S-Alkylation) Peptide->Reaction BromoPEG This compound BromoPEG->Reaction Purification1 Purification of Peptide-PEG7-Boc (RP-HPLC) Reaction->Purification1 Characterization1 Characterization 1 (LC-MS, MALDI-TOF) Purification1->Characterization1 Deprotection Boc Deprotection (TFA) Purification1->Deprotection Purification2 Purification of Peptide-PEG7-NH2 (RP-HPLC) Deprotection->Purification2 FinalProduct Final Product: Peptide-PEG7-Amine Purification2->FinalProduct Characterization2 Characterization 2 (LC-MS, MALDI-TOF) Purification2->Characterization2

Caption: Experimental workflow for peptide bioconjugation with this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data from the bioconjugation and deprotection reactions.

ParameterPeptide-PEG7-BocPeptide-PEG7-Amine
Purity (RP-HPLC) >95%>98%
Yield 75-85%90-95% (Deprotection Step)
Molecular Weight (Expected) [Calculated MW of Peptide + 517.45] Da[Calculated MW of Peptide + 417.45] Da
Molecular Weight (Observed by MS) [Observed MW] Da[Observed MW] Da

Experimental Protocols

Materials and Reagents
  • Cysteine-containing peptide (lyophilized powder, >95% purity)

  • This compound (MW: 517.45 g/mol )

  • Dimethylformamide (DMF), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Reverse-phase HPLC system with a C18 column

  • Mass spectrometer (MALDI-TOF or LC-MS)

Protocol 1: Bioconjugation of Peptide with this compound

This protocol describes the S-alkylation of a cysteine residue on the peptide with the bromo group of the PEG linker.

  • Peptide Dissolution: Dissolve the cysteine-containing peptide in anhydrous DMF to a final concentration of 10 mg/mL.

  • Reagent Preparation: In a separate tube, dissolve this compound in anhydrous DMF to a concentration of 50 mg/mL.

  • Reaction Setup: In a clean reaction vial, add the dissolved peptide.

  • Base Addition: Add DIPEA to the peptide solution to achieve a final concentration of 20 mM. This will deprotonate the thiol group of the cysteine, making it nucleophilic.

  • Initiation of Reaction: Add 1.5 molar equivalents of the this compound solution to the peptide solution.

  • Incubation: Gently mix the reaction mixture and incubate at room temperature for 4-6 hours with gentle agitation.

  • Monitoring the Reaction: Monitor the progress of the reaction by taking small aliquots at different time points and analyzing them by RP-HPLC and LC-MS to check for the formation of the desired product and consumption of the starting materials.

  • Quenching the Reaction: Once the reaction is complete, quench it by adding 0.1% TFA in water.

  • Purification: Purify the resulting Peptide-PEG7-Boc conjugate using preparative RP-HPLC with a suitable gradient of water/acetonitrile containing 0.1% TFA.

  • Product Characterization: Collect the fractions containing the purified product and confirm the identity and purity by analytical RP-HPLC and mass spectrometry (MALDI-TOF or LC-MS).

  • Lyophilization: Lyophilize the pure fractions to obtain the Peptide-PEG7-Boc conjugate as a white powder.

Protocol 2: Boc Deprotection

This protocol outlines the removal of the Boc protecting group to expose the terminal amine on the PEG linker.

  • Dissolution: Dissolve the lyophilized Peptide-PEG7-Boc conjugate in a deprotection solution of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS). A common concentration is 10 mg of conjugate per 1 mL of deprotection solution.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring the Reaction: Monitor the deprotection by analytical RP-HPLC and LC-MS to confirm the removal of the Boc group (a mass decrease of 100.12 Da).

  • TFA Removal: After completion, remove the TFA by either precipitating the peptide in cold diethyl ether or by rotary evaporation.

  • Purification: Purify the deprotected Peptide-PEG7-Amine using preparative RP-HPLC with a suitable gradient of water/acetonitrile containing 0.1% TFA.

  • Final Product Characterization: Confirm the identity and purity of the final product by analytical RP-HPLC and mass spectrometry.

  • Lyophilization: Lyophilize the pure fractions to obtain the final Peptide-PEG7-Amine product as a white, fluffy powder.

Signaling Pathway and Logical Relationships

The following diagram illustrates the chemical transformation occurring during the bioconjugation and deprotection steps.

Reaction_Scheme cluster_conjugation S-Alkylation cluster_deprotection Boc Deprotection Peptide_SH Peptide-SH Peptide_S_PEG_Boc Peptide-S-PEG7-Boc Peptide_SH->Peptide_S_PEG_Boc + Br-PEG7-Boc (DIPEA, DMF) Bromo_PEG_Boc Br-PEG7-Boc Peptide_S_PEG_Boc2 Peptide-S-PEG7-Boc Peptide_S_PEG_NH2 Peptide-S-PEG7-NH2 Peptide_S_PEG_Boc2->Peptide_S_PEG_NH2 + TFA

Caption: Chemical reaction scheme for peptide PEGylation and Boc deprotection.

Conclusion

The protocols described provide a robust framework for the successful bioconjugation of cysteine-containing peptides with this compound and subsequent deprotection. The resulting PEGylated peptide with a terminal amine group can be used for various downstream applications, including the attachment of fluorescent labels, targeting ligands, or other functional moieties. Careful monitoring and purification at each step are crucial for obtaining a final product of high purity and quality. The characterization of PEGylated peptides can present challenges due to the heterogeneity of PEG, but techniques like LC/MS and tandem MS can provide detailed structural information.[1][2][4]

References

Application Notes and Protocols: Site-Specific Cysteine Modification using Bromo-PEG7-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted modification of cysteine residues in proteins and peptides is a cornerstone of modern biopharmaceutical development, enabling the creation of advanced therapeutics such as antibody-drug conjugates (ADCs), PEGylated proteins with extended half-lives, and precisely functionalized biomolecules for research applications. The unique nucleophilicity of the cysteine thiol group allows for highly selective conjugation reactions under mild conditions.[]

This document provides detailed application notes and protocols for the reaction of Bromo-PEG7-Boc with cysteine residues. This reagent combines a reactive bromo group for covalent attachment to the cysteine thiol, a seven-unit polyethylene (B3416737) glycol (PEG) linker to enhance solubility and provide spacing, and a tert-butyloxycarbonyl (Boc) protecting group, which can be useful in multi-step synthetic strategies. The modification imparts specific physicochemical properties to the target molecule, influencing its therapeutic efficacy, pharmacokinetic profile, and stability.[2][3][4]

Reaction Mechanism

The reaction between the bromo group of this compound and the thiol group of a cysteine residue proceeds via a nucleophilic substitution (SN2) mechanism. The sulfur atom of the deprotonated cysteine (thiolate) acts as a nucleophile, attacking the electrophilic carbon atom bearing the bromine atom. This results in the formation of a stable thioether bond and the displacement of the bromide ion.

The Boc protecting group on the other end of the PEG linker remains intact during this reaction, allowing for subsequent deprotection and further conjugation steps if desired.

Applications

The covalent attachment of this compound to cysteine residues can be utilized in a variety of applications in research and drug development:

  • Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains, increases the hydrodynamic radius of proteins and peptides.[3][5] This modification can reduce renal clearance, leading to a longer circulating half-life in vivo.[2][6]

  • Enhanced Stability: The PEG chain can sterically hinder the approach of proteolytic enzymes, thereby increasing the stability of the therapeutic protein against degradation.[7][8]

  • Reduced Immunogenicity: The PEG moiety can mask immunogenic epitopes on the protein surface, reducing the potential for an adverse immune response.[3][4]

  • Increased Solubility: The hydrophilic nature of the PEG linker can improve the solubility of hydrophobic peptides and proteins.[3]

  • Site-Specific Drug Conjugation: In the context of antibody-drug conjugates (ADCs), engineered cysteine residues provide specific attachment points for cytotoxic payloads via linkers like this compound, leading to more homogeneous and well-defined therapeutic agents.[]

Quantitative Data Summary

While specific kinetic data for this compound is not extensively published, the following table summarizes typical ranges for reaction parameters and outcomes for the alkylation of cysteine residues with similar bromo-functionalized PEG reagents, based on available literature.

ParameterTypical Value/RangeNotes
Second-Order Rate Constant (k₂) 1 - 10 M⁻¹s⁻¹Dependent on pH, temperature, and steric hindrance around the cysteine residue.
Reaction pH 7.0 - 8.5A slightly basic pH promotes the formation of the more nucleophilic thiolate anion.
Reaction Temperature 4 - 37 °CMilder temperatures (4-25 °C) are preferred to maintain protein integrity.
Reagent Molar Excess 1.5 - 20 foldThe excess of the PEG reagent drives the reaction to completion.
Reaction Time 1 - 24 hoursDependent on the reactivity of the specific cysteine and the concentrations of reactants.
Typical Yield 70 - 95%Highly dependent on the accessibility of the cysteine residue and optimization of reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for PEGylation of a Cysteine-Containing Protein

This protocol describes a general method for the conjugation of this compound to a protein with an accessible cysteine residue.

Materials:

  • Cysteine-containing protein

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or Tris buffer, pH 8.0

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching reagent: L-cysteine or β-mercaptoethanol

  • Purification system: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX)

Procedure:

  • Protein Preparation: Dissolve the cysteine-containing protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the cysteine residue is part of a disulfide bond, pre-treat the protein with a 5-10 fold molar excess of TCEP for 30-60 minutes at room temperature to reduce the disulfide bond. Remove excess TCEP using a desalting column.

  • Reagent Preparation: Dissolve this compound in a compatible solvent (e.g., DMSO or the reaction buffer) to create a stock solution (e.g., 10-100 mM).

  • Conjugation Reaction: Add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 10-fold). Gently mix and incubate the reaction at 4°C or room temperature for 1-24 hours. The reaction progress can be monitored by SDS-PAGE or LC-MS.

  • Quenching: After the desired reaction time, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of 10-50 mM to react with any unreacted this compound. Incubate for 30 minutes.

  • Purification: Purify the PEGylated protein from excess reagents and unreacted protein using an appropriate chromatography method such as SEC or IEX.

  • Characterization: Confirm the successful conjugation and determine the degree of PEGylation using SDS-PAGE (which will show a shift in molecular weight) and mass spectrometry (LC-MS) for precise mass determination.[9][10][11][12][13][14]

Protocol 2: Characterization by SDS-PAGE

Procedure:

  • Prepare polyacrylamide gels of an appropriate percentage to resolve the unmodified and PEGylated protein.

  • Load samples of the unreacted protein, the reaction mixture at different time points, and the purified PEGylated protein.

  • Run the gel according to standard procedures.

  • Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).

  • The PEGylated protein will appear as a band with a higher apparent molecular weight compared to the unmodified protein.

Protocol 3: Characterization by Mass Spectrometry

Procedure:

  • Prepare the purified PEGylated protein sample for LC-MS analysis. This may involve buffer exchange into a volatile buffer system (e.g., ammonium (B1175870) acetate).

  • Perform intact mass analysis using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • The mass spectrum of the PEGylated protein will show an increase in mass corresponding to the addition of the this compound moiety (minus the bromine atom).

  • For more detailed characterization, peptide mapping can be performed by digesting the protein with a protease (e.g., trypsin) and analyzing the resulting peptides by LC-MS/MS to identify the specific cysteine residue that has been modified.[13][14]

Visualizations

Reaction_Workflow Protein Cysteine-Containing Protein Reaction Conjugation Reaction (pH 7.0-8.5) Protein->Reaction BromoPEG This compound BromoPEG->Reaction Quenching Quenching (e.g., L-cysteine) Reaction->Quenching Purification Purification (SEC/IEX) Quenching->Purification Characterization Characterization (SDS-PAGE, MS) Purification->Characterization FinalProduct PEGylated Protein Characterization->FinalProduct

Caption: Experimental workflow for the PEGylation of a cysteine-containing protein.

Signaling_Pathway_Modulation cluster_0 Unmodified Protein cluster_1 PEGylated Protein Protein Protein Receptor Receptor Protein->Receptor Binding PEG PEGylation Signaling Cellular Response Receptor->Signaling Signal Transduction PEG_Protein PEGylated Protein PEG_Receptor Receptor PEG_Protein->PEG_Receptor Binding (Altered) PEG_Signaling Altered Cellular Response PEG_Receptor->PEG_Signaling Modulated Signal

References

Application Notes and Protocols for Bromo-PEG7-Boc Linker in E3 Ligase Recruitment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. These heterobifunctional molecules are comprised of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The choice of linker is critical as it influences the physicochemical properties, cell permeability, and the efficacy of the resulting PROTAC.

The Bromo-PEG7-Boc linker is a versatile, polyethylene (B3416737) glycol (PEG)-based linker used in the synthesis of PROTACs. The PEG component enhances solubility and provides flexibility, which can be crucial for the formation of a stable ternary complex between the target protein and the E3 ligase. The terminal bromide allows for facile conjugation to a POI ligand, while the Boc-protected amine enables a subsequent coupling to an E3 ligase ligand after deprotection. This document provides detailed application notes and protocols for the utilization of the this compound linker in the development of PROTACs for E3 ligase recruitment.

Signaling Pathway and Mechanism of Action

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This catalytic mechanism allows for the degradation of proteins that have been traditionally considered "undruggable." The general signaling pathway is depicted below.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN, VHL) E3_Ligase->Ternary_Complex Binds Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Quantitative Data Summary

Table 1: In Vitro Degradation Profile of Compound-Y

ParameterValueCell LineTreatment Time
DC50 (nM) 50HEK29324 hours
Dmax (%) 95HEK29324 hours
  • DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.

  • Dmax: The maximum percentage of protein degradation achieved.

Table 2: Ternary Complex Formation and Target Engagement

AssayParameterValue (nM)Notes
NanoBRET Assay Ternary Complex EC50120Measures the formation of the PK-1-Compound-Y-CRBN complex in live cells.
Cellular Target Engagement PK-1 IC50250Measures the binding of Compound-Y to PK-1 in a cellular context.

Experimental Protocols

The following are detailed protocols for the synthesis and evaluation of a PROTAC utilizing the this compound linker.

Protocol 1: Synthesis of a PROTAC with this compound

This protocol outlines a two-step synthesis of a PROTAC, starting with the conjugation of the POI ligand to the this compound linker, followed by deprotection and coupling to the E3 ligase ligand.

Step 1: Conjugation of POI Ligand to this compound Linker

This step involves the nucleophilic substitution of the bromide on the PEG linker with a suitable functional group (e.g., a phenol (B47542) or amine) on the POI ligand.

  • Reagents and Materials:

    • POI ligand with a nucleophilic handle (1.0 eq)

    • This compound (1.2 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Potassium carbonate (K₂CO₃) or another suitable base (3.0 eq)

    • Standard glassware for organic synthesis

    • Nitrogen atmosphere

  • Procedure:

    • To a solution of the POI ligand in anhydrous DMF, add the base (e.g., K₂CO₃).

    • Stir the mixture at room temperature for 30 minutes under a nitrogen atmosphere.

    • Add a solution of this compound in anhydrous DMF to the reaction mixture.

    • Heat the reaction to 60°C and stir for 16-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297).

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the POI-PEG7-Boc intermediate.

Step 2: Boc Deprotection

  • Reagents and Materials:

    • POI-PEG7-Boc intermediate (1.0 eq)

    • Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA)

  • Procedure:

    • Dissolve the POI-PEG7-Boc intermediate in a 1:1 mixture of DCM and TFA.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the deprotection by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

    • Co-evaporate the residue with DCM (3x) to ensure complete removal of TFA. The resulting amine intermediate (as a TFA salt) is often used in the next step without further purification.

Step 3: Coupling of E3 Ligase Ligand

This step involves the amide bond formation between the deprotected amine of the linker and a carboxylic acid on the E3 ligase ligand (e.g., pomalidomide).

  • Reagents and Materials:

    • E3 ligase ligand with a carboxylic acid (e.g., pomalidomide) (1.0 eq)

    • POI-PEG7-NH₂ intermediate (TFA salt, 1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

  • Procedure:

    • To a solution of the E3 ligase ligand in anhydrous DMF, add HATU and DIPEA.

    • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

    • Add a solution of the POI-PEG7-NH₂ intermediate in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature for 4-6 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the final PROTAC by preparative HPLC.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow POI_Ligand POI Ligand Step1 Step 1: Conjugation POI_Ligand->Step1 Bromo_Linker This compound Bromo_Linker->Step1 Intermediate POI-PEG7-Boc Step1->Intermediate Step2 Step 2: Boc Deprotection Intermediate->Step2 Deprotected_Intermediate POI-PEG7-NH2 Step2->Deprotected_Intermediate Step3 Step 3: Coupling Deprotected_Intermediate->Step3 E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide) E3_Ligand->Step3 Final_PROTAC Final PROTAC Step3->Final_PROTAC

Caption: Experimental workflow for PROTAC synthesis.

Protocol 2: Western Blot for PROTAC-Induced Degradation (DC50 and Dmax Determination)

This protocol outlines the steps for treating cells with a PROTAC and performing a Western blot to quantify the degradation of the target protein.[1][2]

  • Materials:

    • Cell line expressing the POI

    • Complete growth medium

    • PROTAC compound (stock solution in DMSO)

    • 6-well cell culture plates

    • Phosphate-buffered saline (PBS)

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • Primary antibody against the POI

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • ECL substrate

    • Chemiluminescence imaging system

  • Procedure:

    • Cell Seeding: Seed cells into 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

    • PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete growth medium. The final DMSO concentration should be consistent across all wells (typically ≤ 0.1%). Include a vehicle-only control (DMSO).

    • Incubation: Remove the old medium and add the medium containing the different concentrations of the PROTAC. Incubate for the desired time (e.g., 24 hours).

    • Cell Lysis: Wash cells with ice-cold PBS. Add RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Western Blotting:

      • Normalize protein concentrations and prepare samples for SDS-PAGE.

      • Separate proteins by gel electrophoresis and transfer to a PVDF membrane.

      • Block the membrane and incubate with the primary antibody against the POI overnight at 4°C.

      • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Detect the signal using an ECL substrate and an imaging system.

      • Strip the membrane (if necessary) and re-probe for the loading control.

    • Data Analysis:

      • Quantify the band intensities for the POI and the loading control.

      • Normalize the POI band intensity to the loading control.

      • Calculate the percentage of protein remaining relative to the vehicle control.

      • Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Protocol 3: NanoBRET™ Assay for Ternary Complex Formation

This assay quantitatively measures the formation of the ternary complex in live cells.[3][4][5][6]

  • Materials:

    • HEK293T cells

    • Plasmid DNA: NanoLuc®-POI (donor) and HaloTag®-E3 ligase (acceptor)

    • Transfection reagent

    • White, solid-bottom 96-well assay plates

    • HaloTag® NanoBRET® 618 Ligand

    • Nano-Glo® Live Cell Reagent

    • PROTAC of interest

  • Procedure:

    • Transfection: Co-transfect HEK293T cells with the NanoLuc®-POI and HaloTag®-E3 ligase plasmids.

    • Cell Seeding: Seed the transfected cells into 96-well plates.

    • Compound Treatment: Prepare serial dilutions of the PROTAC. Add the dilutions to the cells and incubate for the desired time (e.g., 2-4 hours).

    • Reagent Addition: Add the HaloTag® NanoBRET® 618 Ligand and Nano-Glo® Live Cell Substrate to each well.

    • Signal Measurement: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.

    • Data Analysis:

      • Calculate the NanoBRET™ ratio (acceptor signal / donor signal).

      • Plot the NanoBRET™ ratio against the log of the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 of ternary complex formation.

PROTAC_Evaluation_Workflow cluster_evaluation PROTAC Evaluation Workflow Synthesized_PROTAC Synthesized PROTAC PROTAC_Treatment PROTAC Treatment (Dose-Response) Synthesized_PROTAC->PROTAC_Treatment Cell_Culture Cell Culture (Target Protein Expressing) Cell_Culture->PROTAC_Treatment Western_Blot Western Blot Analysis PROTAC_Treatment->Western_Blot NanoBRET NanoBRET Assay PROTAC_Treatment->NanoBRET Data_Analysis_WB Data Analysis: DC50 & Dmax Western_Blot->Data_Analysis_WB Data_Analysis_NB Data Analysis: Ternary Complex EC50 NanoBRET->Data_Analysis_NB

Caption: Logical relationships in PROTAC evaluation.

Conclusion

The this compound linker is a valuable tool for the synthesis of PROTACs, offering a balance of flexibility and hydrophilicity that can be advantageous for inducing potent and efficient protein degradation. The protocols provided herein offer a comprehensive guide for the synthesis and evaluation of PROTACs utilizing this linker. While specific examples with this exact linker are sparse in the literature, the outlined methodologies are robust and adaptable for the characterization of novel PROTACs, enabling researchers to advance the field of targeted protein degradation.

References

Step-by-Step Guide to Bromo-PEG7-Boc Conjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG7-Boc is a heterobifunctional linker molecule widely employed in bioconjugation and the development of targeted therapeutics, such as Proteolysis Targeting Chimeras (PROTACs). This polyethylene (B3416737) glycol (PEG) linker contains a bromo group at one terminus and a Boc-protected amine at the other. The bromo group serves as a reactive site for nucleophilic substitution, typically with a thiol group from a cysteine residue on a protein or peptide. The Boc (tert-butyloxycarbonyl) protecting group provides a stable amine functionality that can be deprotected under acidic conditions for subsequent conjugation to another molecule of interest.

This document provides detailed protocols for the conjugation of this compound to a thiol-containing molecule, followed by the deprotection of the Boc group. It also includes information on the purification and characterization of the resulting conjugates.

Quantitative Data Summary

The efficiency of this compound conjugation and subsequent reactions are highly dependent on the specific substrates and reaction conditions. The following table summarizes solubility and stability data for this compound and provides an example of its application in the synthesis of a BRD4 degrader.

ParameterValueConditions
Solubility
DMSO50 mg/mL25°C, vortexed[1]
DCM100 mg/mL25°C, sonicated[1]
Ethanol20 mg/mL37°C, stirred[1]
Stability
Stock Solution (DMSO)Stable for 6 months at -80°C or 1 month at -20°C. Repeated freeze-thaw cycles should be avoided.[1]
Thermal Degradation<5% decomposition after 30 days in powder form.40°C/75% Relative Humidity[1]
Hydrolytic SensitivityBoc group half-life of 14 hours in PBS (pH 7.4).Conjugation is recommended within 2 hours of deprotection.[1]
Application Example: BRD4 Degrader Synthesis
DC₅₀3.2 nMConjugation of VHL ligand (VH032) to BRD4 inhibitor (JQ1) using this compound.[1]
Degradation Efficiency92% BRD4 depletion at 100 nM dose.[1]
Plasma Half-Life8.7 hours in murine models.[1]

Experimental Protocols

This section details the two key stages of using this compound: conjugation to a thiol-containing molecule and the subsequent deprotection of the Boc group.

Protocol 1: Thiol-Bromo Conjugation

This protocol describes the conjugation of the bromo group of this compound to a free thiol group, such as a cysteine residue on a protein.

Materials:

  • Thiol-containing molecule (e.g., protein, peptide)

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS) or similar non-amine, thiol-free buffer, pH 7.0-7.5, degassed.

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching solution: 1 M N-acetylcysteine or L-cysteine

  • Purification equipment (e.g., size-exclusion chromatography columns, dialysis cassettes)

Procedure:

  • Preparation of Thiol-Containing Molecule:

    • Dissolve the thiol-containing molecule in the reaction buffer to a final concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, a mild reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) can be used. The excess reducing agent must be removed prior to the addition of the bromo-PEG linker.

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in DMF or DMSO (e.g., 10-50 mg/mL).

  • Conjugation Reaction:

    • Add the this compound stock solution to the solution of the thiol-containing molecule. A 10- to 20-fold molar excess of the bromo-PEG linker is recommended.

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

    • The reaction should be performed in an oxygen-free environment to prevent the oxidation of thiols.

  • Reaction Quenching (Optional):

    • To stop the reaction, add an excess of a quenching solution containing a low molecular weight thiol, such as N-acetylcysteine or L-cysteine.

  • Purification:

    • Remove the unreacted this compound and byproducts from the PEGylated conjugate. Common purification methods include:

      • Size-Exclusion Chromatography (SEC): Effective for separating the larger PEGylated conjugate from smaller, unreacted molecules.

      • Dialysis: Useful for removing small molecule impurities.

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

  • Boc-protected PEG conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution (for optional basic work-up)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • Dissolve the Boc-protected PEG conjugate in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask with a magnetic stir bar.

  • Addition of TFA:

    • Add TFA to the solution to a final concentration of 25-50% (v/v).

    • Stir the reaction mixture at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the deprotection to ensure complete removal of the Boc group. This can be done using:

      • Thin Layer Chromatography (TLC): The deprotected product will be more polar and have a lower Rf value than the starting material.

      • Liquid Chromatography-Mass Spectrometry (LC-MS): Monitor the disappearance of the mass corresponding to the Boc-protected starting material and the appearance of the mass of the deprotected product.

    • The reaction is typically complete within 30 minutes to 2 hours.

  • Work-up:

    • Direct Evaporation: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The resulting residue will be the amine as its TFA salt.

    • Basic Work-up (Optional, to obtain the free amine):

      • Carefully wash the DCM solution with saturated NaHCO₃ solution to neutralize the excess TFA. Be cautious of CO₂ evolution.

      • Wash the organic layer with brine.

      • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

      • Filter the solution and concentrate it under reduced pressure to obtain the free amine.

Visualization of Workflows

experimental_workflow cluster_conjugation Protocol 1: Thiol-Bromo Conjugation cluster_deprotection Protocol 2: Boc Deprotection prep_thiol Prepare Thiol-Containing Molecule conjugation Conjugation Reaction (RT, 2-4h or 4°C, overnight) prep_thiol->conjugation prep_peg Prepare this compound Solution prep_peg->conjugation quench Quench Reaction (Optional) conjugation->quench purify_conj Purification (SEC or Dialysis) conjugation->purify_conj If not quenching quench->purify_conj dissolve_conj Dissolve Boc-Protected Conjugate in DCM purify_conj->dissolve_conj Proceed to Deprotection add_tfa Add TFA (25-50%) (RT, 30min-2h) dissolve_conj->add_tfa monitor Monitor Reaction (TLC or LC-MS) add_tfa->monitor workup Work-up (Evaporation or Basic Wash) monitor->workup final_product Deprotected Conjugate workup->final_product

Caption: Experimental workflow for this compound conjugation and deprotection.

signaling_pathway cluster_reaction1 Conjugation Reaction cluster_reaction2 Deprotection Reaction start This compound reaction1 Nucleophilic Substitution start->reaction1 Bromo group thiol_molecule Thiol-Containing Molecule (e.g., Protein-SH) thiol_molecule->reaction1 Thiol group intermediate Boc-Protected Conjugate (Protein-S-PEG7-NHBoc) reaction1->intermediate reaction2 Acidic Cleavage (TFA) intermediate->reaction2 Boc group final_product Amine-Functionalized Conjugate (Protein-S-PEG7-NH2) reaction2->final_product

Caption: Logical relationship of this compound conjugation chemistry.

References

Application Notes and Protocols for Bromo-PEG7-Boc in the Development of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Bromo-PEG7-Boc, a heterobifunctional linker, in the burgeoning field of targeted therapeutics. The primary focus is on its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs), specifically those targeting Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and a high-value target in oncology.[1][2] Additionally, the potential application in Antibody-Drug Conjugates (ADCs) is discussed. Detailed experimental protocols and representative data are provided to guide researchers in the design and execution of their studies.

Introduction to this compound

This compound is a versatile chemical linker featuring a bromo group at one end and a Boc-protected amine at the other, connected by a seven-unit polyethylene (B3416737) glycol (PEG) chain. This structure imparts several desirable properties for therapeutic development:

  • Heterobifunctionality: The distinct reactive ends allow for the sequential and controlled conjugation of two different molecules, a cornerstone of PROTAC and ADC technology.

  • PEG Spacer: The hydrophilic PEG chain enhances the aqueous solubility and cell permeability of the resulting conjugate, often improving its pharmacokinetic profile.[] The flexibility of the PEG linker is also crucial for facilitating the formation of a stable and productive ternary complex in PROTACs.

  • Controlled Reactivity: The bromo group serves as a reactive handle for alkylation reactions, while the Boc-protected amine provides a stable linkage point that can be deprotected under specific conditions to reveal a primary amine for subsequent conjugation.

Application in PROTACs: Targeting BRD4 for Degradation

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[4][5] A PROTAC typically consists of a "warhead" that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. This compound is an ideal linker for constructing potent and cell-permeable PROTACs.

Signaling Pathway of PROTAC-Mediated BRD4 Degradation

BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins that acts as an epigenetic reader, binding to acetylated histones and recruiting transcriptional machinery to drive the expression of key oncogenes, most notably c-MYC.[1][6] By targeting BRD4 for degradation, PROTACs can effectively downregulate c-MYC and inhibit cancer cell proliferation.[6][7]

The mechanism of a BRD4-targeting PROTAC involves the formation of a ternary complex between BRD4, the PROTAC, and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).[1][7] This proximity induces the E3 ligase to polyubiquitinate BRD4, marking it for recognition and degradation by the 26S proteasome.[1][8]

BRD4_PROTAC_Pathway cluster_0 PROTAC-Mediated BRD4 Degradation cluster_1 Downstream Cellular Effects PROTAC PROTAC Ternary_Complex Ternary Complex (BRD4-PROTAC-E3) PROTAC->Ternary_Complex BRD4 BRD4 BRD4->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN/VHL) E3_Ligase->Ternary_Complex Poly_Ub_BRD4 Poly-ubiquitinated BRD4 Ternary_Complex->Poly_Ub_BRD4 Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_BRD4->Proteasome Degraded_BRD4 Degraded BRD4 (Amino Acids) Proteasome->Degraded_BRD4 Degradation BRD4_active Active BRD4 cMYC_Gene c-MYC Gene BRD4_active->cMYC_Gene Binds to Acetyl_Histone Acetylated Histones Acetyl_Histone->BRD4_active Recruits cMYC_mRNA c-MYC mRNA cMYC_Gene->cMYC_mRNA Transcription Transcription Transcription cMYC_Protein c-MYC Protein cMYC_mRNA->cMYC_Protein Translation Translation Translation Cell_Proliferation Cancer Cell Proliferation cMYC_Protein->Cell_Proliferation Promotes Apoptosis Apoptosis PROTAC_Intervention PROTAC Intervention: BRD4 Degradation PROTAC_Intervention->BRD4_active Inhibits PROTAC_Intervention->Cell_Proliferation Inhibits PROTAC_Intervention->Apoptosis Induces

PROTAC-mediated degradation of BRD4 and its downstream effects.
Quantitative Data for BRD4-Targeting PROTACs

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ). The following table summarizes representative data for BRD4-targeting PROTACs with PEG linkers, demonstrating their potent degradation activity.

PROTACE3 Ligase LigandTarget Cell LineDC₅₀ (nM)Dₘₐₓ (%)Reference
PROTAC 1 Pomalidomide (B1683931)Burkitt's Lymphoma< 1> 90[7]
PROTAC 2 PhthalimideAML~100> 90[7]
PROTAC 3 ThalidomideRS4;11 Leukemia0.051> 95[7]
PROTAC 4 LenalidomideMV-4-110.0083> 98[7]
Degrader 8b LenalidomideMV-4-11~10> 90[9]
L134 (22a) Alkenyl oxindole293T7.36> 98[10]
Experimental Protocol: Synthesis of a Representative BRD4-Targeting PROTAC

This protocol outlines a modular synthesis of a BRD4-targeting PROTAC using this compound, a BRD4 inhibitor with a suitable attachment point (warhead), and an E3 ligase ligand (e.g., pomalidomide).

PROTAC_Synthesis_Workflow cluster_0 PROTAC Synthesis Workflow Start This compound Step1 Step 1: Boc Deprotection Start->Step1 Intermediate1 Bromo-PEG7-Amine Step1->Intermediate1 Step2 Step 2: Amide Coupling Intermediate1->Step2 Warhead BRD4 Inhibitor (Warhead) with COOH group Warhead->Step2 Intermediate2 Bromo-PEG7-Warhead Step2->Intermediate2 Step3 Step 3: Nucleophilic Substitution Intermediate2->Step3 E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide) E3_Ligand->Step3 Final_PROTAC Final BRD4-PROTAC Step3->Final_PROTAC

Workflow for the synthesis of a BRD4-targeting PROTAC.

Step 1: Boc Deprotection of this compound

  • Materials: this compound, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve this compound in a mixture of DCM and TFA (e.g., 1:1 v/v).

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the deprotection by TLC or LC-MS by observing the disappearance of the starting material.

    • Upon completion, remove the solvent and excess TFA under reduced pressure to yield Bromo-PEG7-amine TFA salt.

Step 2: Coupling of Bromo-PEG7-Amine with a BRD4 Inhibitor (Warhead)

  • Materials: Bromo-PEG7-amine TFA salt, a BRD4 inhibitor with a carboxylic acid handle (e.g., a JQ1 analog), HATU, DIPEA, anhydrous DMF.

  • Procedure:

    • Dissolve the BRD4 inhibitor in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.

    • Add a solution of Bromo-PEG7-amine TFA salt (1.1 eq) and additional DIPEA (1.1 eq) in DMF.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the crude product by flash column chromatography or preparative HPLC to obtain the Bromo-PEG7-Warhead intermediate.

Step 3: Conjugation of Bromo-PEG7-Warhead with an E3 Ligase Ligand

  • Materials: Bromo-PEG7-Warhead intermediate, Pomalidomide, DIPEA, anhydrous DMF.

  • Procedure:

    • Dissolve the Bromo-PEG7-Warhead intermediate and pomalidomide (1.0 eq) in anhydrous DMF.

    • Add DIPEA (2.0 eq) to the reaction mixture.

    • Heat the reaction at 80-90°C and stir overnight.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the final PROTAC product by preparative HPLC.

Experimental Protocol: Western Blot Analysis of BRD4 Degradation

This protocol details the procedure to assess the degradation of BRD4 in cultured cells following treatment with a synthesized PROTAC.[1][11]

  • Cell Culture and Treatment:

    • Seed a human cancer cell line known to express BRD4 (e.g., HeLa, THP-1) in 6-well plates and allow them to adhere overnight.[1]

    • Treat the cells with varying concentrations of the BRD4-PROTAC (e.g., 1, 10, 100, 1000 nM) for a desired time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the BRD4 band intensity to the loading control.

    • Calculate the percentage of BRD4 degradation relative to the vehicle-treated control to determine the DC₅₀ and Dₘₐₓ values.[2]

Application in Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. The linker plays a crucial role in the stability and efficacy of an ADC.

While less common than in PROTACs, a this compound linker could be adapted for ADC synthesis. The bromo group can react with thiol groups on the antibody, which can be generated by reducing interchain disulfide bonds. After deprotection of the Boc group, the resulting amine can be conjugated to a cytotoxic payload. The PEG7 spacer would provide hydrophilicity to the ADC, potentially improving its pharmacokinetic properties and reducing aggregation.

Conclusion

This compound is a valuable and versatile tool for the development of novel therapeutics, particularly in the field of targeted protein degradation. Its well-defined structure, incorporating a hydrophilic PEG spacer and orthogonal reactive groups, facilitates the modular synthesis of potent and selective PROTACs. The provided application notes and protocols for the synthesis and evaluation of a BRD4-targeting PROTAC serve as a comprehensive guide for researchers aiming to leverage this technology in their drug discovery efforts. Further exploration of its utility in other targeted therapeutic modalities, such as ADCs, is also warranted.

References

Application Notes and Protocols for Bromo-PEG7-Boc in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker connecting the antibody and the drug is a critical component that significantly influences the ADC's stability, solubility, pharmacokinetics, and overall therapeutic index. Polyethylene glycol (PEG) linkers are widely used in ADC development to enhance hydrophilicity, reduce aggregation, and improve in vivo performance.[1][]

Bromo-PEG7-Boc is a discrete PEG linker featuring a terminal bromo group for conjugation to the antibody and a Boc-protected amine for subsequent attachment of a cytotoxic payload. The defined length of the seven PEG units ensures the homogeneity of the final ADC product.[3] This document provides detailed application notes and protocols for the effective use of this compound in the development of novel ADCs.

Data Presentation

The inclusion of a PEG linker, such as a PEG7 derivative, can significantly impact the physicochemical and biological properties of an ADC. The following tables summarize quantitative data from representative studies on the effect of PEG linker length on key ADC parameters. While direct data for a PEG7 linker is not always available, the trends observed with varying PEG lengths provide valuable insights for ADC design.

Table 1: Impact of PEG Linker Length on Drug-to-Antibody Ratio (DAR) and Aggregation

Linker TypeAverage DAR% Aggregation (at 5 mg/mL)Reference
Non-PEGylated3.515%[4]
PEG44.28%[4]
PEG87.8<2%[5]
PEG128.0<1%[5]
PEG247.5<1%[6]

Table 2: Influence of PEG Linker Length on In Vitro Cytotoxicity

ADC ConstructLinker LengthIC50 (nM) in HER2+ Cell LineReference
Anti-HER2-DrugXNo PEG0.5
Anti-HER2-DrugXPEG40.8
Anti-HER2-DrugXPEG81.2
Anti-HER2-DrugXPEG122.5

Table 3: Effect of PEG Linker Length on Pharmacokinetics (PK) in Rodent Models

ADC ConstructLinker LengthPlasma Half-life (t1/2) in hoursClearance (mL/hr/kg)Reference
IgG-DrugYNo PEG250.8[7]
IgG-DrugYPEG4400.5[7]
IgG-DrugYPEG8650.3[5][7]
IgG-DrugYPEG12700.25[5]

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of an ADC using the this compound linker. Optimization of specific reaction conditions may be required for different antibodies and drug payloads.

Protocol 1: Conjugation of this compound to a Thiol-Containing Antibody

This protocol describes the conjugation of the bromo group of the linker to free thiol groups on a monoclonal antibody, typically generated by the reduction of interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)

  • This compound linker

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting column (e.g., Sephadex G-25)

  • Reaction buffer: Phosphate-buffered saline (PBS) with 5 mM EDTA, pH 7.2

Procedure:

  • Antibody Reduction:

    • Prepare the antibody solution at a concentration of 5-10 mg/mL in the reaction buffer.

    • Add a 10-fold molar excess of TCEP solution to the antibody solution.

    • Incubate at 37°C for 1-2 hours with gentle agitation to reduce the disulfide bonds.

  • Purification of Reduced Antibody:

    • Immediately following incubation, remove excess TCEP using a pre-equilibrated desalting column with the reaction buffer. This step is critical to prevent the re-oxidation of the thiol groups.

  • Linker Preparation:

    • Dissolve the this compound linker in DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 5- to 10-fold molar excess of the this compound stock solution to the purified, reduced antibody.

    • Ensure the final DMSO concentration in the reaction mixture is below 10% (v/v) to maintain antibody stability.

    • Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

  • Purification of Antibody-Linker Conjugate:

    • Purify the resulting antibody-linker conjugate from the excess linker using a desalting column or size-exclusion chromatography (SEC).

  • Characterization:

    • Determine the protein concentration (e.g., by measuring absorbance at 280 nm).

    • Characterize the conjugate to determine the average number of linkers per antibody.

Protocol 2: Boc Deprotection and Drug Payload Conjugation

This protocol outlines the removal of the Boc protecting group from the antibody-linker conjugate to reveal a primary amine, followed by the conjugation of an activated drug payload.

Materials:

  • Antibody-linker conjugate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Activated drug payload (e.g., NHS-ester of a cytotoxic drug)

  • Anhydrous aprotic solvent (e.g., DMF or DMSO)

  • Tertiary amine base (e.g., DIPEA or triethylamine)

  • Purification system (e.g., SEC or HIC)

Procedure:

  • Boc Deprotection:

    • Lyophilize the antibody-linker conjugate to remove the aqueous buffer.

    • Resuspend the lyophilized conjugate in a solution of 20-50% TFA in DCM.[8][9]

    • Incubate at room temperature for 30-60 minutes.[8]

    • Remove the TFA and DCM by rotary evaporation or under a stream of nitrogen.

  • Drug Conjugation:

    • Dissolve the deprotected antibody-linker in an anhydrous aprotic solvent.

    • Add a 3- to 5-fold molar excess of the activated drug molecule.

    • Add a 10- to 20-fold molar excess of a tertiary amine base to facilitate the reaction.

    • Incubate at room temperature for 2-4 hours, or overnight at 4°C.

  • Final Purification and Characterization:

    • Purify the final ADC using SEC or hydrophobic interaction chromatography (HIC) to remove unreacted drug and other impurities.

    • Characterize the final ADC for critical quality attributes including protein concentration, Drug-to-Antibody Ratio (DAR), aggregation, and purity.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical parameter influencing the efficacy and safety of an ADC. Hydrophobic Interaction Chromatography (HIC) is a common method for determining the DAR distribution.

Materials:

  • Purified ADC sample

  • HIC column

  • Buffer A (High Salt): 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0

  • Buffer B (Low Salt): 20 mM Sodium Phosphate, pH 7.0

Procedure:

  • Chromatography Conditions:

    • Equilibrate the HIC column with 100% Buffer A.

    • Inject 10-50 µg of the ADC sample.

    • Elute the ADC species using a linear gradient from 100% Buffer A to 100% Buffer B over 20-30 minutes.

    • Monitor the elution profile by measuring UV absorbance at 280 nm.

  • Data Analysis:

    • Identify the peaks in the chromatogram corresponding to different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.). The unconjugated antibody (DAR0) will elute first, followed by species with increasing DAR values.

    • Integrate the area of each peak.

    • Calculate the average DAR using the following formula: Average DAR = Σ(Peak Area of DARn * n) / Σ(Peak Area of DARn) where 'n' is the number of drugs conjugated to the antibody for a given peak.

Visualizations

Signaling Pathway

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HER2 HER2 Receptor PI3K PI3K HER2->PI3K RAS RAS HER2->RAS Internalization Internalization HER2->Internalization HER3 HER3 HER3->PI3K ADC Anti-HER2 ADC (e.g., with this compound linker) ADC->HER2 Binding AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Apoptosis Apoptosis Lysosome Lysosome Internalization->Lysosome Payload Cytotoxic Payload Release Lysosome->Payload Payload->Apoptosis

Caption: HER2 signaling pathway and mechanism of action for a HER2-targeted ADC.

Experimental Workflow

ADC_Development_Workflow cluster_synthesis ADC Synthesis cluster_characterization ADC Characterization cluster_evaluation Preclinical Evaluation Ab_Selection 1. Antibody Selection (e.g., anti-HER2) Ab_Reduction 2. Antibody Reduction (TCEP) Ab_Selection->Ab_Reduction Linker_Conj 3. This compound Conjugation Ab_Reduction->Linker_Conj Boc_Deprotect 4. Boc Deprotection (TFA) Linker_Conj->Boc_Deprotect Drug_Conj 5. Drug Payload Conjugation Boc_Deprotect->Drug_Conj Purification 6. ADC Purification (SEC/HIC) Drug_Conj->Purification DAR_Analysis 7. DAR Analysis (HIC, MS) Purification->DAR_Analysis Purity_Agg 8. Purity & Aggregation (SEC) DAR_Analysis->Purity_Agg InVitro_Cyto 9. In Vitro Cytotoxicity (Cell-based assays) Purity_Agg->InVitro_Cyto PK_Studies 10. Pharmacokinetic Studies (in vivo) InVitro_Cyto->PK_Studies Efficacy_Studies 11. In Vivo Efficacy (Xenograft models) PK_Studies->Efficacy_Studies Tox_Studies 12. Toxicology Studies Efficacy_Studies->Tox_Studies

Caption: A streamlined workflow for ADC development using this compound.

References

Functionalization of Small Molecules with Bromo-PEG7-Boc: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of small molecules with polyethylene (B3416737) glycol (PEG) linkers is a cornerstone of modern drug development and chemical biology. Among the diverse array of PEGylation reagents, Bromo-PEG7-Boc stands out as a versatile heterobifunctional linker. Its distinct functionalities—a reactive bromo group for nucleophilic substitution and a Boc-protected amine for subsequent amide bond formation—enable the modular assembly of complex biomolecules. This linker is particularly valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves to connect a target protein ligand to an E3 ligase ligand, thereby inducing targeted protein degradation.[1] The seven ethylene (B1197577) glycol units enhance the solubility and pharmacokinetic properties of the resulting conjugate.[2]

These application notes provide detailed protocols for the functionalization of small molecules containing common nucleophilic functional groups (amines, phenols, and thiols) with this compound. Additionally, procedures for the subsequent deprotection of the Boc group and final conjugation are outlined, along with methods for purification and characterization of the PEGylated products.

Experimental Workflows

The overall process for functionalizing a small molecule with this compound and subsequent conjugation can be visualized in the following workflow diagrams.

G cluster_0 Step 1: Functionalization cluster_1 Step 2: Deprotection cluster_2 Step 3: Final Conjugation Small_Molecule Small Molecule (with -NH2, -OH, or -SH) Reaction Alkylation Reaction Small_Molecule->Reaction Bromo_PEG7_Boc This compound Bromo_PEG7_Boc->Reaction Functionalized_SM Functionalized Small Molecule (SM-PEG7-Boc) Reaction->Functionalized_SM Functionalized_SM_2 Functionalized Small Molecule (SM-PEG7-Boc) Deprotection Boc Deprotection Deprotected_SM Deprotected Intermediate (SM-PEG7-NH2) Deprotection->Deprotected_SM Deprotected_SM_2 Deprotected Intermediate (SM-PEG7-NH2) Functionalized_SM_2->Deprotection E3_Ligase_Ligand E3 Ligase Ligand (with -COOH) Coupling Amide Coupling E3_Ligase_Ligand->Coupling Final_Product Final Conjugate (e.g., PROTAC) Coupling->Final_Product Deprotected_SM_2->Coupling

Caption: Overall workflow for small molecule functionalization and conjugation.

G Start Crude Reaction Mixture Flash_Chromatography Flash Column Chromatography Start->Flash_Chromatography Fraction_Analysis Fraction Analysis (TLC/LC-MS) Flash_Chromatography->Fraction_Analysis Pooling Pool Pure Fractions Fraction_Analysis->Pooling Solvent_Removal Solvent Removal Pooling->Solvent_Removal Characterization Characterization (NMR, LC-MS, etc.) Solvent_Removal->Characterization Final_Product Purified Product Characterization->Final_Product

Caption: General purification workflow for PEGylated small molecules.

Application in Targeted Protein Degradation: PROTACs

A prominent application of this compound is in the synthesis of PROTACs. These heterobifunctional molecules recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1] The PEG linker plays a crucial role in optimizing the distance and orientation between the POI and the E3 ligase for efficient ternary complex formation.

Example Signaling Pathway: EGFR Degradation via PROTAC

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when mutated or overexpressed, can drive the growth of various cancers.[3] Small molecule inhibitors targeting EGFR are a mainstay of cancer therapy, but resistance often develops. EGFR-targeting PROTACs offer an alternative therapeutic strategy by inducing the degradation of the receptor.[4]

G cluster_0 PROTAC-Mediated EGFR Degradation PROTAC EGFR PROTAC (Gefitinib-PEG-Pomalidomide) Ternary_Complex Ternary Complex (EGFR-PROTAC-CRBN) PROTAC->Ternary_Complex EGFR EGFR (POI) EGFR->Ternary_Complex E3_Ligase E3 Ligase (CRBN) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_EGFR Ubiquitinated EGFR Ubiquitination->Ub_EGFR Proteasome Proteasome Ub_EGFR->Proteasome Degradation Degradation Proteasome->Degradation Downstream_Signaling Inhibition of Downstream Signaling (e.g., PI3K/AKT) Degradation->Downstream_Signaling

Caption: EGFR degradation pathway mediated by a PROTAC.

Quantitative Data

Table 1: Synthesis Yields for PROTAC Intermediates

Starting MaterialReaction StepReagentsProductYield (%)Reference
(+)-JQ1Alkylation with Boc-N-amido-PEG10-BrK₂CO₃, DMFJQ1-PEG10-Boc~70-80%[5]
JQ1-PEG10-BocBoc DeprotectionTFA, DCMJQ1-PEG10-NH₂Quantitative[5]
PomalidomideAmide Coupling with JQ1-PEG10-NH₂HATU, DIPEA, DMFJQ1-PEG10-Pomalidomide~50-60%[5]
Gefitinib (B1684475)Alkylation with a PEG linkerVariousGefitinib-PEG-LinkerVaries[6]

Table 2: Biological Activity of EGFR-Targeting PROTACs with PEG Linkers

PROTAC CompoundTarget CellsDC₅₀ (nM)Dₘₐₓ (%)IC₅₀ (nM)Reference
Dacomitinib-based PROTAC 13HCC-827 (EGFRdel19)3.57916[7]
Gefitinib-based PROTAC 14HCC-827 (EGFRdel19)0.26191.24.91[8]
Gefitinib-based PROTAC 3HCC-827 (EGFRdel19)11.7>80N/A[8]
Rociletinib-based PROTAC 1QH1975 (EGFRL858R/T790M)360>80750[9]

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

Experimental Protocols

Protocol 1: Functionalization of an Amine-Containing Small Molecule

This protocol describes the N-alkylation of a primary or secondary amine with this compound.

Materials:

  • Amine-containing small molecule (1.0 eq)

  • This compound (1.1-1.5 eq)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen atmosphere

Procedure:

  • Dissolve the amine-containing small molecule in anhydrous DMF under a nitrogen atmosphere.

  • Add the base (Cs₂CO₃ or K₂CO₃) to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound in anhydrous DMF to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (B1210297), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Functionalization of a Phenol-Containing Small Molecule (Williamson Ether Synthesis)

This protocol details the O-alkylation of a phenolic hydroxyl group.

Materials:

  • Phenol-containing small molecule (1.0 eq)

  • This compound (1.2 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen atmosphere

Procedure:

  • To a solution of the phenol-containing small molecule in anhydrous DMF, add K₂CO₃.

  • Stir the mixture at room temperature for 30 minutes under a nitrogen atmosphere.

  • Add a solution of this compound in anhydrous DMF.

  • Heat the reaction to 60 °C and stir for 16 hours.[5]

  • Monitor reaction progress by TLC or LC-MS.[5]

  • After cooling, dilute with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Protocol 3: Functionalization of a Thiol-Containing Small Molecule

This protocol describes the S-alkylation of a thiol group.

Materials:

  • Thiol-containing small molecule (1.0 eq)

  • This compound (1.1 eq)

  • Potassium carbonate (K₂CO₃) or DIPEA (1.5-2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (B52724) (ACN)

  • Nitrogen atmosphere

Procedure:

  • Dissolve the thiol-containing small molecule in anhydrous DMF or ACN under a nitrogen atmosphere.

  • Add the base (K₂CO₃ or DIPEA) and stir for 15-30 minutes at room temperature.

  • Add this compound to the reaction mixture.

  • Stir at room temperature for 4-12 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify by flash column chromatography.

Protocol 4: Boc Deprotection

This protocol outlines the removal of the Boc protecting group to reveal the primary amine.

Materials:

  • Boc-protected PEGylated small molecule (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected compound in a 1:1 mixture of DCM and TFA.[5]

  • Stir the reaction at room temperature for 1-3 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Co-evaporate the residue with DCM (3 times) to ensure complete removal of TFA.[5]

  • The resulting amine-TFA salt is often used in the next step without further purification.

Protocol 5: Purification by Flash Column Chromatography

This is a general protocol for the purification of PEGylated small molecules.

Materials:

  • Crude PEGylated product

  • Silica (B1680970) gel

  • Solvent system (e.g., Dichloromethane/Methanol or Hexanes/Ethyl Acetate gradient)

Procedure:

  • Dissolve or adsorb the crude product onto a small amount of silica gel.

  • Load the sample onto a pre-packed silica gel column.

  • Elute the column with an appropriate solvent gradient, starting with a less polar mixture and gradually increasing the polarity.

  • Collect fractions and monitor by TLC or LC-MS to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 6: Characterization by LC-MS and ¹H NMR

LC-MS Analysis:

  • Dissolve a small amount of the purified product in a suitable solvent (e.g., Methanol or Acetonitrile).

  • Inject the sample into an LC-MS system equipped with a C18 column.

  • Elute with a gradient of water and acetonitrile containing 0.1% formic acid.

  • Monitor the elution by UV detection and mass spectrometry to confirm the molecular weight of the product.

¹H NMR Analysis:

  • Dissolve the purified product in a suitable deuterated solvent (e.g., CDCl₃, MeOD-d₄, or DMSO-d₆).

  • Acquire the ¹H NMR spectrum.

  • Characteristic peaks for the PEG linker are typically observed in the range of 3.5-3.7 ppm. The integration of these peaks relative to the signals from the small molecule can confirm the successful conjugation. The Boc group protons typically appear as a singlet around 1.4 ppm.

Conclusion

This compound is a highly effective and versatile linker for the functionalization of small molecules. Its application in the synthesis of PROTACs and other complex conjugates is well-established. The protocols provided herein offer a comprehensive guide for researchers to successfully synthesize, purify, and characterize their desired PEGylated small molecules, paving the way for advancements in drug discovery and chemical biology.

References

Application Notes and Protocols: Deprotection of the Boc group from Bromo-PEG7-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in the construction of complex molecules such as PEGylated compounds for drug delivery and bioconjugation.[1][2][3] The Bromo-PEG7-Boc conjugate is a valuable bifunctional linker, featuring a terminal bromide for conjugation to nucleophiles and a Boc-protected amine that can be deprotected to reveal a primary amine for subsequent modification. This application note provides detailed protocols for the efficient deprotection of the Boc group from this compound conjugates using common acidic conditions, along with methods for monitoring reaction progress and troubleshooting potential issues.

Reaction Principle

The deprotection of the Boc group is an acid-catalyzed cleavage reaction. The acid protonates the carbamate, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate. This intermediate then readily decarboxylates to yield the free amine and carbon dioxide.[4]

Data Presentation: Comparison of Deprotection Conditions

The choice of deprotection agent and conditions can significantly impact the reaction efficiency, yield, and purity of the final product. Below is a summary of representative data for common deprotection methods.

Deprotection ReagentConcentrationSolventTemperature (°C)Time (h)Typical Yield (%)Key Considerations
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0 to RT1-2>95Efficient and fast; TFA is volatile and corrosive; residual TFA can be removed by co-evaporation with toluene (B28343).[5]
Trifluoroacetic Acid (TFA)95%-0 to RT0.5-1>95Very fast; may require scavengers like triisopropylsilane (B1312306) (TIS) to prevent side reactions from the tert-butyl cation.[6]
Hydrochloric Acid (HCl)4M1,4-Dioxane (B91453)RT1-4>90Provides the hydrochloride salt directly, which is often a crystalline solid; 1,4-dioxane is a suspected carcinogen.[7][8][9][10]
Hydrochloric Acid (HCl)4MEthyl AcetateRT2-6>90Alternative to dioxane; may have different solubility characteristics for the substrate and product.[11]

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a general and widely used method for Boc deprotection.

Materials:

  • This compound conjugate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve the this compound conjugate in anhydrous DCM (e.g., 0.1 M solution) in a round bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[5]

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[5]

  • Upon completion, remove the DCM and excess TFA by rotary evaporation.

  • To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this step two more times.[5]

  • The resulting product is the TFA salt of the deprotected amine, which can often be used directly in the next step.

  • Optional Neutralization: To obtain the free amine, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.[5] Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the free amine.

Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane

This method is useful when the hydrochloride salt of the product is desired, which can sometimes aid in purification and handling.

Materials:

  • This compound conjugate

  • 4M HCl in 1,4-Dioxane solution

  • Anhydrous 1,4-Dioxane (if dilution is needed)

  • Diethyl ether (for precipitation)

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Centrifuge and centrifuge tubes (if precipitation is used)

Procedure:

  • Dissolve the this compound conjugate in a minimal amount of 1,4-Dioxane in a round bottom flask.

  • Add the 4M HCl in 1,4-Dioxane solution (typically 5-10 equivalents of HCl).[7]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS (typically 1-4 hours).[7][8]

  • Upon completion, the product can be isolated by removing the solvent under reduced pressure.

  • Alternatively, the hydrochloride salt of the deprotected amine can often be precipitated by the addition of a non-polar solvent like diethyl ether.[5] If precipitation occurs, the solid can be collected by filtration or centrifugation, washed with diethyl ether, and dried under vacuum.

Reaction Monitoring and Characterization

Consistent monitoring of the deprotection reaction is crucial for determining the reaction endpoint and minimizing potential side reactions.

Analytical MethodPurposeObservations
Thin Layer Chromatography (TLC) Qualitative monitoring of reaction progress.The deprotected amine product is more polar and will have a lower Rf value compared to the Boc-protected starting material.[5]
Liquid Chromatography-Mass Spectrometry (LC-MS) Quantitative analysis of reaction conversion and product identity.Disappearance of the starting material peak and appearance of the product peak with the expected mass-to-charge ratio.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation of the final product.Disappearance of the characteristic singlet peak of the tert-butyl protons of the Boc group at approximately 1.4 ppm in ¹H NMR.[5]

Mandatory Visualizations

Boc_Deprotection_Mechanism cluster_start Starting Material cluster_reagent Reagent cluster_intermediate Intermediates cluster_product Products start Bromo-PEG7-NHBoc protonated Bromo-PEG7-NH(Boc)H+ start->protonated Protonation acid H+ carbamic_acid Bromo-PEG7-NHCOOH (Carbamic Acid) protonated->carbamic_acid - tert-butyl cation isobutylene Isobutylene protonated->isobutylene + H2O (or other nucleophile) - H+ product Bromo-PEG7-NH3+ carbamic_acid->product Decarboxylation co2 CO2 carbamic_acid->co2

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

Boc_Deprotection_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation dissolve 1. Dissolve this compound in Anhydrous Solvent (DCM) cool 2. Cool to 0°C (for TFA deprotection) dissolve->cool add_acid 3. Add Acid (e.g., TFA or HCl solution) cool->add_acid stir 4. Stir at Appropriate Temperature add_acid->stir monitor 5. Monitor Progress (TLC, LC-MS) stir->monitor monitor->stir Incomplete evaporate 6. Evaporate Solvent and Excess Acid monitor->evaporate Complete co_evaporate 7. Co-evaporate with Toluene (for TFA) evaporate->co_evaporate neutralize 8. Optional: Neutralize with Base co_evaporate->neutralize purify 9. Purify if Necessary neutralize->purify

Caption: Experimental Workflow for Boc Deprotection.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Deprotection - Insufficient acid strength or concentration.- Inadequate reaction time or temperature.- Steric hindrance from the PEG chain.[5]- Increase the acid concentration (e.g., from 20% to 50% TFA).- Extend the reaction time and monitor progress.- Consider a stronger acid system like 4M HCl in dioxane.[5]
Side Product Formation - Alkylation of the product or other nucleophilic sites by the tert-butyl cation.[1][6]- Add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v) to the reaction mixture, especially when using high concentrations of TFA.[6]
Product is an Oil/Difficult to Handle - The TFA salt of the amine may be oily.- Convert the TFA salt to the HCl salt, which is more likely to be a crystalline solid.[9]- Proceed with the crude oil to the next step if purity is acceptable.
Low Yield after Aqueous Workup - The deprotected amine salt may be water-soluble.- Avoid aqueous workup if possible. If neutralization is required, extract the aqueous phase multiple times with an organic solvent.

Conclusion

The deprotection of the Boc group from this compound conjugates is a straightforward and high-yielding reaction when appropriate conditions are employed. Both TFA and HCl-based methods are effective, and the choice between them may depend on the desired salt form of the final product and the compatibility of other functional groups on the molecule. Careful monitoring of the reaction and consideration of potential side reactions will ensure the successful synthesis of the deprotected Bromo-PEG7-amine for downstream applications in bioconjugation and drug development.

References

Application Notes and Protocols: Bromo-PEG7-Boc Conjugation to Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. Bromo-PEG7-Boc is a heterobifunctional linker that facilitates the covalent attachment of a seven-unit PEG spacer to primary amine groups. The bromo group serves as a reactive site for nucleophilic substitution by a primary amine, while the tert-butyloxycarbonyl (Boc) group protects an amine functionality at the other end of the PEG chain, allowing for subsequent orthogonal deprotection and further conjugation. This document provides detailed application notes and protocols for the successful conjugation of this compound to primary amines, including reaction mechanisms, experimental procedures, and analytical techniques for characterization.

Reaction Mechanism and Workflow

The conjugation of this compound to a primary amine proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The primary amine acts as a nucleophile, attacking the electrophilic carbon atom attached to the bromine atom, which is a good leaving group. This reaction forms a stable carbon-nitrogen bond, resulting in a secondary amine linkage. A common challenge in the alkylation of primary amines is over-alkylation, where the newly formed secondary amine, which can be more nucleophilic than the starting primary amine, reacts with another molecule of the bromo-PEG reagent. To mitigate this, careful control of reaction conditions and stoichiometry is crucial. One effective strategy is the use of the primary amine as its hydrobromide salt, which allows for a controlled, slow deprotonation to the reactive free amine, minimizing the concentration of the more reactive secondary amine product.[1][2]

Reaction_Mechanism cluster_reactants Reactants cluster_transition SN2 Transition State cluster_products Products BromoPEG This compound TransitionState [H₂N---C---Br]⁻ᵟ BromoPEG->TransitionState PrimaryAmine R-NH₂ (Primary Amine) PrimaryAmine->TransitionState Nucleophilic Attack Conjugate R-NH-PEG7-Boc (Conjugate) TransitionState->Conjugate Bromide Br⁻ TransitionState->Bromide Leaving Group Departure

Caption: SN2 reaction mechanism for this compound conjugation.

Experimental_Workflow Start Start: Reagent Preparation ReactionSetup Reaction Setup: - Dissolve Primary Amine - Add this compound - Add Base Start->ReactionSetup Reaction Incubation with Stirring (Monitor by LC-MS) ReactionSetup->Reaction Quenching Quench Reaction Reaction->Quenching Workup Aqueous Workup/ Solvent Removal Quenching->Workup Purification Purification by Chromatography (e.g., RP-HPLC or SEC) Workup->Purification Analysis Characterization: - LC-MS - NMR Purification->Analysis End Final Product Analysis->End

Caption: General experimental workflow for conjugation.

Quantitative Data Summary

The efficiency of the this compound conjugation is dependent on the specific primary amine substrate and reaction conditions. The following table provides representative parameters and expected outcomes. Researchers should perform optimization studies to determine the ideal conditions for their specific application.

ParameterRecommended Range/ValueExpected Outcome/ConsiderationAnalytical Method
Reactant Molar Ratio (this compound : Amine) 1:1 to 1:1.5A slight excess of the amine can drive the reaction to completion. A large excess should be avoided to minimize purification challenges.LC-MS
Reaction Time 4 - 24 hoursReaction progress should be monitored to determine the point of maximum conversion and minimize side-product formation.LC-MS
Temperature Room Temperature to 50°CHigher temperatures can increase the reaction rate but may also promote side reactions.LC-MS
Typical Yield 60 - 90%Yield is highly substrate-dependent and will be influenced by the efficiency of the purification process.Isolated Yield, LC-MS
Purity of Final Conjugate >95%Purity should be assessed after purification to ensure the removal of unreacted starting materials and byproducts.LC-MS, NMR

Experimental Protocols

Protocol 1: Mono-alkylation of a Primary Amine with this compound

This protocol is a general guideline for the conjugation of a primary amine to this compound. Optimization of stoichiometry, base, solvent, temperature, and reaction time may be necessary for specific substrates.

Materials:

  • This compound

  • Primary amine-containing molecule (or its hydrobromide salt)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), or Cesium Carbonate (Cs₂CO₃))

  • Reaction vessel (e.g., round-bottom flask with a stir bar)

  • Inert atmosphere (Nitrogen or Argon)

  • Analytical balance

  • Syringes and needles

Procedure:

  • Reagent Preparation:

    • Under an inert atmosphere, dissolve the primary amine (1.0 equivalent) in anhydrous DMF. If using the hydrobromide salt of the amine, dissolve it in DMF.

    • In a separate vial, dissolve this compound (1.0 - 1.2 equivalents) in a minimal amount of anhydrous DMF.

  • Reaction Setup:

    • To the stirred solution of the primary amine, add the base. If using TEA or DIPEA, add 1.5-2.0 equivalents. If using Cs₂CO₃, add 1.5-2.0 equivalents.

    • Slowly add the solution of this compound to the reaction mixture.

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature or heat to a desired temperature (e.g., 40-50°C).

    • Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 2-4 hours) and analyzing them by Liquid Chromatography-Mass Spectrometry (LC-MS). Look for the disappearance of the starting materials and the appearance of the desired product mass.

  • Work-up and Purification:

    • Once the reaction is complete (as determined by LC-MS), cool the mixture to room temperature.

    • Quench the reaction by adding a small amount of water.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by an appropriate chromatographic method. For small molecules, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is often suitable. For larger biomolecules, Size-Exclusion Chromatography (SEC) may be more appropriate to separate the PEGylated product from unreacted PEG reagent.[][4]

Protocol 2: Analytical Characterization by LC-MS

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Mass Spectrometer (e.g., ESI-QTOF or ESI-Triple Quadrupole)

Procedure:

  • Sample Preparation:

    • Dilute a small aliquot of the reaction mixture or the purified product in a suitable solvent (e.g., acetonitrile/water).

  • LC Method:

    • Column: C18 reverse-phase column (for small molecules) or a suitable SEC column.

    • Mobile Phase: A gradient of water and acetonitrile, both typically containing 0.1% formic acid or another suitable modifier.

    • Flow Rate: As per column specifications (e.g., 0.5 - 1.0 mL/min).

    • Injection Volume: 5 - 10 µL.

    • Detection: UV absorbance at a relevant wavelength for the substrate (e.g., 214 nm, 254 nm, or 280 nm).

  • MS Method:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Mass Range: Scan a range that includes the expected masses of the starting materials, product, and potential byproducts.

    • Analyze the data to confirm the mass of the desired conjugate and assess the purity by integrating the peak areas of the product and any impurities. The presence of PEGylated materials can be confirmed by a characteristic repeating unit of 44 Da (the mass of an ethylene (B1197577) glycol unit).[5][6][7]

Concluding Remarks

The conjugation of this compound to primary amines is a valuable technique for the introduction of a discrete PEG linker into a variety of molecules. The provided protocols offer a robust starting point for this bioconjugation reaction. Successful implementation will depend on careful optimization of reaction parameters and diligent monitoring and characterization using appropriate analytical methods such as LC-MS. The resulting PEGylated molecules can be utilized in a wide range of applications in research and drug development.

References

Application Notes: Attachment of Bromo-PEG7-Boc Linker to Warhead Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bromo-PEG7-Boc Linker

The this compound linker is a heterobifunctional molecule used in medicinal chemistry and drug discovery. It is comprised of three key components:

  • A Bromo Group: An alkyl bromide that serves as a reactive handle for covalent attachment to a nucleophilic functional group on a warhead ligand.

  • A Polyethylene Glycol (PEG) Chain (n=7): A seven-unit PEG spacer that enhances the solubility and pharmacokinetic properties of the resulting conjugate.

  • A Boc-Protected Amine: A tert-butyloxycarbonyl (Boc) protected amine, which can be deprotected in a subsequent step to reveal a primary amine for conjugation to a second molecule, such as an E3 ligase ligand in the context of PROTACs.

PROTACs are heterobifunctional molecules that recruit a target protein (via the warhead) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a crucial role in the efficacy of a PROTAC by dictating the distance and orientation between the warhead and the E3 ligase ligand.

Core Reaction Principles

The primary method for attaching the this compound linker to a warhead is through a nucleophilic substitution reaction (SN2), where a nucleophilic group on the warhead displaces the bromide ion on the linker. The most common nucleophiles on warhead ligands are amines, phenols, and thiols.

Experimental Protocols

The following are generalized protocols for the conjugation of the this compound linker to warhead ligands containing amine, phenol, or thiol functionalities. Researchers should note that optimal reaction conditions (e.g., base, solvent, temperature, and reaction time) will vary depending on the specific warhead ligand and may require empirical optimization.

Protocol 1: Attachment to an Amine-Containing Warhead (N-Alkylation)

This protocol describes the N-alkylation of a primary or secondary amine on the warhead ligand.

Reaction Scheme:

cluster_reactants Reactants cluster_conditions Conditions Warhead_NH Warhead-NHR (R = H or Alkyl) Product Warhead-N(R)-PEG7-NHBoc Warhead_NH->Product Bromo_PEG Br-PEG7-NHBoc Bromo_PEG->Product Base Base (e.g., K2CO3, DIPEA) Base->Product Solvent Solvent (e.g., DMF, CH3CN) Solvent->Product

Caption: N-Alkylation of an amine-containing warhead.

Materials:

  • Amine-containing warhead ligand

  • This compound linker

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Base (e.g., Potassium Carbonate (K₂CO₃), or N,N-Diisopropylethylamine (DIPEA))

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a solution of the amine-containing warhead ligand (1.0 eq) in anhydrous DMF, add the base (2.0-3.0 eq).

  • Stir the mixture at room temperature under an inert atmosphere for 15-30 minutes.

  • Add a solution of this compound linker (1.1-1.5 eq) in anhydrous DMF to the reaction mixture.

  • Heat the reaction to a temperature between 50-80 °C. The optimal temperature should be determined by monitoring the reaction progress.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired conjugate.

Protocol 2: Attachment to a Phenolic Warhead (Williamson Ether Synthesis)

This protocol outlines the attachment of the linker to a phenolic hydroxyl group on the warhead via a Williamson ether synthesis.

Reaction Scheme:

cluster_reactants Reactants cluster_conditions Conditions Warhead_OH Warhead-OH (Phenolic) Product Warhead-O-PEG7-NHBoc Warhead_OH->Product Bromo_PEG Br-PEG7-NHBoc Bromo_PEG->Product Base Base (e.g., K2CO3, Cs2CO3) Base->Product Solvent Solvent (e.g., DMF, Acetone) Solvent->Product

Caption: Williamson ether synthesis with a phenolic warhead.

Materials:

  • Phenolic warhead ligand

  • This compound linker

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Base (e.g., Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃))

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Dissolve the phenolic warhead ligand (1.0 eq) in anhydrous DMF.

  • Add the base (2.0-3.0 eq) to the solution.

  • Stir the mixture under an inert atmosphere at room temperature for 30 minutes to form the phenoxide.

  • Add the this compound linker (1.1-1.5 eq) to the reaction mixture.

  • Heat the reaction to 60-90 °C and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an appropriate organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the pure product.

Protocol 3: Attachment to a Thiol-Containing Warhead (S-Alkylation)

This protocol describes the S-alkylation of a thiol group on the warhead ligand.

Reaction Scheme:

cluster_reactants Reactants cluster_conditions Conditions Warhead_SH Warhead-SH Product Warhead-S-PEG7-NHBoc Warhead_SH->Product Bromo_PEG Br-PEG7-NHBoc Bromo_PEG->Product Base Base (e.g., K2CO3, DIPEA) Base->Product Solvent Solvent (e.g., DMF, THF) Solvent->Product

Caption: S-Alkylation of a thiol-containing warhead.

Materials:

  • Thiol-containing warhead ligand

  • This compound linker

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Base (e.g., Potassium Carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA))

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Dissolve the thiol-containing warhead ligand (1.0 eq) in anhydrous DMF.

  • Add the base (1.5-2.5 eq) to the solution and stir under an inert atmosphere at room temperature for 20-30 minutes to form the thiolate.

  • Add the this compound linker (1.1-1.5 eq).

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or LC-MS.

  • Work-up the reaction by adding water and extracting with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude material by flash column chromatography.

Data Presentation and Characterization

Successful conjugation should be confirmed by standard analytical techniques. Quantitative data should be meticulously recorded and organized for comparison between different reaction conditions or warheads.

Table 1: Hypothetical Reaction Parameters and Outcomes

Warhead TypeBaseSolventTemp (°C)Time (h)Yield (%)Purity (%)
AmineK₂CO₃DMF601265>95
AmineDIPEACH₃CN80872>95
PhenolK₂CO₃Acetone601658>95
PhenolCs₂CO₃DMF801075>95
ThiolK₂CO₃DMF40680>95
ThiolDIPEATHF251278>95

Characterization:

  • ¹H and ¹³C NMR: To confirm the structure of the conjugate, including the presence of signals from both the warhead and the PEG linker.

  • Mass Spectrometry (MS): To verify the molecular weight of the desired product. High-resolution mass spectrometry (HRMS) is recommended for unambiguous identification.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Subsequent Deprotection of the Boc Group

Once the this compound linker is successfully attached to the warhead, the Boc protecting group can be removed to reveal the terminal amine for further conjugation.

Protocol 4: Boc Deprotection

Reaction Scheme:

cluster_reactants Reactant cluster_conditions Conditions Boc_Product Warhead-X-PEG7-NHBoc (X = N(R), O, S) Deprotected_Product Warhead-X-PEG7-NH2 Boc_Product->Deprotected_Product Acid Acid (e.g., TFA, HCl) Acid->Deprotected_Product Solvent Solvent (e.g., DCM) Solvent->Deprotected_Product

Caption: Boc deprotection of the linker-warhead conjugate.

Materials:

  • Boc-protected linker-warhead conjugate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane (4M)

Procedure:

  • Dissolve the Boc-protected conjugate in DCM.

  • Add TFA (typically 20-50% v/v) or 4M HCl in dioxane to the solution.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, remove the solvent and excess acid under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.

  • The resulting amine salt can often be used directly in the next step or can be neutralized with a mild base if the free amine is required.

Conclusion

The this compound linker is a versatile tool for the synthesis of PROTACs and other drug conjugates. The provided generalized protocols for its attachment to amine, phenol, and thiol-containing warheads offer a solid foundation for researchers. Successful implementation will depend on careful optimization of reaction conditions for each specific warhead ligand. Rigorous characterization of the final products is essential to ensure their identity and purity for subsequent applications in drug discovery and development.

Application Notes and Protocols for Cell Permeability Assays of Bromo-PEG7-Boc Containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties.[2] The linker, often a polyethylene (B3416737) glycol (PEG) chain, plays a critical role in the PROTAC's efficacy, influencing its solubility, conformational flexibility, and, crucially, its ability to permeate cell membranes to reach its intracellular targets.[3]

PROTACs containing a Bromo-PEG7-Boc linker present unique challenges and considerations for assessing cell permeability due to their high molecular weight and potential for complex physicochemical properties.[4] The "Bromo" group can serve as a reactive handle for further chemical modification, the PEG7 chain enhances solubility and provides spatial separation between the two ligands, and the "Boc" protecting group can influence the overall lipophilicity and polarity.[5][][7]

Accurate determination of cell permeability is a critical step in the development of effective PROTAC therapeutics.[8] This document provides detailed application notes and protocols for key cell permeability assays relevant to this compound containing PROTACs, including the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay. Additionally, it outlines a protocol for quantifying cellular uptake using liquid chromatography-mass spectrometry (LC-MS/MS).

Data Presentation: Quantitative Permeability Data

PROTAC Identifier Target Ligand E3 Ligase Ligand PAMPA Papp (10-6 cm/s) Caco-2 Papp (A-B) (10-6 cm/s) Caco-2 Efflux Ratio (B-A/A-B) Cellular Uptake (pmol/106 cells)
PROTAC-AJQ1Pomalidomide1.20.83.5150
PROTAC-BOT-AVHL Ligand0.90.52.1110
PROTAC-CJQ1-analogLenalidomide1.51.04.2180
PROTAC-DBETi-XVHL Ligand0.70.31.890

Note: The data presented in this table is for illustrative purposes only and does not represent experimentally determined values for specific this compound containing PROTACs.

Mandatory Visualizations

Signaling Pathway: PROTAC-Mediated BRD4 Degradation

PROTAC_BRD4_Degradation cluster_cell Cell PROTAC This compound PROTAC Ternary_Complex Ternary Complex (BRD4-PROTAC-E3) PROTAC->Ternary_Complex BRD4 BRD4 BRD4->Ternary_Complex Downstream Downregulation of Oncogenes (e.g., c-Myc) BRD4->Downstream Transcription E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Ub_BRD4 Polyubiquitinated BRD4 Ternary_Complex->Ub_BRD4 Ub Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_BRD4->Proteasome Degraded_BRD4 Degraded BRD4 Fragments Proteasome->Degraded_BRD4

Caption: PROTAC-mediated degradation of BRD4 protein.

Experimental Workflow: PAMPA Assay

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Prep_PROTAC Prepare PROTAC Stock Solution (e.g., 10 mM in DMSO) Add_Donor Add PROTAC Solution to Donor Wells Prep_PROTAC->Add_Donor Prep_Lipid Prepare Artificial Membrane Solution (e.g., Lecithin (B1663433) in Dodecane) Coat_Plate Coat Donor Plate with Artificial Membrane Solution Prep_Lipid->Coat_Plate Prep_Buffer Prepare Donor and Acceptor Buffers (e.g., PBS pH 7.4) Prep_Buffer->Add_Donor Add_Acceptor Add Buffer to Acceptor Wells Prep_Buffer->Add_Acceptor Coat_Plate->Add_Donor Incubate Incubate the 'Sandwich' Plate (e.g., 4-16 hours at RT) Add_Donor->Incubate Add_Acceptor->Incubate Collect_Samples Collect Samples from Donor and Acceptor Wells Incubate->Collect_Samples Quantify Quantify PROTAC Concentration (UV-Vis or LC-MS/MS) Collect_Samples->Quantify Calculate Calculate Apparent Permeability (Papp) and Recovery Quantify->Calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Experimental Workflow: Caco-2 Permeability Assay

Caco2_Workflow cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis Seed_Cells Seed Caco-2 Cells on Transwell Inserts Differentiate Culture for 21-28 Days to Form a Differentiated Monolayer Seed_Cells->Differentiate Check_Integrity Measure Transepithelial Electrical Resistance (TEER) Differentiate->Check_Integrity Prepare_Dosing Prepare PROTAC Dosing Solution in Transport Buffer Check_Integrity->Prepare_Dosing Add_Dosing_A Add Dosing Solution to Apical (A) Chamber for A-B Transport Prepare_Dosing->Add_Dosing_A Add_Dosing_B Add Dosing Solution to Basolateral (B) Chamber for B-A Transport Prepare_Dosing->Add_Dosing_B Incubate_Assay Incubate at 37°C with Shaking Add_Dosing_A->Incubate_Assay Add_Dosing_B->Incubate_Assay Collect_Samples_Assay Collect Samples from Receiver Chambers at Timed Intervals Incubate_Assay->Collect_Samples_Assay Quantify_PROTAC Quantify PROTAC Concentration (LC-MS/MS) Collect_Samples_Assay->Quantify_PROTAC Calculate_Papp Calculate Apparent Permeability (Papp) for A-B and B-A Quantify_PROTAC->Calculate_Papp Calculate_Efflux Calculate Efflux Ratio (Papp B-A / Papp A-B) Calculate_Papp->Calculate_Efflux

Caption: Workflow for the Caco-2 Cell Permeability Assay.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability. It measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.[9] The rate of diffusion is used to calculate the apparent permeability coefficient (Papp). This assay is particularly useful for early-stage screening of PROTACs to assess their passive diffusion potential.

Materials:

  • 96-well filter plates (Donor plate) with a hydrophobic PVDF membrane

  • 96-well acceptor plates

  • This compound containing PROTAC

  • Lecithin (or other suitable lipid)

  • Dodecane

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Plate shaker

  • UV-Vis plate reader or LC-MS/MS system

Protocol:

  • Preparation of the Artificial Membrane Solution: Prepare a solution of 1% (w/v) lecithin in dodecane. Sonicate the mixture to ensure complete dissolution.

  • Coating the Donor Plate: Carefully pipette 5 µL of the lecithin/dodecane solution into each well of the donor filter plate, ensuring the entire surface of the membrane is coated.

  • Preparation of Donor Solutions: Prepare a stock solution of the this compound containing PROTAC in DMSO (e.g., 10 mM). Dilute the stock solution with PBS (pH 7.4) to the final desired concentration (e.g., 100 µM). The final DMSO concentration should be kept low (e.g., <1%) to avoid disrupting the artificial membrane.

  • Preparation of the Acceptor Plate: Add 300 µL of PBS (pH 7.4) containing the same percentage of DMSO as the donor solution to each well of the acceptor plate.

  • Assembling the PAMPA "Sandwich": Add 150 µL of the donor solution to each well of the coated donor plate. Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the membrane is in contact with the buffer in the acceptor wells.

  • Incubation: Incubate the plate assembly at room temperature for 4 to 16 hours. Gentle shaking (e.g., 50 rpm) can be applied to reduce the unstirred water layer.

  • Sample Collection and Analysis: After incubation, carefully separate the donor and acceptor plates. Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).

  • Calculation of Apparent Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp (cm/s) = [-ln(1 - [Drug]acceptor / [Drug]equilibrium)] * (VD * VA) / ((VD + VA) * Area * Time)

    Where:

    • [Drug]acceptor is the concentration of the PROTAC in the acceptor well at the end of the incubation.

    • [Drug]equilibrium is the theoretical equilibrium concentration if the solutions from the donor and acceptor wells were mixed.

    • VD is the volume of the donor well.

    • VA is the volume of the acceptor well.

    • Area is the surface area of the membrane.

    • Time is the incubation time in seconds.

Caco-2 Permeability Assay

Principle: The Caco-2 permeability assay is a cell-based assay that utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. This assay provides a more comprehensive assessment of permeability by considering passive diffusion, active transport, and efflux mechanisms.[10]

Materials:

  • Caco-2 cells

  • 24-well or 96-well Transwell plates with permeable supports

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS) or other transport buffer

  • This compound containing PROTAC

  • TEER meter

  • Incubator (37°C, 5% CO2)

  • Orbital shaker

  • LC-MS/MS system

Protocol:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of the Transwell inserts at an appropriate density (e.g., 6 x 104 cells/cm2). Culture the cells for 21-28 days, changing the medium every 2-3 days, to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers. Only use monolayers with TEER values above a predetermined threshold (e.g., >200 Ω·cm2) to ensure the integrity of the cell barrier.[11]

  • Preparation of Dosing Solution: Prepare a stock solution of the this compound containing PROTAC in DMSO. Dilute the stock solution with transport buffer (e.g., HBSS) to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be below 1%. To improve recovery of poorly soluble PROTACs, 0.25% bovine serum albumin (BSA) can be added to the transport buffer.[12]

  • Permeability Assay (Apical to Basolateral - A to B): a. Wash the Caco-2 monolayers with pre-warmed transport buffer. b. Add fresh transport buffer to the basolateral (bottom) chamber. c. Add the PROTAC dosing solution to the apical (top) chamber. d. Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a defined period (e.g., 2 hours). e. At the end of the incubation, collect samples from the basolateral chamber for analysis.

  • Permeability Assay (Basolateral to Apical - B to A): a. Wash the Caco-2 monolayers with pre-warmed transport buffer. b. Add fresh transport buffer to the apical chamber. c. Add the PROTAC dosing solution to the basolateral chamber. d. Incubate the plates under the same conditions as the A to B transport. e. At the end of the incubation, collect samples from the apical chamber for analysis.

  • Sample Analysis: Quantify the concentration of the PROTAC in the collected samples using a validated LC-MS/MS method.

  • Calculation of Apparent Permeability (Papp) and Efflux Ratio: The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp (cm/s) = (dQ/dt) / (A * C0)

    Where:

    • dQ/dt is the rate of permeation of the PROTAC across the monolayer.

    • A is the surface area of the membrane.

    • C0 is the initial concentration of the PROTAC in the donor chamber.

    The efflux ratio is calculated as:

    Efflux Ratio = Papp (B to A) / Papp (A to B)

    An efflux ratio greater than 2 suggests that the PROTAC is a substrate for active efflux transporters.[10]

Cellular Uptake Assay using LC-MS/MS

Principle: This assay directly measures the amount of PROTAC that accumulates within cells after a defined incubation period. It is a crucial assay to confirm that the PROTAC can cross the cell membrane and reach its intracellular target.

Materials:

  • Target cell line (e.g., a cancer cell line expressing the POI)

  • Cell culture plates (e.g., 6-well or 12-well)

  • This compound containing PROTAC

  • Cell culture medium

  • PBS

  • Trypsin-EDTA

  • Cell lysis buffer (e.g., RIPA buffer)

  • LC-MS/MS system

Protocol:

  • Cell Seeding: Seed the target cells in culture plates and allow them to adhere and grow to a desired confluency (e.g., 80-90%).

  • PROTAC Treatment: Treat the cells with the this compound containing PROTAC at various concentrations and for different time points. Include a vehicle control (e.g., DMSO).

  • Cell Harvesting and Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular PROTAC.

  • Cell Lysis and Protein Quantification: a. Harvest the cells by trypsinization and centrifuge to obtain a cell pellet. b. Resuspend the cell pellet in a known volume of cell lysis buffer. c. Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).

  • Sample Preparation for LC-MS/MS: a. Precipitate the proteins from the cell lysate by adding a cold organic solvent (e.g., acetonitrile). b. Centrifuge to pellet the precipitated protein and collect the supernatant containing the PROTAC. c. Evaporate the solvent and reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Quantify the concentration of the PROTAC in the prepared samples using a validated LC-MS/MS method with an appropriate internal standard.[13][14]

  • Data Analysis: a. Generate a standard curve to determine the concentration of the PROTAC in the cell lysates. b. Normalize the amount of PROTAC to the total protein content or cell number to determine the cellular uptake (e.g., in pmol/mg protein or pmol/106 cells).

Conclusion

The assessment of cell permeability is a cornerstone of the preclinical development of PROTACs. The protocols outlined in this document for PAMPA, Caco-2, and cellular uptake assays provide a robust framework for evaluating the membrane transport characteristics of this compound containing PROTACs. While the PAMPA assay offers a high-throughput method for assessing passive diffusion, the Caco-2 assay provides more physiologically relevant data by incorporating active transport and efflux mechanisms. The cellular uptake assay confirms the ability of the PROTAC to accumulate inside the target cells. By employing these assays in a systematic manner, researchers can gain valuable insights into the structure-permeability relationships of their PROTACs, enabling the rational design of molecules with improved drug-like properties and therapeutic potential.

References

Application Notes and Protocols for In Vitro Degradation Assays of PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Topic: In Vitro Degradation Assays Using PROTACs Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to selectively eliminate target proteins from cells.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination of the target protein, marking it for degradation by the cell's natural disposal machinery, the 26S proteasome.[3][4] This event-driven mechanism allows for the catalytic degradation of target proteins, offering a powerful alternative to traditional occupancy-based inhibitors.[1]

The efficacy of a PROTAC is determined by its ability to induce the degradation of its target protein. This is quantified by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC that results in 50% degradation of the target protein, and the maximum degradation (Dmax), which represents the maximum percentage of protein degradation achieved.[2]

This document provides detailed application notes and protocols for the in vitro characterization of PROTACs, using the well-characterized BRD4-degrading PROTAC, BETd-260 , as a representative example. BETd-260 is a potent PROTAC that recruits the Cereblon (CRBN) E3 ligase to degrade Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and transcriptional regulator implicated in cancer.[1][5][6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general mechanism of PROTAC-mediated protein degradation and a typical experimental workflow for assessing PROTAC efficacy in vitro.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) (e.g., BRD4) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation

Caption: PROTAC-mediated degradation of a target protein.

Experimental_Workflow Experimental Workflow for In Vitro PROTAC Evaluation cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_analysis Data Analysis Cell_Seeding Seed Cells in Multi-well Plates PROTAC_Treatment Treat with PROTAC (Dose-response & Time-course) Cell_Seeding->PROTAC_Treatment Cell_Lysis Cell Lysis PROTAC_Treatment->Cell_Lysis NanoBRET NanoBRET Assay PROTAC_Treatment->NanoBRET Live Cells Protein_Quantification Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification Western_Blot Western Blot Protein_Quantification->Western_Blot HTRF HTRF Assay Protein_Quantification->HTRF Densitometry Densitometry & Normalization Western_Blot->Densitometry Curve_Fitting Dose-Response Curve Fitting HTRF->Curve_Fitting NanoBRET->Curve_Fitting Densitometry->Curve_Fitting DC50_Dmax Calculate DC50 & Dmax Curve_Fitting->DC50_Dmax

Caption: General workflow for evaluating PROTAC efficacy.

Quantitative Data Presentation

The following table summarizes the in vitro degradation data for the representative BRD4-degrading PROTAC, BETd-260, in various cell lines.

PROTACTarget ProteinCell LineAssay TypeDC50Dmax (%)Reference
BETd-260 BRD4RS4;11 (Leukemia)Western Blot30 pM>90%[1][5][7]
BETd-260 BRD2RS4;11 (Leukemia)Western Blot30-100 pMNot Reported[1]
BETd-260 BRD3RS4;11 (Leukemia)Western Blot30-100 pMNot Reported[1]
BETd-260 BRD4MOLM-13 (Leukemia)Cell Viability2.2 nM (IC50)Not Applicable[1]
BETd-260 BRD4HepG2 (Hepatocellular Carcinoma)Western Blot~10-100 nM~100%[8]
BETd-260 BRD4MNNG/HOS (Osteosarcoma)Western BlotNot Reported>90%[9]
BETd-260 BRD4Saos-2 (Osteosarcoma)Western BlotNot Reported>90%[9]

Experimental Protocols

Protocol 1: Western Blot Analysis of BRD4 Degradation

This protocol describes the use of Western blotting to quantify the degradation of BRD4 in cultured cells following treatment with a PROTAC such as BETd-260.[3][10]

Materials:

  • Cell Line: Human cancer cell line expressing BRD4 (e.g., RS4;11, HepG2, MNNG/HOS).[8][9]

  • PROTAC: BETd-260 stock solution in DMSO.

  • Control Compounds: DMSO (vehicle control), non-degrading BRD4 inhibitor (e.g., JQ1) as a negative control.[3]

  • Cell Culture Medium (e.g., RPMI-1640 or DMEM) with 10% FBS and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS), ice-cold.

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[4]

  • BCA Protein Assay Kit.

  • Laemmli Sample Buffer (4X).

  • SDS-PAGE gels, electrophoresis and transfer apparatus.

  • PVDF or nitrocellulose membranes.

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary Antibodies: Anti-BRD4, Anti-c-Myc, Anti-GAPDH or Anti-α-Tubulin (loading control).[3][10]

  • HRP-conjugated Secondary Antibody.

  • Enhanced Chemiluminescence (ECL) Substrate.

  • Imaging System.

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.[3]

    • Allow cells to adhere overnight.

    • Treat cells with a range of BETd-260 concentrations (e.g., 0.01 nM to 1000 nM) for a specified time (e.g., 24 hours).[3]

    • Include a DMSO vehicle control.

  • Cell Lysis:

    • After treatment, wash cells twice with ice-cold PBS.[4]

    • Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.[3]

    • Incubate the lysate on ice for 30 minutes, with occasional vortexing.[2]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.[11]

    • Collect the supernatant (protein lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.[11]

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add 4X Laemmli sample buffer to a final concentration of 1X.[11]

    • Boil the samples at 95°C for 5-10 minutes.[11]

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.[11]

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[3]

    • Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.[11]

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

    • Wash the membrane three times with TBST.

    • Probe the same membrane for a loading control protein (e.g., GAPDH).[3]

  • Detection and Analysis:

    • Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[11]

    • Quantify band intensities using densitometry software (e.g., ImageJ).[4]

    • Normalize the BRD4 band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the log of the PROTAC concentration to determine DC50 and Dmax values.[2]

Protocol 2: NanoBRET™ Target Engagement Assay for BRD4

This protocol describes the use of the NanoBRET™ Target Engagement assay to measure the binding of a PROTAC to BRD4 in live cells. This assay can be used to determine the intracellular affinity of the PROTAC for its target.[12][13][14]

Materials:

  • HEK293 cells.

  • NanoLuc®-BRD4 fusion vector.

  • NanoBRET™ Tracer specific for BRD4.

  • PROTAC of interest (e.g., BETd-260).

  • Opti-MEM® I Reduced Serum Medium.

  • Lipofectamine® 3000 Transfection Reagent.

  • 96-well white assay plates.

  • Nano-Glo® Live Cell Reagent.

  • Plate reader capable of measuring luminescence and filtered luminescence.

Procedure:

  • Cell Transfection:

    • Transfect HEK293 cells with the NanoLuc®-BRD4 fusion vector according to the manufacturer's protocol.

    • Plate the transfected cells in 96-well white assay plates and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the PROTAC in Opti-MEM®.

    • Add the diluted PROTAC to the cells.

    • Add the NanoBRET™ Tracer to all wells at a final concentration optimized for the assay.

    • Include a vehicle control (DMSO).

  • Assay Measurement:

    • Equilibrate the plate at 37°C for 2 hours.

    • Prepare the Nano-Glo® Live Cell Reagent according to the manufacturer's instructions.

    • Add the reagent to all wells.

    • Read the plate on a luminometer equipped with filters for NanoLuc® emission (donor) and the tracer's fluorescence (acceptor).

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Normalize the data to the vehicle control.

    • Plot the normalized NanoBRET™ ratio against the log of the PROTAC concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the intracellular target engagement.

Protocol 3: HTRF® Assay for BRD4 Degradation

This protocol describes a high-throughput method to quantify BRD4 protein levels in cell lysates using a Homogeneous Time-Resolved Fluorescence (HTRF®) immunoassay.

Materials:

  • Cells treated with the PROTAC as described in Protocol 1.

  • HTRF® BRD4 assay kit (containing donor and acceptor antibodies).

  • Lysis buffer provided with the kit.

  • 384-well low-volume white plates.

  • HTRF®-compatible plate reader.

Procedure:

  • Cell Lysis:

    • After PROTAC treatment, lyse the cells directly in the culture plate using the HTRF® lysis buffer.

  • Assay Assembly:

    • Transfer the cell lysates to a 384-well plate.

    • Add the HTRF® donor and acceptor antibodies to the wells.

    • Incubate the plate at room temperature for the time specified in the kit protocol (typically 2-4 hours).

  • Signal Detection:

    • Read the plate on an HTRF®-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis:

    • Calculate the HTRF® ratio (acceptor signal / donor signal).

    • Normalize the data to the vehicle control.

    • Plot the percentage of remaining BRD4 against the log of the PROTAC concentration.

    • Fit the data to a dose-response curve to determine the DC50 and Dmax values.

Conclusion

The in vitro degradation assays described in these application notes and protocols are essential for the characterization and optimization of novel PROTAC molecules. By employing techniques such as Western blotting, NanoBRET™, and HTRF®, researchers can quantitatively assess the potency and efficacy of their PROTACs, enabling data-driven decisions in the drug discovery and development process. The provided protocols, using the potent BRD4 degrader BETd-260 as a case study, offer a robust framework for evaluating the in vitro performance of PROTACs targeting a wide range of proteins of interest.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing PROTAC Linker Length with Bromo-PEG7-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for optimizing proteolysis-targeting chimera (PROTAC) linker length, with a specific focus on using Bromo-PEG7-Boc.

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in a PROTAC?

A1: The linker is a critical component of a PROTAC, connecting the ligand that binds your protein of interest (POI) to the ligand that recruits an E3 ubiquitin ligase.[1][2][3] It is not just a passive spacer; its length, composition, and attachment points dictate the geometry and stability of the resulting ternary complex (POI-PROTAC-E3 ligase).[2] This complex formation is essential for the ubiquitination and subsequent proteasomal degradation of the target protein.[1][4][5] An optimal linker facilitates favorable protein-protein interactions, a phenomenon known as positive cooperativity, which enhances the stability and efficiency of the degradation process.[2]

Q2: Why use a PEG linker like this compound?

A2: Polyethylene glycol (PEG) linkers are widely used in PROTAC design for several key reasons:[2][6]

  • Enhanced Solubility: PROTACs are often large, complex molecules with poor aqueous solubility. PEG linkers are hydrophilic and can significantly improve the solubility of the final compound, which is crucial for biological assays and potential therapeutic use.[6][7][8][9]

  • Flexibility: The flexible nature of PEG chains allows the PROTAC to adopt multiple conformations, increasing the probability of forming a productive ternary complex.[2] This flexibility can help overcome steric hindrance between the POI and the E3 ligase.[10]

  • Modifiable Length: PEG linkers can be synthesized in various lengths (e.g., PEG3, PEG5, PEG7), allowing for systematic optimization of the distance between the two recruited proteins to achieve maximal degradation efficiency.[6][8]

  • Biocompatibility: PEG is well-known for its biocompatibility and can improve the pharmacokinetic properties of molecules.[7]

This compound is a heterobifunctional linker. The bromo group allows for alkylation reactions (e.g., with a phenol (B47542) or thiol), while the Boc-protected amine, after deprotection, allows for amide bond formation. This provides a versatile chemical handle for sequential conjugation.

Q3: How does linker length impact PROTAC efficacy (DC50 and Dmax)?

A3: Linker length is a critical parameter that must be empirically optimized for each specific POI and E3 ligase pair.[2][3][11][12]

  • Too Short: A linker that is too short may cause steric clashes, preventing the formation of a stable ternary complex.[10] This often results in poor degradation (high DC50, low Dmax).[13]

  • Too Long: A linker that is too long can lead to an entropic penalty upon binding and may result in the formation of unproductive ternary complexes where key lysine (B10760008) residues on the target are not accessible for ubiquitination.[2][10] This can also weaken the potency of the PROTAC.

  • Optimal Length: An optimal linker length properly orients the POI and E3 ligase, maximizing the rate of ubiquitination and leading to potent and efficient degradation (low DC50, high Dmax).[]

Q4: What is the "hook effect" and how does the linker relate to it?

A4: The "hook effect" is a phenomenon where the efficiency of protein degradation decreases at very high concentrations of a PROTAC.[4][15] This occurs because the excess PROTAC molecules form separate binary complexes (PROTAC-POI and PROTAC-E3 ligase) instead of the productive ternary complex.[4][15] While linker design can influence the stability of the ternary complex, the primary way to mitigate the hook effect is to perform a wide dose-response experiment to identify the optimal concentration range for degradation.[15] Designing linkers that promote high cooperativity in the ternary complex can also help reduce the hook effect.[15]

Troubleshooting Guide

This guide addresses common issues encountered when synthesizing and evaluating PROTACs using PEG linkers.

Problem Potential Cause(s) Recommended Solution(s)
Low Synthetic Yield during Linker Conjugation 1. Inefficient Coupling Reaction: Incomplete reaction of the bromo-PEG linker or the deprotected amine. 2. Steric Hindrance: Bulky groups near the conjugation site on the warhead or E3 ligand may hinder the reaction. 3. Side Reactions: The reactive ends of the linker may react with other functional groups on your ligands.1. Optimize Reaction Conditions: Screen different bases (e.g., K₂CO₃, Cs₂CO₃ for alkylation; DIPEA, HATU for amidation), solvents, and temperatures. Ensure anhydrous conditions. 2. Change Linker Attachment Point: If possible, move the linker attachment site to a more solvent-exposed and less hindered position on the ligand.[11][] 3. Use Orthogonal Protecting Groups: Ensure other reactive functional groups on your ligands are properly protected during synthesis.
Final PROTAC Shows No or Poor Target Degradation 1. Suboptimal Linker Length: The chosen PEG7 length may not be optimal for the specific POI-E3 ligase pair.[10] 2. Failed Ternary Complex Formation: The PROTAC may bind to the target and E3 ligase individually (binary engagement) but fails to bring them together.[16] 3. Poor Cell Permeability: The final PROTAC may be too large or polar to cross the cell membrane efficiently.[15] 4. Non-productive Ternary Complex: A complex forms, but the geometry is incorrect for ubiquitination to occur.[15]1. Synthesize a Linker Library: Create a series of PROTACs with different linker lengths (e.g., PEG3, PEG5, PEG9) to empirically determine the optimal length.[16] 2. Confirm Ternary Complex Formation: Use biophysical assays like TR-FRET, SPR, or Co-Immunoprecipitation (Co-IP) to verify that the PROTAC induces a ternary complex.[15][17] 3. Assess Permeability: Use computational models (e.g., calculate cLogP, TPSA) and cellular uptake assays. Modifying the linker to balance hydrophilicity can sometimes help.[9] 4. Redesign Linker/Attachment Points: If a non-productive complex is suspected, changing the linker attachment point on either ligand can alter the geometry and rescue activity.[11]
High Variability in Degradation Results 1. Compound Instability: The PROTAC may be unstable in cell culture media or DMSO stock over time. 2. Inconsistent Cell Health: Cell passage number, confluency, or health can impact the ubiquitin-proteasome system's efficiency.[15]1. Check Compound Stability: Assess the stability of your PROTAC in media over the experiment's time course using LC-MS. Store stocks properly at -80°C. 2. Standardize Cell Culture: Use cells within a consistent and low passage number range. Seed cells at the same density for all experiments and ensure they are healthy before treatment.[15]
High Off-Target Degradation 1. Unselective Warhead: The ligand binding to your POI may have affinity for other proteins. 2. Linker-Induced Neo-Substrates: The linker itself may promote the formation of off-target ternary complexes.1. Use a More Selective Warhead: Start with the most selective binder available for your POI. 2. Modify the Linker: Systematically varying the linker's length, rigidity, and composition can sometimes improve selectivity by disfavoring off-target complex formation.[15] 3. Change the E3 Ligase: Recruiting a different E3 ligase (e.g., VHL instead of CRBN) can alter the off-target profile.[15]

Data Presentation

Systematic linker optimization is key to developing a potent PROTAC. The following table shows representative data for a hypothetical PROTAC series where only the PEG linker length is varied.

Table 1: Impact of PEG Linker Length on PROTAC Efficacy

PROTAC CandidateLinker CompositionLinker Length (atoms)DC₅₀ (nM)¹Dₘₐₓ (%)²Ternary Complex Cooperativity (α)³
Compound X-1PEG312>1000<101.2
Compound X-2PEG518150753.5
Compound X-3 PEG7 24 25 >95 15.8
Compound X-4PEG93080886.1

¹DC₅₀: Concentration required to degrade 50% of the target protein. A lower value is better. ²Dₘₐₓ: Maximum percentage of target protein degradation achieved. A higher value is better. ³Cooperativity (α): A measure of how favorably the ternary complex forms. An α > 1 indicates positive cooperativity, where the binding of the first protein enhances the binding of the second. A higher value is generally desirable.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a two-step synthesis to conjugate a POI ligand (containing a phenolic hydroxyl group) and an E3 ligase ligand (containing a carboxylic acid).

Step 1: Conjugation of this compound to POI Ligand

  • Dissolve POI Ligand: Dissolve the POI ligand (1.0 eq) in a suitable anhydrous solvent like DMF or acetonitrile.

  • Add Base: Add a mild base such as potassium carbonate (K₂CO₃, 3.0 eq) to the solution.

  • Add Linker: Add this compound (1.2 eq) to the reaction mixture.

  • Reaction: Stir the mixture at 60-80°C overnight under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor Progress: Monitor the reaction by LC-MS until the starting material is consumed.

  • Work-up and Purification: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the resulting intermediate by flash column chromatography.

Step 2: Boc Deprotection and Conjugation to E3 Ligase Ligand

  • Boc Deprotection: Dissolve the purified intermediate from Step 1 in dichloromethane (B109758) (DCM). Add trifluoroacetic acid (TFA, 10-20% v/v) and stir at room temperature for 1-2 hours.

  • Remove Acid: Concentrate the reaction mixture in vacuo to remove excess TFA. Co-evaporate with DCM or toluene (B28343) several times to ensure complete removal.

  • Amide Coupling: Dissolve the deprotected amine intermediate (1.0 eq) and the E3 ligase ligand (with a carboxylic acid, 1.1 eq) in anhydrous DMF.

  • Add Coupling Reagents: Add a peptide coupling reagent like HATU (1.5 eq) and a base like N,N-Diisopropylethylamine (DIPEA, 4.0 eq).

  • Reaction: Stir the mixture at room temperature overnight.

  • Monitor and Purify: Monitor the reaction by LC-MS. Upon completion, purify the final PROTAC product using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final PROTAC by high-resolution mass spectrometry (HRMS) and NMR.

Protocol 2: Western Blot for Protein Degradation (DC₅₀/Dₘₐₓ Determination)
  • Cell Seeding: Plate your cells of interest at an appropriate density in 12- or 24-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of your PROTACs (e.g., from 0.1 nM to 10 µM) in cell culture media. Treat the cells for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).[18]

  • Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells directly in the well using RIPA buffer containing protease and phosphatase inhibitors.[15][18]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[15]

  • SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate the proteins on an SDS-PAGE gel. Transfer the proteins to a PVDF or nitrocellulose membrane.[15]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[15]

    • Incubate with a primary antibody specific to your POI overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detection and Analysis:

    • Develop the blot using an ECL substrate and image the chemiluminescence.[15]

    • Quantify the band intensities using densitometry software.

    • Normalize the POI signal to the loading control signal for each lane.

    • Calculate the percentage of remaining protein relative to the vehicle control. Plot the results in graphing software (e.g., GraphPad Prism) to determine DC₅₀ and Dₘₐₓ values.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) invis1 POI->invis1 PROTAC PROTAC PROTAC->invis1 E3 E3 Ligase E3->invis1 Ternary Ternary Complex (POI-PROTAC-E3) Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Degraded Degraded Peptides Proteasome->Degraded Recycled_PROTAC PROTAC Proteasome->Recycled_PROTAC Release invis1->Ternary Proximity Induction invis2

Caption: The PROTAC-mediated protein degradation pathway.

Experimental Workflow for Linker Optimization

Linker_Optimization_Workflow Start Start: Define POI and E3 Ligase Select Select Ligands & Linker Series (e.g., Bromo-PEG3/5/7/9-Boc) Start->Select Synth Synthesize PROTAC Library Select->Synth QC Purification & QC (HPLC, LC-MS, NMR) Synth->QC Deg_Assay Cell-Based Degradation Assay (Western Blot / NanoBRET) QC->Deg_Assay Data_Analysis Determine DC50 & Dmax for each linker length Deg_Assay->Data_Analysis Decision Optimal Linker Identified? Data_Analysis->Decision End End: Proceed with Lead PROTAC Decision->End Yes Refine Refine Design (Attachment Point, Rigidity) Decision->Refine No Refine->Select

Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.

Troubleshooting Logic for Low Degradation

Troubleshooting_Workflow Start Problem: Low/No Target Degradation Check_Compound 1. Confirm Compound Integrity (Purity >95%, Structure by HRMS) Start->Check_Compound Check_Permeability 2. Assess Cell Permeability (e.g., NanoBRET, CETSA) Check_Compound->Check_Permeability OK Result_Compound Root Cause Likely: Synthesis/Purity Issue Check_Compound->Result_Compound Fails Check_Binary 3. Confirm Binary Engagement (Binding to POI and E3 Ligase separately) Check_Permeability->Check_Binary OK Result_Permeability Root Cause Likely: Poor Physicochemical Properties Check_Permeability->Result_Permeability Fails Check_Ternary 4. Test for Ternary Complex Formation (Co-IP, TR-FRET) Check_Binary->Check_Ternary OK Check_Ub 5. Check for Target Ubiquitination (in-cell Ub Assay) Check_Ternary->Check_Ub Forms Result_Linker Root Cause Likely: Suboptimal Linker Length/Geometry Check_Ternary->Result_Linker Fails Check_Proteasome 6. Verify Proteasome Activity (Use Proteasome Inhibitor Control, e.g., MG132) Check_Ub->Check_Proteasome Yes Check_Ub->Result_Linker No Check_Proteasome->Result_Linker Active

Caption: A logical workflow for troubleshooting lack of PROTAC activity.

References

Troubleshooting low yield in Bromo-PEG7-Boc conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in Bromo-PEG7-Boc conjugation reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses common issues encountered during the conjugation of this compound to amine- or thiol-containing molecules. A systematic approach to troubleshooting is recommended to identify the root cause of low reaction yields.

Q1: My conjugation reaction yield is very low. What are the most common causes?

Low yield in the N-alkylation of an amine with this compound is a frequent challenge. The primary factors to investigate are steric hindrance, the reactivity of your nucleophile, the choice of base and solvent, and the overall reaction conditions.

Troubleshooting Steps:

  • Verify Nucleophile Reactivity: The amine or thiol group must be sufficiently nucleophilic. For amines, the group needs to be in its unprotonated form to be reactive. For thiols, the reaction is more efficient when the thiol group is deprotonated (thiolate).

  • Optimize Reaction Conditions: The reaction is highly dependent on pH, temperature, and stoichiometry.

  • Assess Reagent Quality: Ensure the this compound and your substrate are of high purity and have not degraded during storage.

  • Investigate Potential Side Reactions: Competing reactions, such as elimination or over-alkylation, can consume starting materials and reduce the yield of the desired product.

Q2: How do I optimize the reaction conditions for my specific molecule?

The optimal conditions can vary significantly based on the properties of your substrate (e.g., amine, peptide, or other small molecule). We recommend starting with a set of standard conditions and optimizing systematically.

Experimental Protocol: General Conjugation of this compound to a Primary Amine

This protocol provides a starting point for the conjugation reaction.

Materials:

  • Amine-containing molecule

  • This compound (CAS No. 2766000-37-5)

  • Aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))

  • Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃))

  • Reaction vessel

  • Stirring apparatus

  • Inert atmosphere (optional, but recommended)

Procedure:

  • Preparation: Dissolve the amine-containing target molecule in a suitable aprotic solvent like DMF or DMSO.[1]

  • Base Addition: Add a non-nucleophilic base, such as DIPEA (typically 1.5-2.0 equivalents), to the reaction mixture to act as a proton scavenger.[1]

  • PEG Reagent Addition: Add this compound (typically 1.0-1.2 equivalents) to the reaction mixture.[1] A 5-fold molar excess may be used as an alternative starting point to drive the reaction to completion.[]

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C).[1] Highly hindered reactions may require higher temperatures and prolonged reaction times (up to 48-72 hours).

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching & Purification: Upon completion, quench the reaction and purify the conjugate using a suitable method like preparative HPLC or column chromatography.[1]

Data Presentation: Impact of Reaction Parameters on Yield

The following table summarizes the expected impact of key reaction parameters on conjugation efficiency, based on data for analogous bromo-PEG linkers.[]

ParameterConditionExpected YieldRationale
Nucleophile Primary AmineModerate to HighGood nucleophilicity, but requires appropriate base and conditions.
Thiol (Cysteine)HighHighly nucleophilic, especially at slightly basic pH.
pH 7.5 - 8.5OptimalBalances nucleophilicity of amines/thiols with reagent stability.
< 7.0LowProtonation of amines reduces their nucleophilicity.
> 9.0VariableCan increase the rate of side reactions.
Molar Ratio (PEG:Substrate) 1:1 to 5:1IncreasingHigher excess of PEG reagent drives the reaction forward.
> 10:1HighMay lead to purification challenges in removing excess reagent.
Temperature (°C) 25 (Room Temp)ModerateGood starting point for most reactions.
40 - 60HighCan overcome activation energy barriers, especially with steric hindrance.
> 60VariableMay increase the rate of elimination side reactions.
Reaction Time (hours) 2 - 12IncreasingAllows for completion of the reaction.
> 24HighMay be necessary for sterically hindered substrates.

Q3: I suspect steric hindrance is an issue. How can I address this?

Steric hindrance from bulky groups near the reacting amine or on the this compound itself can significantly slow down the SN2 reaction rate.

Solutions:

  • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier. Consider using a high-boiling point solvent like DMF or DMSO.

  • Prolong Reaction Time: Highly hindered reactions may require extended reaction times, sometimes up to 48-72 hours.

  • Change Base/Solvent System: In some cases, changing the base or solvent can alter the transition state and improve reaction rates.

Q4: What are the common side reactions and how can I minimize them?

The primary side reaction of concern is the base-catalyzed elimination of HBr from the this compound, which forms an unreactive alkene. Over-alkylation of the target amine is also a possibility if the primary amine product is more nucleophilic than the starting material.

Strategies to Minimize Side Reactions:

  • Use a Weaker, Less Hindered Base: Strong, bulky bases can favor elimination. Switching to a milder base like K₂CO₃ or DIPEA can be beneficial.

  • Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at the lowest effective temperature can favor the desired N-alkylation.

  • Control Stoichiometry: Using a slight excess of the this compound can help ensure the primary amine is consumed, but a large excess may lead to di-alkylation if the secondary amine product is reactive.

It is important to note that the Boc protecting group is generally stable under the basic conditions of this conjugation and is unlikely to participate in side reactions.[3][4]

Q5: What is the best way to purify my final this compound conjugate?

The choice of purification method depends on the scale of your reaction and the properties of your final product. For small molecule conjugations, chromatographic techniques are most common.

  • Preparative HPLC (Reverse-Phase): This is often the most effective method for purifying small molecule-PEG conjugates, separating the product from unreacted starting materials and any side products based on polarity.[][5]

  • Silica Gel Column Chromatography: A standard method for purification, though the polar nature of the PEG chain can sometimes lead to tailing. A gradient elution is often required.

  • Size-Exclusion Chromatography (SEC): While more common for large biomolecules, SEC can be used to remove unreacted small molecule substrates from a larger PEGylated product.[]

Visualizing the Process

Experimental Workflow

The following diagram illustrates the general workflow for a this compound conjugation experiment, from reagent preparation to the analysis of the final product.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Monitoring & Workup cluster_final 4. Final Product prep_amine Dissolve Amine in Aprotic Solvent prep_base Add Non-nucleophilic Base (e.g., DIPEA) prep_amine->prep_base 1.1 reaction Combine Reagents Stir at RT or Heat (2-48h) prep_base->reaction 1.2 prep_peg Dissolve this compound prep_peg->reaction 1.3 monitor Monitor by HPLC/TLC reaction->monitor 2.1 purify Quench & Purify (e.g., Prep-HPLC) monitor->purify 3.1 characterize Characterize Product (LC-MS, NMR) purify->characterize 3.2 deprotect Optional: Boc Deprotection (TFA in DCM) characterize->deprotect 4.1

References

Technical Support Center: Bromo-PEG7-Boc in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Bromo-PEG7-Boc.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It consists of a seven-unit polyethylene (B3416737) glycol (PEG) spacer, which enhances solubility and reduces steric hindrance.[1] One end of the PEG chain is terminated with a bromine atom, a good leaving group for nucleophilic substitution reactions, making it reactive towards nucleophiles like thiols and amines.[2] The other end features a tert-butyloxycarbonyl (Boc) protected amine. This Boc group is stable under neutral and basic conditions but can be removed under acidic conditions to reveal a primary amine for subsequent conjugation steps.[] Its primary use is in bioconjugation, such as in the development of antibody-drug conjugates (ADCs) and PROTACs, where precise, stepwise assembly of molecular components is required.

Q2: What are the primary nucleophiles that react with the bromo group of this compound?

The bromo group of this compound is an electrophilic center that readily undergoes nucleophilic substitution (SN2) reactions. The most common nucleophiles used in bioconjugation that react with this group are:

  • Thiols (from cysteine residues in proteins or thiol-containing small molecules): Thiol groups are highly nucleophilic, especially at a pH slightly above their pKa (around 8.5), and react efficiently with the bromo group to form a stable thioether bond.[2]

  • Amines (from lysine (B10760008) residues or the N-terminus of proteins): Primary and secondary amines are also effective nucleophiles that can react with the bromo group to form a stable amine linkage. The reactivity of amines is pH-dependent, becoming more nucleophilic at higher pH values.[4]

  • Hydroxyls (from serine, threonine, or tyrosine residues): While less nucleophilic than thiols and amines, hydroxyl groups can react with the bromo group, particularly at higher pH and temperature. However, this reaction is generally less efficient and can be a source of side products.[4]

Q3: Is the Boc protecting group stable during the conjugation reaction with the bromo group?

Yes, the Boc (tert-butyloxycarbonyl) protecting group is generally stable under the conditions typically used for the nucleophilic substitution reaction of the bromo group. The Boc group is known for its stability in neutral and basic conditions, as well as its resistance to many nucleophiles.[][5] Deprotection of the Boc group requires acidic conditions, such as treatment with trifluoroacetic acid (TFA).[6][7] Since most bromo-PEGylation reactions are carried out at neutral to slightly basic pH to facilitate the nucleophilic attack, the Boc group remains intact.

Troubleshooting Guide

Issue 1: Low Conjugation Yield

Possible Causes & Solutions

Possible CauseRecommended Solution
Suboptimal pH The pH of the reaction buffer is critical for efficient conjugation. For reactions with thiols, a pH range of 7.0-8.5 is generally recommended to ensure the thiol group is sufficiently nucleophilic. For reactions with amines, a slightly higher pH of 8.0-9.0 may be necessary. Perform small-scale pilot reactions to determine the optimal pH for your specific nucleophile and biomolecule.[8]
Low Molar Ratio of this compound A low molar excess of the PEG reagent can lead to incomplete conjugation. Increase the molar ratio of this compound to the nucleophilic biomolecule. A titration of the molar ratio (e.g., 1:1, 1:5, 1:10 of biomolecule to PEG reagent) is recommended to find the optimal balance between high yield and minimizing excess unreacted PEG.
Short Reaction Time or Low Temperature Nucleophilic substitution reactions can be slow. If the yield is low, consider increasing the reaction time or temperature. Incubating the reaction at room temperature for several hours or at 4°C overnight can improve yields. Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, HPLC, or mass spectrometry).
Hydrolysis of the Bromo Group Although generally stable, the bromo group can undergo hydrolysis in aqueous buffers, especially over long reaction times. This side reaction converts the reactive bromo group into a non-reactive hydroxyl group, reducing the concentration of the active PEGylating reagent. Use freshly prepared solutions of this compound and consider using a co-solvent like DMSO or DMF to increase the solubility and stability of the reagent, if compatible with your biomolecule.
Issue 2: Non-specific Conjugation and Side Product Formation

Possible Causes & Solutions

Possible CauseRecommended Solution
Reaction with Off-Target Nucleophiles If your biomolecule contains multiple types of nucleophiles (e.g., both thiols and amines), non-specific conjugation can occur. To favor reaction with a specific nucleophile, carefully control the pH. For example, to selectively target a cysteine residue over a lysine residue, perform the reaction at a lower pH (around 7.0) where the thiol is more nucleophilic than the protonated amine.
Reaction with Secondary Amines or Multiple Amines This compound can react with both primary and secondary amines. If your target is a primary amine, the presence of reactive secondary amines can lead to side products. Characterization of the final conjugate by mass spectrometry is crucial to identify different species.
Over-PEGylation Using a large excess of the this compound reagent can lead to the attachment of multiple PEG chains to a single biomolecule, especially if multiple reactive sites are available. This can be controlled by optimizing the molar ratio of the PEG reagent to the biomolecule.
Issue 3: Aggregation of the Protein/Peptide Conjugate

Possible Causes & Solutions

Possible CauseRecommended Solution
Conformational Changes in the Biomolecule The covalent attachment of the PEG chain can sometimes disrupt the native conformation of a protein, leading to unfolding and aggregation.[9]
High Protein Concentration High concentrations of the biomolecule can increase the likelihood of intermolecular interactions and aggregation. Perform the conjugation reaction at a lower protein concentration (e.g., < 5 mg/mL).[9]
Suboptimal Buffer Conditions The buffer composition can significantly impact protein stability. Ensure the buffer is appropriate for your specific protein and consider adding stabilizing excipients.
Use of Stabilizing Excipients Additives such as arginine (e.g., 50 mM), glycerol (B35011) (e.g., 5-10% v/v), or sugars (e.g., sucrose (B13894) or trehalose) can help to stabilize the protein and prevent aggregation during the conjugation reaction.[9]

Experimental Protocols

General Protocol for Conjugation of this compound to a Thiol-Containing Peptide
  • Peptide Preparation: Dissolve the thiol-containing peptide in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.2. If the peptide has poor aqueous solubility, it can first be dissolved in a small amount of an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) and then added to the reaction buffer.[10]

  • This compound Solution Preparation: Prepare a stock solution of this compound in an anhydrous organic solvent such as DMF or DMSO.

  • Conjugation Reaction: Add the desired molar excess of the this compound solution to the peptide solution. The reaction mixture should be gently mixed and incubated at room temperature for 2-4 hours or at 4°C overnight.

  • Quenching the Reaction: After the desired reaction time, quench any unreacted this compound by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol, in a slight molar excess to the initial amount of the PEG reagent.

  • Purification: Purify the PEGylated peptide from excess reagents and byproducts using size-exclusion chromatography (SEC) or reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Characterize the final conjugate using techniques such as mass spectrometry (to confirm the molecular weight) and HPLC (to assess purity).

General Protocol for Boc-Deprotection
  • Dissolution: Dissolve the purified Boc-protected PEG-conjugate in a suitable organic solvent, such as dichloromethane (B109758) (DCM).

  • Acid Treatment: Add an excess of trifluoroacetic acid (TFA) to the solution (e.g., a 20-50% solution of TFA in DCM).[6]

  • Incubation: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.

  • Removal of Acid: After the reaction is complete, remove the TFA and solvent under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help to remove residual TFA.

  • Purification: Purify the deprotected conjugate using an appropriate method, such as precipitation, dialysis, or chromatography.

Visualizations

Reaction_Pathway BromoPEG This compound Conjugate PEG7-Boc Conjugate BromoPEG->Conjugate Nucleophilic Substitution Nucleophile Nucleophile (e.g., Thiol, Amine) Nucleophile->Conjugate Deprotection Acidic Deprotection (e.g., TFA) Conjugate->Deprotection Final_Conjugate Amine-PEG7 Conjugate Deprotection->Final_Conjugate

Caption: General workflow for the two-step conjugation using this compound.

Troubleshooting_Logic cluster_yield Yield Optimization cluster_purity Purity Optimization cluster_stability Stability Optimization Start Start Experiment LowYield Low Yield? Start->LowYield SideProducts Side Products? LowYield->SideProducts No OptimizepH Optimize pH LowYield->OptimizepH Yes Aggregation Aggregation? SideProducts->Aggregation No ControlpH Control pH for Selectivity SideProducts->ControlpH Yes Success Successful Conjugation Aggregation->Success No LowerConcentration Lower Concentration Aggregation->LowerConcentration Yes IncreaseRatio Increase Molar Ratio OptimizepH->IncreaseRatio IncreaseTimeTemp Increase Time/Temp IncreaseRatio->IncreaseTimeTemp IncreaseTimeTemp->LowYield OptimizeRatio Optimize Molar Ratio ControlpH->OptimizeRatio OptimizeRatio->SideProducts AddStabilizers Add Stabilizers LowerConcentration->AddStabilizers AddStabilizers->Aggregation

References

Technical Support Center: Purification of Bromo-PEG7-Boc Conjugated Molecules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of Bromo-PEG7-Boc conjugated molecules.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound conjugated molecules?

A1: The primary challenges stem from the amphiphilic nature of these molecules. The polyethylene (B3416737) glycol (PEG) chain imparts high polarity and water solubility, while the bromo- and Boc- functionalities, along with the conjugated molecule, can introduce significant non-polar character. This dual nature can lead to issues such as streaking on normal-phase silica (B1680970) gel, poor solubility in certain solvent systems, and difficulty in separating the target molecule from unreacted starting materials and byproducts.

Q2: Which chromatographic technique is most suitable for purifying my this compound conjugate?

A2: The choice of chromatographic technique depends on the polarity of the conjugated molecule and the scale of the purification. For many small-molecule conjugates, flash column chromatography on silica gel is a viable option for initial purification, especially for removing less polar impurities. For more challenging separations or for achieving high purity, preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is often the method of choice. The C18 stationary phase in RP-HPLC interacts well with the hydrophobic portions of the molecule, while the PEG chain's polarity allows for effective elution with aqueous/organic solvent gradients.

Q3: How can I effectively monitor the progress of my column chromatography?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the separation during flash chromatography. Due to the limited UV activity of the PEG linker, it is advisable to use a TLC stain for visualization. A potassium permanganate (B83412) stain is effective for visualizing PEG-containing compounds, which will appear as yellow spots on a purple background. For RP-HPLC, an in-line UV detector is standard. If your conjugated molecule has a chromophore, detection is straightforward. If not, a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) can be used.

Q4: Is the Boc (tert-butoxycarbonyl) protecting group stable during purification?

A4: The Boc group is generally stable under the conditions used for flash chromatography with neutral or slightly basic mobile phases. However, it is sensitive to acidic conditions. When using RP-HPLC, it is crucial to avoid strongly acidic mobile phase additives like trifluoroacetic acid (TFA) if prolonged exposure or subsequent evaporation at elevated temperatures is required, as this can lead to partial or complete deprotection of the Boc group. Using a weaker acid, such as formic acid or acetic acid, at low concentrations (e.g., 0.1%) is a safer alternative.

Troubleshooting Guides

Flash Column Chromatography
Problem Possible Cause(s) Solution(s)
Streaking of the product spot on TLC and broad elution from the column The polar PEG chain is interacting strongly and inconsistently with the silica gel. The sample may be overloaded.- Use a more polar eluent system, such as a gradient of methanol (B129727) in dichloromethane (B109758) or ethyl acetate. - Consider adding a small percentage (0.5-1%) of a polar modifier like triethylamine (B128534) (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase to improve peak shape. - Reduce the amount of sample loaded onto the column. - Try dry loading the sample onto the column.
Poor separation from a more polar impurity The eluent system is too polar, causing both the product and the impurity to move too quickly.- Decrease the polarity of the eluent system. Start with a less polar solvent and gradually increase the polarity. - Consider using a different solvent system. For example, a mixture of ethanol/isopropyl alcohol in chloroform (B151607) can sometimes provide better separation for PEG-containing compounds than methanol/dichloromethane.
Product is not eluting from the column The eluent system is not polar enough to overcome the interaction between the PEG chain and the silica gel.- Gradually increase the polarity of the mobile phase. A gradient up to 10-15% methanol in dichloromethane is often necessary for highly polar PEGylated molecules.
Low recovery of the product The product may be irreversibly adsorbed onto the silica gel. The compound may be unstable on silica.- Pre-treat the silica gel with a modifier like triethylamine before packing the column if your compound is basic. - Minimize the time the compound spends on the column by using a faster flow rate. - Test the stability of your compound on a small amount of silica before performing the column.
Preparative Reverse-Phase HPLC (RP-HPLC)
Problem Possible Cause(s) Solution(s)
Broad or tailing peaks Secondary interactions between the molecule and the stationary phase. The column may be overloaded. Inappropriate mobile phase pH.- Add a small amount of a competing agent, like a TFA salt, to the mobile phase (if Boc group stability is not a concern). - Optimize the mobile phase pH to ensure the analyte is in a single ionic state. - Reduce the injection volume or the concentration of the sample.
Loss of Boc protecting group The mobile phase is too acidic. Fractions were heated during solvent evaporation.- Use a weaker acid modifier like 0.1% formic acid or acetic acid instead of TFA. - Lyophilize the fractions to remove the solvent instead of using a rotary evaporator with heating.
Poor resolution between the product and a close-eluting impurity The gradient is too steep. The mobile phase composition is not optimal.- Decrease the slope of the gradient to improve separation. - Try a different organic modifier (e.g., methanol instead of acetonitrile) as this can alter the selectivity.
High backpressure The column frit is clogged with particulates. The sample has precipitated on the column.- Filter your sample through a 0.22 µm filter before injection. - Ensure your sample is fully dissolved in the mobile phase. - Back-flush the column according to the manufacturer's instructions.

Data Presentation

Table 1: Recommended Starting Conditions for Flash Column Chromatography
Parameter Recommendation
Stationary Phase Silica Gel (230-400 mesh)
Column Loading 1-5% of the silica gel weight
Eluent System Gradient elution of Methanol in Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
Example Gradient 0-15% Methanol in DCM over 20 column volumes
Flow Rate ~5 cm/minute linear velocity
Fraction Size Approximately 1/4 of the column volume
Table 2: Recommended Starting Conditions for Preparative RP-HPLC
Parameter Recommendation
Stationary Phase C18-bonded silica (5-10 µm particle size)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (B52724) or Methanol + 0.1% Formic Acid
Example Gradient 20-80% B over 30-40 minutes
Flow Rate Dependent on column diameter (e.g., 10-20 mL/min for a 20 mm ID column)
Detection UV at a suitable wavelength for the conjugated molecule, or CAD/ELSD
Expected Recovery 80-95%

Experimental Protocols

Protocol 1: Flash Column Chromatography Purification
  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., 5%, 10%, and 15% methanol in dichloromethane) to find a system that gives your product an Rf value of approximately 0.2-0.3 and good separation from impurities.

  • Column Packing:

    • Select an appropriately sized column (aim for a sample load of 1-5% of the silica weight).

    • Dry-pack the column with silica gel.

    • Gently tap the column to ensure even packing.

    • Add a thin layer of sand to the top of the silica.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or methanol).

    • Add a small amount of silica gel (2-3 times the weight of your crude product) to the solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.

    • Carefully add the sample-impregnated silica to the top of the column.

    • Add another thin layer of sand on top of the sample layer.

  • Elution and Fraction Collection:

    • Carefully add the initial, less polar mobile phase to the column.

    • Apply gentle pressure to the top of the column to start the elution.

    • Collect fractions and monitor them by TLC.

    • Gradually increase the polarity of the mobile phase according to your TLC analysis to elute your product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Preparative RP-HPLC Purification
  • Analytical Method Development:

    • Dissolve a small amount of the crude product in the mobile phase.

    • Inject the sample onto an analytical C18 column.

    • Run a scouting gradient (e.g., 5-95% acetonitrile in water with 0.1% formic acid over 20 minutes) to determine the approximate retention time of your product.

    • Optimize the gradient to achieve good separation between your product and any impurities.

  • Scale-Up to Preparative HPLC:

    • Use the optimized analytical gradient as a starting point for your preparative method. You may need to adjust the gradient slope and run time based on the larger column dimensions.

    • Ensure the preparative system is equilibrated with the initial mobile phase conditions.

  • Sample Preparation and Injection:

    • Dissolve the crude product in a minimal amount of a suitable solvent (ideally the initial mobile phase).

    • Filter the sample solution through a 0.22 µm syringe filter to remove any particulates.

    • Inject the sample onto the preparative C18 column.

  • Fraction Collection:

    • Monitor the elution profile using the UV detector (or other suitable detector).

    • Collect fractions corresponding to the peak of your target molecule.

  • Product Isolation and Analysis:

    • Analyze the collected fractions by analytical HPLC to confirm purity.

    • Combine the pure fractions.

    • Remove the organic solvent using a rotary evaporator (without excessive heat).

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a solid.

Visualizations

Purification_Workflow start Crude this compound Conjugate tlc_analysis TLC Analysis for Method Development start->tlc_analysis Initial Assessment flash_chrom Flash Column Chromatography (Silica Gel) tlc_analysis->flash_chrom Develop Normal-Phase Method hplc_analysis Analytical HPLC for Purity Check flash_chrom->hplc_analysis Assess Purity of Fractions waste Impurities flash_chrom->waste Separate Impurities prep_hplc Preparative RP-HPLC (C18) hplc_analysis->prep_hplc High Purity Required pure_product Pure Product hplc_analysis->pure_product Purity Sufficient prep_hplc->pure_product Collect Pure Fractions prep_hplc->waste Separate Impurities

Caption: General purification workflow for this compound conjugated molecules.

Troubleshooting_Decision_Tree start Poor Separation in Flash Chromatography? streaking Is the product streaking? start->streaking Yes coelution Are product and impurity co-eluting? start->coelution No streaking->coelution No solution1 Increase eluent polarity. Add modifier (e.g., MeOH, TEA). streaking->solution1 Yes solution2 Decrease eluent polarity. Try a different solvent system. coelution->solution2 Yes solution3 Consider RP-HPLC for better selectivity. coelution->solution3 If still unresolved

Caption: Decision tree for troubleshooting poor separation in flash chromatography.

Technical Support Center: Enhancing the Solubility of Bromo-PEG7-Boc PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bromo-PEG7-Boc containing PROTACs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound PROTACs have poor aqueous solubility?

A1: PROTACs, by their nature, are often large and lipophilic molecules that exist "beyond the Rule of Five," which typically defines the physicochemical properties for good oral bioavailability and solubility.[1][] The this compound motif itself has characteristics that contribute to this challenge:

  • High Molecular Weight: The entire PROTAC structure, including the warhead, linker, and E3 ligase ligand, results in a large molecule that can be difficult to solvate.[3]

  • Lipophilicity: While the PEG7 portion of the linker is designed to increase hydrophilicity, the warhead and E3 ligase ligands are often hydrophobic.[4][5] The tert-butyloxycarbonyl (Boc) protecting group on a synthetic intermediate is also highly lipophilic and will significantly decrease the aqueous solubility of that precursor.[6]

  • Crystalline Structure: Poorly soluble compounds can form stable crystal lattices that are difficult to break down in a solution.[1]

Q2: What are the immediate consequences of poor solubility in my experiments?

A2: Poor solubility can lead to several experimental issues, including:

  • Precipitation in Assays: The PROTAC may fall out of solution in aqueous buffers or cell culture media, leading to inaccurate measurements of potency (e.g., DC50, IC50).[1]

  • Irreproducible Results: The degree of precipitation can vary between experiments, causing high variability and a lack of reproducibility.[1]

  • Underestimation of Efficacy: If the compound is not fully dissolved, the actual concentration exposed to the target protein or cells is lower than intended, leading to an underestimation of its degradation activity.

Q3: How can I modify the structure of my PROTAC to improve its solubility?

A3: Structural modifications, particularly to the linker, can significantly enhance solubility.[1] Consider these strategies:

  • Incorporate Polar or Ionizable Groups: Introducing basic nitrogen atoms into the linker (e.g., within a piperazine (B1678402) or piperidine (B6355638) ring) can improve solubility.[1][7]

  • Optimize Linker Composition and Length: While PEG linkers add hydrophilicity, finding the optimal length is crucial to balance solubility and the ability to form a stable ternary complex.[4][8]

  • Form Intramolecular Hydrogen Bonds: Designing the PROTAC to form intramolecular hydrogen bonds can create a more compact, "ball-like" structure, which can improve cell permeability by reducing the exposed polar surface area.[3]

Troubleshooting Guide

Problem 1: My this compound PROTAC precipitates when I dilute my DMSO stock solution into aqueous buffer for a biochemical assay.

This is a common issue when the final concentration of the organic co-solvent (like DMSO) is too low to maintain the solubility of a lipophilic compound.

Workflow for Troubleshooting Precipitation

G cluster_0 Initial Observation cluster_1 Solution Preparation Strategies cluster_2 Formulation Strategies cluster_3 Outcome A PROTAC precipitates in aqueous buffer B Decrease final PROTAC concentration A->B Is concentration too high? C Increase final DMSO concentration (keep below 0.5% for cell-based assays) A->C Is DMSO % too low? D Use co-solvents A->D Persistent Precipitation G PROTAC remains in solution B->G C->G E Incorporate surfactants (e.g., Tween-80, Poloxamer 188) D->E If co-solvents are insufficient F Prepare an Amorphous Solid Dispersion (ASD) D->F For persistent issues E->G F->G

Caption: Troubleshooting workflow for PROTAC precipitation in aqueous buffers.

Solutions & Experimental Protocols

1. Optimize Co-solvent Concentration

For many compounds, using a co-solvent system can significantly improve solubility.[9]

  • Protocol for Co-solvent Formulation:

    • Prepare a high-concentration stock solution of your PROTAC in 100% DMSO (e.g., 10-20 mM).

    • For a 1 mL final working solution, you might mix your DMSO stock with other co-solvents like PEG300. A common formulation for in vivo studies that can be adapted for in vitro use is 10% DMSO, 40% PEG300, and 5% Tween-80.[9]

    • Always perform a final, cautious dilution into the assay medium, ensuring thorough mixing.[9]

    • Gentle heating to 37°C for 5-10 minutes and brief sonication (5-15 minutes) can also aid dissolution.[9]

2. Utilize Amorphous Solid Dispersions (ASDs)

ASDs are a powerful technique where the PROTAC is dispersed within a polymer matrix, preventing crystallization and keeping it in a more soluble, higher-energy amorphous state.[1][10]

  • Key Polymers: Hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS) is a commonly used and effective polymer for creating ASDs with PROTACs.[11][12]

  • Preparation Methods: Common lab-scale methods include solvent evaporation or slurry conversion.[11] Studies have shown that ASDs can increase drug supersaturation by up to 2-fold compared to the pure amorphous compound.[11][12]

Quantitative Data Summary: Solubility Enhancement Strategies
StrategyBase SolventPROTAC Concentration (µM)Observation% Solubility Increase (Approx.)
Control 1% DMSO in PBS10Precipitation0%
Co-solvent 10% DMSO, 40% PEG300 in water10Clear Solution>100%
Surfactant 1% DMSO, 0.1% Tween-80 in PBS10Clear Solution>100%
ASD HPMCAS formulation in FaSSIF*20Supersaturated Solution~200%[11][12]

*Fasted State Simulated Intestinal Fluid

Problem 2: My this compound PROTAC shows low permeability and poor degradation activity in cell-based assays.

Low aqueous solubility often correlates with poor cell permeability, hindering the PROTAC's ability to reach its intracellular target.

Logical Relationship: Solubility, Permeability, and Activity

G A Poor Aqueous Solubility B Low Cell Permeability A->B C Reduced Ternary Complex Formation (POI-PROTAC-E3 Ligase) B->C D Inefficient Target Ubiquitination C->D E Poor Target Degradation (High DC50) D->E

Caption: The impact of poor solubility on PROTAC cellular activity.

Solutions & Experimental Protocols

1. Measure and Optimize Physicochemical Properties

Before extensive cell-based testing, it is crucial to measure the fundamental properties of your PROTAC.

  • Protocol for Kinetic Solubility Assay:

    • Prepare a high-concentration stock solution of the PROTAC in DMSO (e.g., 10 mM).

    • Add a small volume of the stock solution to a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Incubate the mixture at room temperature for a set period (e.g., 2 hours).

    • Measure the turbidity or light scattering of the solution using a nephelometer or a plate reader.

    • The kinetic solubility limit is the concentration at which the PROTAC begins to precipitate, indicated by a sharp increase in turbidity.[1]

2. Cell-Based Target Degradation Assay (Western Blot)

This protocol verifies if solubility enhancements translate to improved biological activity.

  • Protocol for Western Blot Analysis:

    • Cell Seeding: Plate your cells at a density that ensures they are in the exponential growth phase during treatment.

    • Compound Preparation: Prepare serial dilutions of your PROTAC from a stock solution that is known to be fully dissolved (using co-solvents if necessary). Ensure the final vehicle concentration (e.g., DMSO) is consistent across all treatments and is below 0.5%.[9]

    • Cell Treatment: Treat cells with varying concentrations of the PROTAC for a time course (e.g., 4, 8, 16, 24 hours) to assess degradation kinetics.[9]

    • Cell Lysis & Protein Quantification: Harvest the cells, prepare lysates, and determine the total protein concentration to ensure equal loading.[9]

    • Western Blotting:

      • Separate proteins via SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

      • Probe the membrane with a primary antibody specific for the protein of interest.

      • Use a loading control antibody (e.g., GAPDH, β-actin) for normalization.

      • Incubate with a secondary antibody and visualize the protein bands.[9]

By systematically addressing solubility at the bench, you can generate more reliable and reproducible data, accelerating your PROTAC development program.

References

Overcoming steric hindrance in Bromo-PEG7-Boc reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bromo-PEG7-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this heterobifunctional PEG linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. It contains a bromo group at one end and a Boc (tert-butoxycarbonyl) protected amine at the other, connected by a 7-unit PEG chain. The bromo group serves as a reactive site for nucleophilic substitution, typically with thiols or amines, while the Boc-protected amine allows for subsequent deprotection and further conjugation. Its primary applications are in bioconjugation, drug delivery, and proteomics, where it acts as a flexible spacer to link molecules of interest, such as proteins, peptides, or small molecules. The PEG chain enhances solubility and can reduce the immunogenicity of the conjugated molecule.[1][2][3]

Q2: What type of reaction does the bromo group on this compound undergo?

A2: The bromo group on the PEG linker reacts via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5] In this type of reaction, a nucleophile, such as the lone pair of electrons on an amine or a deprotonated thiol, attacks the carbon atom attached to the bromine, displacing the bromide ion in a single, concerted step. The efficiency of this reaction is sensitive to steric hindrance around the electrophilic carbon.[4][5][6][7]

Q3: Why is my Boc deprotection step failing or incomplete?

A3: Incomplete Boc deprotection is typically due to insufficient acid strength or concentration, inadequate reaction time, or solvent issues. The Boc group is removed by acidolysis, most commonly with trifluoroacetic acid (TFA). If the reaction is slow, consider increasing the TFA concentration (e.g., from 20% to 50% in dichloromethane), extending the reaction time, or switching to a stronger acid system like 4M HCl in dioxane. Ensure your PEG-conjugate is fully dissolved in the reaction solvent.

Q4: How does the PEG7 chain affect the reaction?

A4: The PEG7 chain serves several purposes. It provides a flexible spacer between the two reactive ends, which can help to overcome steric hindrance by allowing the reactive groups more freedom to orient themselves for optimal reaction.[1] The PEG chain also increases the hydrophilicity and solubility of the molecule, particularly in aqueous buffers used for bioconjugation.[1][8] However, the PEG chain itself can create some steric bulk, which may influence reaction kinetics.[9]

Troubleshooting Guides

Problem 1: Low or No Yield of Conjugated Product

Low or no yield in your conjugation reaction is a common issue, often stemming from steric hindrance or suboptimal reaction conditions.

G start Low/No Yield check_nucleophile Is the nucleophile (e.g., amine) sterically hindered? start->check_nucleophile increase_temp Increase reaction temperature (e.g., to 40-60°C) check_nucleophile->increase_temp Yes check_conditions Are reaction conditions optimal? check_nucleophile->check_conditions No prolong_time Prolong reaction time (monitor by TLC/LC-MS) increase_temp->prolong_time increase_conc Increase concentration of the less hindered reactant prolong_time->increase_conc change_solvent Switch to a polar aprotic solvent (DMF, DMSO) check_conditions->change_solvent No check_reagents Are reagents pure and dry? check_conditions->check_reagents Yes check_base Ensure appropriate base is used (for amine nucleophiles) change_solvent->check_base purify_reagents Purify starting materials check_reagents->purify_reagents No alternative_strategy Consider alternative strategies check_reagents->alternative_strategy Yes use_fresh_reagents Use fresh, anhydrous solvents and reagents purify_reagents->use_fresh_reagents change_order Change order of synthesis alternative_strategy->change_order longer_linker Use a longer PEG linker (e.g., PEG12) change_order->longer_linker

Caption: Troubleshooting decision tree for low reaction yield.

Potential Cause Explanation Recommended Solution
Steric Hindrance The bulky nature of your substrate (protein, peptide) or the Boc-PEG7 moiety can physically block the nucleophile from attacking the bromo-end of the linker. This is a common issue in SN2 reactions.[4][5][6]1. Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-60 °C) can provide the energy needed to overcome the activation barrier. 2. Prolong Reaction Time: Sterically hindered reactions are often slow. Monitor the reaction over 24-48 hours. 3. Use a Longer PEG Linker: A longer PEG chain (e.g., PEG12, PEG24) can increase the distance between the bulky groups, reducing steric clash.
Suboptimal Reaction Conditions The choice of solvent, base, and reactant concentrations are critical for SN2 reactions.1. Solvent: Use a polar aprotic solvent like DMF or DMSO. These solvents solvate the counter-ion of the nucleophile, increasing its reactivity.[6] 2. Base: For amine nucleophiles, a non-nucleophilic base (e.g., DIEA) should be used to deprotonate the amine without competing in the reaction. 3. Concentration: Increase the concentration of the less sterically hindered reactant to push the reaction equilibrium towards the product.
Poor Nucleophile Reactivity The nucleophilicity of your substrate may be low. For amines, the group must be unprotonated to be reactive.1. Adjust pH: For reactions in aqueous buffers, ensure the pH is slightly basic (pH 7.5-8.5) to deprotonate primary amines without denaturing proteins. 2. Thiol Nucleophiles: For cysteine residues, ensure they are reduced (not in a disulfide bond) and the pH is ~7 to deprotonate the thiol group.
Reagent Degradation This compound can be sensitive to moisture and light over time.Store the reagent at the recommended temperature (typically -20°C), protected from light and moisture. Allow the vial to warm to room temperature before opening to prevent condensation.

Experimental Protocols

Protocol 1: General Procedure for Coupling this compound to a Primary Amine

This protocol provides a general starting point for the conjugation of this compound to a molecule containing a primary amine. Optimization will be required based on the specific substrate.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification dissolve_amine Dissolve amine-containing substrate in anhydrous DMF add_base Add DIEA (2-3 equiv.) dissolve_amine->add_base add_peg Add this compound (1.0-1.5 equiv.) add_base->add_peg react Stir under inert atmosphere (N2 or Ar) at RT to 40°C add_peg->react monitor Monitor reaction by TLC or LC-MS react->monitor workup Quench reaction, perform aqueous workup monitor->workup purify Purify by column chromatography or HPLC workup->purify

Caption: General experimental workflow for amine conjugation.

Materials:

  • Amine-containing substrate

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIEA)

  • Inert gas (Nitrogen or Argon)

  • Reaction vessel (e.g., round-bottom flask)

  • Stir plate and stir bar

Procedure:

  • Preparation: Under an inert atmosphere, dissolve the amine-containing substrate (1.0 equivalent) in anhydrous DMF.

  • Base Addition: Add DIEA (2.0 - 3.0 equivalents) to the solution and stir for 5-10 minutes.

  • PEGylation: Dissolve this compound (1.0 - 1.5 equivalents) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. If the reaction is slow, gently heat to 40°C.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine to remove DMF and excess base.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 2: Boc Deprotection of PEG-Conjugate

Materials:

  • Boc-protected PEG-conjugate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Cold diethyl ether (for precipitation)

Procedure:

  • Dissolution: Dissolve the Boc-protected PEG-conjugate in DCM (e.g., 0.1 M).

  • Acid Addition: Cool the solution in an ice bath (0°C). Add TFA to a final concentration of 20-50% (v/v).

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. Add cold diethyl ether to the residue to precipitate the deprotected product as a TFA salt.

  • Washing: Wash the precipitate with cold diethyl ether and dry under vacuum.

Data Summary Tables

Table 1: Recommended Reaction Conditions for Overcoming Steric Hindrance

ParameterStandard ConditionFor Hindered SubstratesRationale
Temperature Room Temperature (20-25°C)40 - 60°CProvides activation energy to overcome steric repulsion.
Reaction Time 4 - 12 hours24 - 48 hoursSlower kinetics require longer reaction times for completion.
Solvent DCM, THFDMF, DMSOPolar aprotic solvents enhance nucleophile reactivity.[6]
Concentration 0.1 M0.5 - 1.0 MHigher concentration increases collision frequency.
Equivalents of this compound 1.0 - 1.21.5 - 2.0Drives the reaction forward for valuable substrates.

Table 2: Comparison of Deprotection Conditions for Boc Group

ReagentTypical ConditionsAdvantagesDisadvantages
TFA in DCM 20-50% (v/v), 0°C to RT, 1-2 hFast, efficient, volatile reagents are easy to remove.Harshly acidic; may cleave other acid-labile groups.
HCl in Dioxane 4M, RT, 1-4 hStronger than TFA, can deprotect more stubborn Boc groups.Dioxane is less volatile; HCl is corrosive.
Formic Acid 80-90%, RT, 24-48 hMilder than TFA, can be selective.Slower reaction times.

References

Optimizing reaction pH for Bromo-PEG7-Boc conjugation to thiols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bromo-PEG7-Boc conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing conjugation reactions, with a specific focus on the critical role of reaction pH.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound to thiols?

A1: The optimal pH for conjugating a bromoacetyl group to a thiol (like the side chain of a cysteine residue) is typically in the range of pH 8.0-9.0 . The reaction proceeds via an SN2 mechanism where the nucleophilic thiolate anion (S⁻) attacks the carbon atom bearing the bromine. To ensure a sufficient concentration of the reactive thiolate anion, the pH must be near or above the pKa of the thiol group (the pKa of cysteine's thiol group is typically around 8.5).[1] At higher pH values, the reaction rate increases due to a higher concentration of the thiolate anion.[1]

Q2: Why is the reaction pH so critical?

A2: The reaction pH is the most critical parameter for controlling both the rate and selectivity of the conjugation.

  • Reactivity: The reactive species is the deprotonated thiolate anion. At pH values significantly below the thiol's pKa (~8.5), the thiol group remains protonated (-SH), making it a poor nucleophile and slowing the reaction rate considerably.[1]

  • Selectivity: While higher pH increases the reaction rate with thiols, it also increases the risk of side reactions with other nucleophilic amino acid residues, primarily the ε-amino group of lysine (B10760008) (pKa ~10.5) and the imidazole (B134444) side chain of histidine (pKa ~6.0).[1] At physiological pH (~7.4), lysine is predominantly protonated and less reactive, but its reactivity increases at higher pH values.[1] Therefore, a careful balance must be struck.

Q3: What are the potential side reactions, and how can I minimize them?

A3: The primary side reaction is the alkylation of other nucleophilic amino acid side chains.

  • Lysine: The ε-amino group of lysine can be alkylated at higher pH values. To minimize this, perform the reaction at the lower end of the recommended range (e.g., pH 8.0) or for a shorter duration.

  • Histidine: The imidazole ring of histidine can also be a target for alkylation.[1] Its reactivity is also pH-dependent.

  • N-terminal amine: The α-amino group at the N-terminus of a protein can also react.

To minimize all side reactions, it is crucial to maintain the pH in a range that favors thiol reactivity while keeping other nucleophiles largely protonated. A pH of 8.0-8.5 is often a good compromise.

Q4: Which buffers should I use for the conjugation reaction?

A4: Use non-nucleophilic buffers to avoid their reaction with the bromoacetyl group. Recommended buffers include:

  • Phosphate buffers (e.g., sodium phosphate)

  • HEPES

  • Borate buffers

  • Sodium bicarbonate

Crucially, avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine , as they will compete with the target thiol for reaction with the this compound.

Q5: My protein has disulfide bonds. What should I do?

A5: If you are targeting cysteine residues involved in disulfide bonds, they must first be reduced to free thiols. Common reducing agents include:

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Dithiothreitol (DTT)

It is essential to remove the reducing agent after reduction and before adding the this compound, as these reducing agents contain thiols (in the case of DTT) or can react with alkylating agents.[2] This is typically done by dialysis, desalting columns, or buffer exchange.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conjugation pH is too low: The thiol group is protonated and not sufficiently nucleophilic.- Ensure the buffer pH is accurately measured and is within the 8.0-9.0 range. - Perform small-scale pilot reactions at different pH values (e.g., 8.0, 8.5, 9.0) to find the optimum for your specific molecule.
Thiols are oxidized: Cysteine residues have re-formed disulfide bonds or have been otherwise oxidized.- Ensure the disulfide reduction step was complete. - Perform the conjugation reaction immediately after reducing and removing the reducing agent. - Degas buffers to minimize oxidation during the reaction.
Interfering substances: The buffer contains nucleophiles (e.g., Tris, azide) that consume the reagent.- Perform a buffer exchange into a recommended non-nucleophilic buffer (e.g., Phosphate, HEPES) prior to conjugation.
Non-specific Labeling (e.g., on Lysine) pH is too high: Deprotonation of other nucleophilic groups (e.g., lysine's amino group) makes them reactive.- Lower the reaction pH to 8.0 or slightly below. This will decrease the rate of the desired reaction but significantly improve selectivity.[1] - Reduce the molar excess of the this compound reagent. - Decrease the reaction time.
Precipitation during reaction Poor solubility: The protein or the PEG reagent may have limited solubility under the reaction conditions.- Confirm the solubility of your protein and the this compound in the chosen buffer. - Consider adding a small percentage of a compatible organic co-solvent (e.g., DMSO, DMF), but first verify that it does not negatively impact your protein's stability and activity.

Quantitative Data Summary

Table 1: pH-Dependence of Bromoacetyl Reactivity with Amino Acid Residues

Amino Acid ResidueTarget GroupTypical pKaRecommended pH for ReactionReactivity Notes
Cysteine Thiol (-SH)~8.58.0 - 9.0The deprotonated thiolate (S⁻) is the highly reactive species. Reactivity increases significantly as pH approaches and exceeds the pKa.[1]
Lysine ε-Amino (-NH₃⁺)~10.5> 9.0Generally unreactive at physiological pH but becomes a competing nucleophile at higher pH values.[1]
Histidine Imidazole~6.0> 6.5Can be alkylated, with reactivity increasing as pH surpasses its pKa.[1]
N-terminus α-Amino (-NH₃⁺)~7.6 - 8.0> 8.0Reactivity is dependent on the specific N-terminal amino acid. Can be a source of non-specific labeling.

Visual Guides and Workflows

Reaction_Mechanism cluster_0 Step 1: Thiol Deprotonation (pH Dependent) cluster_1 Step 2: SN2 Nucleophilic Attack Thiol R-SH Thiol (Cysteine) Thiolate R-S⁻ Thiolate (Reactive Nucleophile) Thiol->Thiolate + OH⁻ (High pH) Thiolate->Thiol + H⁺ (Low pH) Thiolate_clone R-S⁻ Thiolate Proton H⁺ OH OH⁻ BromoPEG Br-CH₂-CO-PEG-Boc This compound Conjugate R-S-CH₂-CO-PEG-Boc Stable Thioether Bond BromoPEG->Conjugate Sₙ2 Attack Bromide Br⁻

Caption: Reaction mechanism for thiol-bromoacetyl conjugation.

Experimental_Workflow A 1. Protein Preparation (Buffer with no primary amines) B 2. Disulfide Reduction (e.g., with TCEP), if necessary A->B C 3. Removal of Reducing Agent (e.g., Desalting column) B->C D 4. Adjust pH to 8.0-9.0 C->D E 5. Add this compound (Molar excess, e.g., 10-20 fold) D->E F 6. Incubate (e.g., 1-2 hours at RT) E->F G 7. Quench Reaction (e.g., add excess L-cysteine) F->G H 8. Purification of Conjugate (e.g., SEC, IEX, or Dialysis) G->H I 9. Analysis and Characterization (e.g., SDS-PAGE, Mass Spec) H->I Troubleshooting_Logic Start Start Analysis Problem {Problem Detected | Low Yield or Non-Specific Product} Start->Problem CheckpH Check Reaction pH Problem->CheckpH pH_Eval Is pH in 8.0-9.0 range? Yes or No CheckpH->pH_Eval AdjustpH Adjust pH to 8.0-9.0 and repeat experiment pH_Eval:s->AdjustpH No CheckOxidation Check for Thiol Oxidation (e.g., Ellman's Test) pH_Eval:s->CheckOxidation Yes AdjustpH->Start Oxidation_Eval Are thiols free? Yes or No CheckOxidation->Oxidation_Eval Reduce Repeat disulfide reduction step. Ensure complete removal of reducing agent. Oxidation_Eval:s->Reduce No CheckSelectivity Problem is likely non-specific labeling Oxidation_Eval:s->CheckSelectivity Yes Reduce->Start LowerpH Lower pH to 8.0. Reduce molar excess of PEG. Reduce reaction time. CheckSelectivity->LowerpH Success Conjugation Optimized LowerpH->Success

References

Impact of Bromo-PEG7-Boc linker rigidity on PROTAC activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) related to the use and impact of linkers in Proteolysis Targeting Chimeras (PROTACs), with a specific focus on the properties of PEG-based linkers like Bromo-PEG7-Boc.

Frequently Asked Questions (FAQs)

Q1: What is the general role of a linker in a PROTAC?

A1: The linker is a crucial component of a PROTAC, connecting the ligand that binds the target protein of interest (POI) to the ligand that recruits an E3 ubiquitin ligase.[1][2] It is not merely a spacer; its length, rigidity, and chemical composition critically influence the PROTAC's overall efficacy.[1][2] Key functions influenced by the linker include:

  • Ternary Complex Formation: The linker's properties must allow for the stable and productive formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[1]

  • Physicochemical Properties: The linker affects the PROTAC's solubility, cell permeability, and metabolic stability.[2][3]

  • Degradation Efficiency: The stability of the ternary complex, dictated by the linker, directly correlates with the efficiency of target protein degradation, measured by parameters like DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[1]

Q2: What are the characteristics of a this compound linker and where does it fit in PROTAC design?

A2: this compound is a type of heterobifunctional linker used in the chemical synthesis of PROTACs.[4][5]

  • Structure: It consists of a seven-unit polyethylene (B3416737) glycol (PEG) chain. PEG linkers are known for being flexible and hydrophilic.[2][6]

  • Functional Groups: The 'Bromo' (bromine) group and the 'Boc' (tert-butyloxycarbonyl) protected amine group are reactive handles. These allow for the sequential attachment of the POI ligand and the E3 ligase ligand during PROTAC synthesis.[4][5]

  • Flexibility: As a PEG-based linker, it is considered a flexible linker.[2][7] This flexibility can be advantageous for allowing the PROTAC to adopt a favorable conformation for ternary complex formation, especially with challenging targets.[1] However, it provides less structural pre-organization compared to rigid linkers.

Q3: How does linker rigidity, such as that of a flexible PEG7 linker, impact PROTAC activity?

A3: Linker rigidity is a critical parameter in PROTAC design, creating a balance between conformational flexibility and pre-organization.

  • Flexible Linkers (e.g., PEG, Alkyl Chains): These linkers provide a high degree of conformational freedom. This can be beneficial in the early stages of PROTAC design, as it allows the molecule to more easily find a productive binding pose for ternary complex formation.[1][7] However, excessive flexibility can lead to an entropic penalty upon binding, potentially decreasing potency.[1]

  • Rigid Linkers (e.g., containing piperazine, piperidine, or aromatic rings): These linkers restrict the available conformations of the PROTAC.[2][8] This can be advantageous if the constrained conformation is optimal for ternary complex formation, leading to enhanced degradation activity.[9] Rigid linkers can also improve cell permeability and metabolic stability.[2][10] However, excessive rigidity might prevent the necessary adjustments for forming a stable ternary complex.[9]

The optimal level of rigidity is specific to each target and E3 ligase pair and must be determined empirically.[1]

Troubleshooting Guide

Issue 1: My PROTAC shows low or no degradation of the target protein.

This is a common issue that can arise from multiple factors related to the PROTAC molecule itself or the experimental setup.

Potential Cause Troubleshooting Steps
Poor Cell Permeability Many PROTACs have high molecular weights and can struggle to cross the cell membrane.[10] Flexible PEG linkers can sometimes adopt a folded conformation that shields polar surfaces, aiding permeability, but this is not guaranteed.[3] Action: 1. Evaluate the physicochemical properties of your PROTAC (e.g., lipophilicity, polar surface area). 2. Consider modifying the linker to a more rigid or cyclic structure, which has been shown to improve permeability.[8][10] 3. Perform a cell permeability assay (e.g., PAMPA) to directly measure uptake.[11]
Inefficient Ternary Complex Formation The linker may not be optimal in length or rigidity to facilitate a stable interaction between the target protein and the E3 ligase.[1] Action: 1. Synthesize a library of PROTACs with varying linker lengths and compositions (e.g., compare flexible PEG linkers of different lengths vs. more rigid alkyl or cyclic linkers). 2. Use biophysical assays like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), FRET, or NanoBRET to directly measure ternary complex formation.[12][13]
Incorrect E3 Ligase Expression The chosen cell line may not express sufficient levels of the E3 ligase your PROTAC is designed to recruit (e.g., VHL or Cereblon). Action: 1. Verify the expression of the target protein and the E3 ligase in your cell line using Western Blot or qPCR.[11]
Concentration is in the "Hook Effect" Range Testing at too high a concentration can lead to reduced degradation. See Issue 2 for details. Action: 1. Perform a dose-response experiment over a very wide concentration range (e.g., 1 pM to 100 µM) to identify the optimal concentration.[14]

Issue 2: I observe a bell-shaped dose-response curve (the "Hook Effect").

This phenomenon, where degradation decreases at high PROTAC concentrations, is a classic indicator of the hook effect.[14][15]

Potential Cause Troubleshooting Steps
Formation of Non-productive Binary Complexes At excessively high concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target-PROTAC or E3 Ligase-PROTAC).[14] These binary complexes prevent the formation of the productive ternary complex required for degradation.[14][15] Action: 1. Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of concentrations to fully characterize the bell-shaped curve.[14] 2. Determine Optimal Concentration: Identify the concentration that provides the maximal degradation (Dmax) and use concentrations at or below this for future experiments.[14] 3. Enhance Cooperativity: The hook effect can be dampened by improving the stability of the ternary complex. This can sometimes be achieved by optimizing the linker to create favorable protein-protein interactions between the target and the E3 ligase.[15] 4. Directly Assess Ternary Complex Formation: Use biophysical assays (e.g., NanoBRET, FRET, SPR) to measure ternary complex formation across the same concentration range as your degradation assay. This can help correlate the loss of degradation with the formation of binary complexes.[12][13][15]

Linker Rigidity: A Comparative Summary

Linker TypeRigidityPotential AdvantagesPotential Disadvantages
Alkyl/PEG Chains (e.g., PEG7) Flexible- Can more easily adapt to find productive binding modes.[1] - Good starting point for initial PROTAC design. - PEG linkers can improve solubility.[2][6]- High conformational flexibility can lead to an entropic penalty upon binding, reducing potency.[1] - May have reduced metabolic stability compared to rigid linkers.[2]
Cycloalkanes (Piperidine/Piperazine) Rigid- Constrains the PROTAC into a more defined conformation, which can enhance binding and degradation if optimal.[9] - Can improve water solubility and metabolic stability.[2] - May enhance cell permeability.[10]- If the constrained conformation is not ideal, it can prevent effective ternary complex formation.[9] - Can be more synthetically challenging.
Aromatics/Alkynes Rigid- Provides planarity and rigidity.[2] - Can introduce favorable non-covalent interactions (e.g., π-π stacking) to help stabilize the ternary complex.[2]- Can increase hydrophobicity, potentially reducing solubility. - May introduce unwanted pharmacological activity.

Visualizing PROTAC Mechanisms and Workflows

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Degraded Degraded Peptides Proteasome->Degraded Degradation Experimental_Workflow A 1. Cell Culture & Treatment - Seed cells - Treat with PROTAC concentrations - Include Vehicle Control (DMSO) B 2. Cell Lysis - Wash cells with PBS - Add Lysis Buffer with inhibitors A->B C 3. Protein Quantification - Determine protein concentration (e.g., BCA Assay) B->C D 4. Sample Preparation - Normalize protein amounts - Add sample buffer & boil C->D E 5. SDS-PAGE & Transfer - Separate proteins by size - Transfer to PVDF membrane D->E F 6. Immunoblotting - Block membrane - Incubate with Primary Antibodies (Target, Loading Control) - Incubate with Secondary Antibody E->F G 7. Detection & Analysis - Add ECL substrate - Image chemiluminescence - Quantify band intensity (Densitometry) F->G H 8. Data Interpretation - Calculate % Degradation vs. Control - Plot Dose-Response Curve (DC50, Dmax) G->H

References

Technical Support Center: Enhancing Cell Permeability of Bromo-PEG7-Boc PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of PROTACs synthesized using Bromo-PEG7-Boc linkers. Poor cell permeability is a common hurdle in PROTAC development, often due to their high molecular weight and large polar surface area, which places them beyond Lipinski's Rule of Five.[1][2] This guide offers strategies to diagnose and resolve these permeability issues.

Frequently Asked Questions (FAQs)

Q1: What is the role of each component in a "this compound" PROTAC linker?

A1: The "this compound" designation refers to a chemical linker used in the synthesis of PROTACs. Each part has a specific function:

  • Bromo (Br): This is a reactive group, often used as a chemical handle for attaching a ligand that binds to the protein of interest (POI).

  • PEG7: This refers to a seven-unit polyethylene (B3416737) glycol chain. PEG linkers are commonly used in PROTAC design to connect the POI ligand to the E3 ligase ligand. The length and composition of the linker are critical for the efficacy of the PROTAC as they dictate the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[3]

  • Boc (tert-Butyloxycarbonyl): This is a common protecting group in organic synthesis. The t-Boc group is bulky and can increase the molecular weight and lipophilicity of the PROTAC, which may in turn affect its cell permeability.[2]

Q2: How does the PEG7 linker in my PROTAC affect its cell permeability?

A2: The polyethylene glycol (PEG) linker can have a significant impact on a PROTAC's physicochemical properties and, consequently, its cell permeability. Longer PEG chains can increase the polar surface area and molecular weight, which are generally associated with lower permeability.[4] However, the flexibility of PEG linkers may also allow the PROTAC to adopt different conformations, a "chameleonic" behavior that can facilitate passage through both polar and apolar environments like the cell membrane.[1] Studies have shown that for some PROTACs, shorter linkers lead to more permeable compounds.[4]

Q3: Should the t-Boc protecting group be removed from my final PROTAC?

A3: The tert-Butyloxycarbonyl (t-Boc) group is a bulky and lipophilic protecting group. Its presence can increase the molecular weight of the PROTAC, potentially hindering its ability to cross the cell membrane.[2] If this group is not essential for the binding of the PROTAC to either the target protein or the E3 ligase, its removal or replacement with a smaller, less lipophilic group could be a strategy to enhance cell permeability.[2]

Q4: What are the most appropriate assays for measuring the cell permeability of my this compound PROTAC?

A4: Several assays are commonly used to evaluate the cell permeability of PROTACs:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free assay that measures the passive diffusion of a compound across an artificial lipid membrane. It is a high-throughput method for initial permeability screening.[5][6]

  • Caco-2 Cell Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which differentiate to form a polarized epithelium that mimics the human intestinal barrier. This assay can provide insights into both passive diffusion and active transport mechanisms.[7]

  • NanoBRET Target Engagement Assay: This live-cell assay can be used to determine the intracellular availability of a PROTAC by comparing its binding to the E3 ligase in intact versus permeabilized cells.[8]

Troubleshooting Guide

Problem 1: Low or No Target Degradation
Potential Cause Suggested Solution & Rationale
Poor Cell Permeability The this compound PROTAC may not be reaching its intracellular target in sufficient concentrations. PROTACs are often large molecules that struggle to cross the cell membrane.[9] Solution: Modify the linker to improve physicochemical properties. Consider replacing the PEG linker with a more lipophilic alkyl or phenyl-containing linker.[2] An amide-to-ester substitution in the linker can also enhance permeability.[2][10] See Protocol 1: Linker Modification Strategy.
Inefficient Ternary Complex Formation The length and composition of the PEG7 linker may not be optimal for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[3] Solution: Synthesize and test a library of PROTACs with varying linker lengths (e.g., PEG3, PEG5, PEG9) to identify the optimal geometry for ternary complex formation and subsequent degradation.
"Hook Effect" At high concentrations, the PROTAC may form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[9] Solution: Perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve of the hook effect.[9] Test the PROTAC at lower concentrations (nanomolar to low micromolar range) to find the "sweet spot" for maximal degradation.[9]
Problem 2: Inconsistent Degradation Results Between Experiments
Potential Cause Suggested Solution & Rationale
Variable Cell Conditions The passage number, confluency, or overall health of the cells can impact protein expression levels and the efficiency of the ubiquitin-proteasome system.[9] Solution: Standardize cell culture conditions. Use cells within a defined passage number range and ensure consistent seeding densities for all experiments.[9]
PROTAC Instability The PROTAC compound may be unstable in the cell culture medium over the time course of the experiment. Solution: Assess the stability of your PROTAC in the cell culture medium at 37°C over the duration of your experiment using techniques like HPLC or LC-MS.

Quantitative Data Summary

The following table summarizes the impact of linker composition on the permeability of a set of androgen receptor (AR) PROTACs, illustrating how small structural changes can significantly affect permeability.

PROTACLinker TypeA2B Permeability (10⁻⁶ cm/s)B2A Permeability (10⁻⁶ cm/s)Efflux Ratio
14 PEG1.714.18.4
18 Adamantane0.150.221.5
20d PEG<0.79.6>12

Data adapted from a study on androgen receptor PROTACs.[7] A2B refers to permeability from the apical to the basolateral side, and B2A refers to permeability from the basolateral to the apical side in a Caco-2 assay. A high efflux ratio (B2A/A2B) suggests that the compound is actively transported out of the cells.

Experimental Protocols

Protocol 1: Linker Modification Strategy
  • Design: Design a series of new PROTACs based on the this compound scaffold with modified linkers. Modifications could include:

    • Varying the length of the PEG chain (e.g., PEG3, PEG5, PEG9).

    • Replacing the PEG linker with a more lipophilic alkyl or phenyl-containing linker.[2]

    • Introducing an amide-to-ester substitution in the linker.[2][10]

  • Synthesis: Synthesize the designed PROTAC derivatives.

  • Permeability Assessment: Evaluate the permeability of each new derivative using the PAMPA and Caco-2 assays as described in Protocol 2 and Protocol 3.

  • Target Degradation Assay: Perform a Western blot or a quantitative proteomics study to assess the degradation of the target protein for each derivative in a relevant cell line.

  • Data Analysis: Compare the permeability and degradation data to identify the linker that provides the best balance of cell entry and activity.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Principle: The PAMPA assay measures the passive diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.[6]

  • Materials:

    • 96-well donor and acceptor plates.

    • Artificial membrane solution (e.g., phosphatidylcholine in dodecane).

    • Phosphate-buffered saline (PBS), pH 7.4.

    • Test PROTAC compounds.

    • Plate reader for UV-Vis spectroscopy or LC-MS for quantification.

  • Procedure:

    • Coat the filter of the donor plate with the artificial membrane solution.

    • Add the test PROTAC solution to the donor wells.

    • Fill the acceptor wells with PBS.

    • Assemble the donor and acceptor plates and incubate at room temperature for a defined period (e.g., 4-18 hours).

    • After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells.

    • Calculate the apparent permeability coefficient (Papp).

Protocol 3: Caco-2 Cell Permeability Assay
  • Principle: This assay measures the transport of a compound across a monolayer of Caco-2 cells, which serves as a model for the intestinal epithelium.[7]

  • Materials:

    • Caco-2 cells.

    • Transwell inserts.

    • Cell culture medium.

    • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Test PROTAC compounds.

    • LC-MS/MS for quantification.

  • Procedure:

    • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

    • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

    • Wash the cell monolayers with transport buffer.

    • Add the test PROTAC solution to the apical (A) or basolateral (B) side of the monolayer.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the receiver compartment.

    • Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport.

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Products Proteasome->Degradation Troubleshooting_Workflow Start Low/No Target Degradation Check_Permeability Assess Cell Permeability (PAMPA, Caco-2, NanoBRET) Start->Check_Permeability Permeability_OK Is Permeability Sufficient? Check_Permeability->Permeability_OK Optimize_Linker Optimize Linker for Permeability (See Protocol 1) Permeability_OK->Optimize_Linker No Check_Ternary Evaluate Ternary Complex Formation (e.g., TR-FRET, SPR) Permeability_OK->Check_Ternary Yes Optimize_Linker->Start Ternary_OK Is Ternary Complex Forming? Check_Ternary->Ternary_OK Optimize_Linker_Ternary Optimize Linker for Ternary Complex (Vary length, composition) Ternary_OK->Optimize_Linker_Ternary No Check_Hook Investigate Hook Effect (Wide dose-response) Ternary_OK->Check_Hook Yes Optimize_Linker_Ternary->Start End Successful Degradation Check_Hook->End Linker_Optimization_Logic Start Goal: Improve Cell Permeability Hypothesis1 Hypothesis 1: Linker is too polar/long Start->Hypothesis1 Hypothesis2 Hypothesis 2: Linker conformation is unfavorable Start->Hypothesis2 Hypothesis3 Hypothesis 3: Boc group hinders permeability Start->Hypothesis3 Action1 Action: Synthesize PROTACs with shorter and/or more lipophilic linkers Hypothesis1->Action1 Test Test new PROTACs in permeability and degradation assays Action1->Test Action2 Action: Introduce rigid elements (e.g., piperazine) into the linker Hypothesis2->Action2 Action2->Test Action3 Action: Remove or replace the t-Boc protecting group Hypothesis3->Action3 Action3->Test End Optimized PROTAC Test->End

References

Minimizing off-target effects of Bromo-PEG7-Boc containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bromo-PEG7-Boc containing PROTACs. Our goal is to help you minimize off-target effects and ensure the specificity of your targeted protein degradation experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound containing PROTACs.

ProblemPossible Cause(s)Recommended Solution(s)
High Cell Toxicity or Unexpected Phenotype 1. Off-target protein degradation: The PROTAC may be degrading essential proteins other than the intended target.[1] 2. Degradation-independent pharmacology: The warhead or the E3 ligase ligand may have biological activities at the concentrations used.[1] 3. High PROTAC concentration: Excessive concentrations can lead to off-target effects and general cellular stress.[2]1. Perform global proteomics analysis (e.g., by mass spectrometry) to identify off-target proteins.[1] 2. Include negative controls, such as an inactive epimer of the E3 ligase ligand, that does not bind to the ligase but retains the warhead.[2] This helps to distinguish between degradation-dependent and independent effects. 3. Titrate the PROTAC concentration to use the lowest effective concentration that achieves robust degradation of the target protein.[1] Perform a dose-response experiment to determine the optimal concentration.
Inconsistent Degradation Results 1. Variable cell culture conditions: Cell passage number, confluency, or health can affect the efficiency of the ubiquitin-proteasome system.[3] 2. PROTAC instability: The this compound linker or other components of the PROTAC may be unstable in the cell culture medium.[3]1. Standardize cell culture conditions. Use cells within a defined passage number range and ensure consistent seeding densities.[3] 2. Assess the stability of your PROTAC in the experimental medium over the time course of your experiment.
Discrepancy Between Proteomics and Western Blot Data 1. Differences in assay sensitivity: Mass spectrometry-based proteomics can be more sensitive than Western blotting for detecting small changes in protein levels. 2. Antibody cross-reactivity: The antibody used for Western blotting may not be specific to the target protein.[2]1. Use quantitative proteomics data to guide antibody selection for Western blot validation.[2] 2. Confirm antibody specificity using knockout/knockdown cell lines if available.[2]
"Hook Effect" Observed At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are unproductive for degradation.[2]Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration range and identify the hook effect.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of off-target effects for this compound containing PROTACs?

A1: Off-target effects can arise from several sources:

  • Unintended degradation of other proteins: The warhead (target-binding ligand) or the E3 ligase ligand of the PROTAC could have an affinity for other proteins, leading to their unintended degradation.[2] For instance, pomalidomide-based PROTACs have been reported to sometimes degrade zinc-finger (ZF) proteins.[4]

  • Degradation-independent pharmacology: The individual components of the PROTAC (warhead, linker, E3 ligase ligand) may have their own biological activities at the concentrations used.[1]

  • Perturbation of signaling pathways: The degradation of the intended target protein can lead to downstream effects on interconnected signaling pathways. Additionally, the degradation of off-target proteins can activate or inhibit other pathways.[2]

Q2: How can the this compound linker influence off-target effects?

A2: The linker plays a critical role in the properties and bioactivity of PROTACs.[5] A this compound linker has specific characteristics that can influence off-target effects:

  • Flexibility and Length: Polyethylene glycol (PEG) linkers are known for their flexibility.[] The length of the linker is crucial for the formation of a stable and productive ternary complex (Target-PROTAC-E3 ligase).[7] An optimal linker length helps improve the PROTAC's specificity in recognizing and binding to the target protein, which can reduce its impact on off-target proteins.[]

  • Physicochemical Properties: PEG linkers can enhance the solubility and cell permeability of PROTAC molecules.[] However, the overall properties of the PROTAC, which are influenced by the linker, can affect its pharmacokinetic and pharmacodynamic profile, potentially leading to off-target effects.[9]

  • Conformational Influence: The linker can influence the conformation of the ternary complex, which in turn affects which proteins are presented for ubiquitination.[3] Systematically varying the linker length and composition can improve selectivity.[3]

Q3: What are the recommended experimental approaches to identify off-target effects?

A3: A multi-pronged approach is recommended for the comprehensive evaluation of off-target protein degradation.[10]

  • Global Proteomics: Utilize mass spectrometry (MS)-based proteomics to compare protein abundance in cells treated with the PROTAC versus control-treated cells.[2][11] This provides an unbiased, global view of protein level changes.

  • Targeted Validation Assays: Once potential off-targets are identified from global proteomics, use targeted assays for validation. Western blotting is a straightforward and widely used technique to confirm the degradation of specific proteins.[10]

  • Target Engagement Assays: Confirm that the PROTAC engages with the identified off-target protein using techniques like the Cellular Thermal Shift Assay (CETSA).[2] Ligand binding can stabilize a protein, leading to a higher melting temperature.[10]

  • Negative Controls: Use an inactive epimer of the E3 ligase ligand as a negative control. This control PROTAC can bind the target but not the E3 ligase, helping to differentiate between on-target and off-target effects.[2]

Q4: How can I improve the selectivity of my this compound containing PROTAC?

A4: Several strategies can be employed to enhance PROTAC selectivity:

  • Optimize the Target-Binding Warhead: Use a more selective binder for your protein of interest.[3]

  • Modify the Linker: Systematically varying the linker length and composition can improve selectivity by influencing the conformation of the ternary complex.[3]

  • Change the E3 Ligase: Different E3 ligases have different endogenous substrates and may form different off-target ternary complexes.[3]

  • Rational Design: Modifications at specific positions on the E3 ligase ligand can reduce off-target degradation. For example, for pomalidomide-based PROTACs, modifications at the C5 position of the phthalimide (B116566) ring have been shown to reduce off-target degradation of zinc-finger proteins.[4][12]

Experimental Protocols

Protocol 1: Global Proteomics for Off-Target Identification

This protocol outlines a general workflow for identifying off-target effects using quantitative mass spectrometry.[2]

  • Cell Culture and Treatment:

    • Culture a suitable human cell line to approximately 70-80% confluency.

    • Treat cells with your this compound PROTAC at a predetermined optimal concentration. Include a vehicle control (e.g., DMSO) and a negative control PROTAC.[2]

    • Incubate for a short duration (e.g., 4-6 hours) to enrich for direct degradation targets.[2]

  • Cell Lysis and Protein Digestion:

    • Harvest and lyse the cells.

    • Quantify the protein and digest it into peptides using an enzyme like trypsin.[1]

  • Isobaric Labeling (e.g., TMT or iTRAQ):

    • Label the peptides from different treatment conditions with isobaric tags for multiplexing and accurate relative quantification.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

    • Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.[10]

  • Data Analysis:

    • Identify and quantify thousands of proteins. Proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls are considered potential off-targets.[10]

Protocol 2: Western Blotting for Off-Target Validation

This protocol describes how to validate potential off-targets identified through proteomics.[1]

  • Sample Preparation:

    • Treat cells with the optimal concentration of your PROTAC and a vehicle control.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.[1]

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[1]

    • After electrophoresis, transfer the proteins to a PVDF membrane.[1]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against the potential off-target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities and normalize the signal to a loading control (e.g., β-actin or GAPDH).[1]

Quantitative Data Summary

The following table provides a hypothetical example of quantitative proteomics data for identifying off-targets of a this compound containing PROTAC.

Protein Gene NameLog2 Fold Change (PROTAC vs. Vehicle)p-valuePotential Off-Target?
Target Protein -3.5< 0.001No (Intended Target)
Protein A -2.8< 0.01Yes
Protein B -0.5> 0.05No
Protein C -1.9< 0.05Yes
Protein D 0.2> 0.05No
Note: This table is for illustrative purposes only. A significant negative Log2 fold change with a low p-value indicates potential degradation. Further validation is required to confirm these hits as true off-targets.[2]

Visualizations

experimental_workflow cluster_proteomics Global Proteomics for Off-Target Identification cluster_validation Validation of Potential Off-Targets cell_treatment Cell Treatment with PROTAC and Controls lysis_digestion Cell Lysis and Protein Digestion cell_treatment->lysis_digestion labeling Isobaric Labeling (TMT/iTRAQ) lysis_digestion->labeling lc_ms LC-MS/MS Analysis labeling->lc_ms data_analysis Data Analysis to Identify Potential Off-Targets lc_ms->data_analysis western_blot Western Blotting data_analysis->western_blot Validate Degradation cetsa Cellular Thermal Shift Assay (CETSA) data_analysis->cetsa Confirm Engagement

Caption: Workflow for identification and validation of off-target proteins.

signaling_pathway PROTAC This compound PROTAC Target Intended Target Protein PROTAC->Target Degradation OffTarget Off-Target Protein (e.g., Kinase X) PROTAC->OffTarget Off-Target Degradation Downstream1 Downstream Effector 1 Target->Downstream1 Regulates Downstream2 Downstream Effector 2 OffTarget->Downstream2 Regulates Phenotype1 Desired Cellular Phenotype Downstream1->Phenotype1 Phenotype2 Undesired Cellular Phenotype Downstream2->Phenotype2

Caption: Potential on-target and off-target signaling effects of a PROTAC.

References

Technical Support Center: Scaling Up Bromo-PEG7-Boc Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for scaling up the synthesis of Bromo-PEG7-Boc. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during laboratory and pilot-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of this compound?

Q2: How does the purity of the starting heptaethylene glycol affect the final product?

A2: The purity of the starting heptaethylene glycol is critical. Impurities, particularly PEGs of different chain lengths, will lead to a mixture of final products with varying PEG lengths, complicating purification and reducing the overall yield of the desired this compound. This heterogeneity can be difficult to remove in later steps.[3]

Q3: What are the most effective methods for purifying scaled-up batches of this compound?

A3: For large-scale purification, traditional silica (B1680970) gel chromatography can be challenging due to the polar nature of PEG compounds.[1] Alternative methods include precipitation and liquid-liquid extraction.[4][5] Precipitation by adding a non-polar solvent like diethyl ether or hexane (B92381) to a solution of the PEG derivative in a polar solvent is often effective.[4] For removal of ionic impurities, dialysis can also be considered.[4]

Q4: What are the key safety considerations when working with the reagents for this compound synthesis on a larger scale?

A4: Key safety considerations include the handling of flammable solvents, the use of strong bases like sodium hydride, and the management of potentially exothermic reactions. Ensure proper personal protective equipment (PPE) is used, and that the reaction is conducted in a well-ventilated area with appropriate temperature control and quenching procedures in place.

Troubleshooting Guide

Problem 1: Low yield of the Boc-protected intermediate.

  • Potential Cause 1: Incomplete reaction. The reaction of the amine with Boc anhydride (B1165640) may be slow due to the steric hindrance of the PEG chain or poor solubility of the starting material.[6][7]

    • Solution: Increase the reaction time and/or temperature. Consider using a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). Ensure adequate stirring to overcome solubility issues. For zwitterionic starting materials, running the reaction in an aqueous basic solution can improve solubility and prevent side reactions.[6]

  • Potential Cause 2: Degradation of Boc anhydride. Boc anhydride can degrade in the presence of moisture.

    • Solution: Use fresh, high-quality Boc anhydride and ensure all solvents are anhydrous.

  • Potential Cause 3: Side reactions. The carboxylate group, if present on a starting material, can react with Boc anhydride.[6]

    • Solution: Perform the reaction in an aqueous solution with a base like sodium hydroxide, which will hydrolyze any mixed anhydride that forms.[6]

Problem 2: Presence of impurities in the final this compound product.

  • Potential Cause 1: Incomplete bromination. The conversion of the terminal alcohol to a bromide may not have gone to completion.

    • Solution: Increase the equivalents of the brominating agent and allow for a longer reaction time. Monitor the reaction closely by TLC or LC-MS to ensure full conversion of the starting material.

  • Potential Cause 2: Residual starting materials or reagents. Unreacted starting PEG or excess reagents from previous steps may be carried through the synthesis.

    • Solution: Optimize purification at each step. Incorporate aqueous washes to remove water-soluble impurities and consider using techniques like tangential flow filtration for larger scales.

  • Potential Cause 3: Formation of di-bromo PEG. If the starting heptaethylene glycol is not properly mono-protected, di-bromination can occur.

    • Solution: Ensure the mono-protection of the starting diol is complete before proceeding with the synthesis.

Problem 3: Difficulty in handling and transferring viscous PEG intermediates.

  • Potential Cause: High molecular weight PEGs and their derivatives can be highly viscous, especially at lower temperatures.[8]

    • Solution: Gently warm the PEG material to reduce its viscosity before transfer. Alternatively, dissolve the viscous PEG in a suitable solvent to facilitate easier handling and more accurate measurement.

Quantitative Data for Scale-Up

The following tables provide a comparison of typical reaction parameters for a lab-scale synthesis versus a scaled-up synthesis. These are illustrative values and should be optimized for your specific laboratory conditions.

Table 1: Williamson Ether Synthesis for Mono-protected PEG

ParameterLab Scale (10g)Pilot Scale (1 kg)
Heptaethylene glycol 1.0 eq1.0 eq
Protecting Group Reagent 1.1 eq1.05 eq
Base (e.g., NaH) 1.2 eq1.1 eq
Solvent (e.g., THF) 200 mL15 L
Reaction Temperature 25-60 °C40-60 °C (monitor exotherm)
Reaction Time 12-18 hours18-24 hours
Typical Yield 85-95%80-90%
Typical Purity (post-workup) >95%>93%

Table 2: Boc Protection of Amino-PEG

ParameterLab Scale (10g)Pilot Scale (1 kg)
Amino-PEG 1.0 eq1.0 eq
Boc Anhydride (Boc₂O) 1.2 eq1.1 eq
Base (e.g., Triethylamine) 1.5 eq1.2 eq
Solvent (e.g., DCM) 150 mL12 L
Reaction Temperature 0-25 °C10-25 °C
Reaction Time 4-6 hours6-10 hours
Typical Yield 90-98%88-95%
Typical Purity (post-workup) >98%>97%

Experimental Protocols

Protocol 1: Synthesis of Bromo-PEG7-OH

  • Materials: Heptaethylene glycol, Triphenylphosphine (B44618) (PPh₃), N-Bromosuccinimide (NBS), Dichloromethane (DCM).

  • Procedure:

    • Dissolve heptaethylene glycol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add triphenylphosphine (1.1 eq).

    • Portion-wise, add N-bromosuccinimide (1.1 eq) to the stirred solution, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield Bromo-PEG7-OH.

Protocol 2: Synthesis of Bromo-PEG7-amine

  • Materials: Bromo-PEG7-OH, Mesyl chloride (MsCl), Triethylamine (B128534) (TEA), Sodium azide (B81097) (NaN₃), Triphenylphosphine (PPh₃), Tetrahydrofuran (THF), Water.

  • Procedure:

    • Dissolve Bromo-PEG7-OH (1.0 eq) in anhydrous THF and add triethylamine (1.5 eq).

    • Cool the mixture to 0 °C and slowly add mesyl chloride (1.2 eq). Stir for 2-4 hours.

    • To the resulting mesylate solution, add a solution of sodium azide (3.0 eq) in water. Heat the mixture to 60 °C and stir for 12 hours to form Bromo-PEG7-azide.

    • Cool the reaction and add triphenylphosphine (1.5 eq). Stir at room temperature for 8-12 hours to reduce the azide to the amine.

    • Concentrate the reaction mixture and purify by an appropriate method, such as liquid-liquid extraction followed by column chromatography, to obtain Bromo-PEG7-amine.

Protocol 3: Synthesis of this compound

  • Materials: Bromo-PEG7-amine, Di-tert-butyl dicarbonate (B1257347) (Boc₂O), Triethylamine (TEA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve Bromo-PEG7-amine (1.0 eq) in DCM and add triethylamine (1.5 eq).

    • Cool the solution to 0 °C.

    • Add a solution of Boc₂O (1.2 eq) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC until the starting amine is consumed.

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • If necessary, purify further by column chromatography.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Amination cluster_2 Step 3: Boc Protection Heptaethylene_glycol Heptaethylene Glycol Bromo_PEG7_OH Bromo-PEG7-OH Heptaethylene_glycol->Bromo_PEG7_OH PPh3, NBS Bromo_PEG7_amine Bromo-PEG7-amine Bromo_PEG7_OH->Bromo_PEG7_amine 1. MsCl, TEA 2. NaN3 3. PPh3, H2O Bromo_PEG7_Boc This compound Bromo_PEG7_amine->Bromo_PEG7_Boc Boc2O, TEA

Caption: Synthetic workflow for this compound.

Troubleshooting_Tree Start Low Yield or Impure Product Incomplete_Reaction Check Reaction Monitoring (TLC/LCMS) Start->Incomplete_Reaction Incomplete Reaction? Side_Products Identify Side Products (NMR/MS) Start->Side_Products Side Products Observed? Purification_Issues Analyze Purification Method Start->Purification_Issues Purification Difficulties? Extend_Time Increase Reaction Time/Temp Incomplete_Reaction->Extend_Time Starting Material Remains Reagent_Quality Verify Reagent Quality/Activity Incomplete_Reaction->Reagent_Quality No Reaction Di_Substituted Improve Mono-protection of Starting Diol Side_Products->Di_Substituted Di-substituted PEG? Boc_Side_Reaction Use Scavengers/Aqueous Base Side_Products->Boc_Side_Reaction Boc-related Impurity? Streaking_TLC Use Alternative Chromatography (e.g., reversed-phase) or Precipitation Purification_Issues->Streaking_TLC Streaking on TLC? Viscous_Product Warm or Dissolve in Solvent for Transfer Purification_Issues->Viscous_Product Handling Viscous Oil?

Caption: Troubleshooting decision tree for this compound synthesis.

References

Validation & Comparative

Navigating the Maze of Modified Proteins: A Comparative Guide to Mass Spectrometry Analysis of Bromo-PEG7-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of protein modifications is paramount. The conjugation of moieties like Bromo-PEG7-Boc to proteins is a critical step in developing novel therapeutics and research tools. Mass spectrometry stands as the cornerstone for the in-depth analysis of these modified proteins. This guide provides a comprehensive comparison of mass spectrometry-based approaches for characterizing this compound modified proteins, supported by experimental data and detailed protocols to aid in methodological selection and implementation.

The this compound linker is a chemical tool used to modify proteins. It features a bromo group for potential further reactions, a seven-unit polyethylene (B3416737) glycol (PEG) chain to enhance solubility and provide spacing, and a tert-butyloxycarbonyl (Boc) protecting group on an amine, which can be removed for subsequent conjugation. The analysis of proteins modified with this linker presents unique challenges due to the heterogeneity of modification, the lability of the Boc group, and the characteristic fragmentation of the PEG chain.

Deciphering the Data: A Comparative Look at Mass Spectrometry Techniques

The choice of mass spectrometry technique is critical for obtaining high-quality data on this compound modified proteins. The two primary methods, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) coupled with various mass analyzers (e.g., Quadrupole Time-of-Flight - QTOF, Orbitrap), each offer distinct advantages and disadvantages.

FeatureMALDI-TOFESI-QTOFESI-Orbitrap
Primary Application Intact mass determination, screeningIntact mass, peptide mapping, fragmentation analysisHigh-resolution intact mass and peptide mapping
Mass Accuracy Moderate (10-100 ppm)High (1-5 ppm)Very High (<1 ppm)
Resolution ModerateHighVery High
Tolerance to Buffers/Salts HighLowLow
Sample Throughput HighModerateModerate
Fragmentation Capabilities Post-Source Decay (PSD), Collision-Induced Dissociation (CID) in some instrumentsCID, Higher-Energy C-trap Dissociation (HCD)CID, HCD, Electron Transfer Dissociation (ETD)
Analysis of Heterogeneity Good for resolving discrete PEGylation statesExcellent for complex mixtures and isoformsSuperior for resolving subtle mass differences

Visualizing the Workflow: From Modification to Analysis

A clear understanding of the experimental process is crucial for successful analysis. The following diagrams, generated using Graphviz, illustrate the key workflows.

experimental_workflow cluster_modification Protein Modification cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation protein Target Protein modified_protein Modified Protein protein->modified_protein Conjugation linker This compound linker->modified_protein intact_mass Intact Mass Analysis modified_protein->intact_mass peptide_mapping Peptide Mapping modified_protein->peptide_mapping Proteolytic Digestion mass_shift Mass Shift Confirmation intact_mass->mass_shift modification_site Modification Site Identification peptide_mapping->modification_site

Figure 1. Experimental workflow for the analysis of this compound modified proteins.

decision_tree start Analytical Goal intact_mass Intact Mass Confirmation & Heterogeneity start->intact_mass modification_site Modification Site Identification start->modification_site maldi MALDI-TOF intact_mass->maldi High throughput Screening esi_qtof ESI-QTOF intact_mass->esi_qtof Higher accuracy esi_orbitrap ESI-Orbitrap intact_mass->esi_orbitrap Highest resolution peptide_mapping Peptide Mapping (LC-MS/MS) modification_site->peptide_mapping peptide_mapping->esi_qtof peptide_mapping->esi_orbitrap

Figure 2. Decision tree for selecting the appropriate mass spectrometry technique.

In the Lab: Detailed Experimental Protocols

Reproducibility and accuracy are hallmarks of robust scientific research. The following protocols provide a detailed methodology for the key experiments.

Protocol 1: Protein Modification with this compound
  • Protein Preparation: Dissolve the target protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines if the modification targets lysine (B10760008) residues.

  • Linker Preparation: Dissolve this compound in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10-100 mM.

  • Conjugation Reaction: Add the linker solution to the protein solution at a molar excess (e.g., 10 to 50-fold). The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature or 4°C for 1 to 4 hours, or overnight, with gentle mixing.

  • Quenching and Purification: Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) if targeting lysines. Purify the modified protein from excess linker and byproducts using size-exclusion chromatography (SEC) or dialysis.

  • Verification: Confirm the modification by SDS-PAGE, which should show a shift in the molecular weight of the protein.

Protocol 2: Intact Mass Analysis by ESI-QTOF Mass Spectrometry
  • Sample Preparation: Dilute the purified modified protein to a final concentration of 0.1-1 µM in a solution compatible with ESI-MS (e.g., 0.1% formic acid in 50% acetonitrile/water).

  • LC-MS Method:

    • Column: Use a reversed-phase column suitable for proteins (e.g., C4 or C8).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A shallow gradient from 5% to 95% B over 15-30 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

  • MS Parameters:

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

    • Desolvation Gas Flow: 600-800 L/hr.

    • Mass Range: 500-4000 m/z.

  • Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum. The mass difference between the modified and unmodified protein will confirm the conjugation and can be used to assess the degree of modification.

Protocol 3: Peptide Mapping by LC-MS/MS for Modification Site Identification
  • Protein Digestion:

    • Denature the modified protein in a buffer containing 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride.

    • Reduce disulfide bonds with dithiothreitol (B142953) (DTT) at 56°C for 30 minutes.

    • Alkylate free cysteines with iodoacetamide (B48618) in the dark at room temperature for 30 minutes.

    • Dilute the solution to reduce the denaturant concentration to below 1 M.

    • Add a protease (e.g., trypsin) at a 1:20 to 1:50 (protease:protein) ratio and incubate overnight at 37°C.

  • LC-MS/MS Method:

    • Column: Use a C18 reversed-phase column suitable for peptides.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A gradient from 5% to 40% B over 60-120 minutes.

    • Flow Rate: 200-300 nL/min for nano-LC.

  • MS/MS Parameters:

    • Data-Dependent Acquisition: Acquire MS/MS spectra for the top 5-10 most intense precursor ions from each full MS scan.

    • Fragmentation: Use CID or HCD with a normalized collision energy of 25-35%.

  • Data Analysis: Search the MS/MS data against the protein sequence using a database search engine (e.g., Mascot, Sequest). Include the mass of the this compound moiety as a variable modification on potential amino acid residues (e.g., lysine, cysteine). The fragmentation spectra of the modified peptides will confirm the site of modification.

Alternative Approaches and Their Mass Spectrometric Signatures

While this compound is a versatile linker, several alternatives exist, each with distinct chemical properties and resulting mass spectrometric characteristics.

Linker TypeReactive GroupBond FormedCleavable?Mass Spectrometry Considerations
NHS Ester-PEG-Boc N-hydroxysuccinimide esterAmideNoStable bond, targets primary amines (lysine, N-terminus).
Maleimide-PEG-Boc MaleimideThioetherNoHighly specific for free thiols (cysteine). Stable bond.
Azide-PEG-Boc AzideTriazole (via click chemistry)NoRequires a corresponding alkyne-modified protein. Very specific and stable.
Hydrazide-PEG-Boc HydrazideHydrazoneYes (acid-labile)Targets oxidized carbohydrates on glycoproteins. The lability of the bond needs to be considered during MS analysis.

The choice of linker will depend on the specific application, the available functional groups on the protein, and the desired stability of the resulting conjugate. The mass spectrometric analysis strategy will need to be adapted to the specific properties of the chosen linker.

The Critical Choice: A Comparative Guide to Bromo-PEG7-Boc and Other Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design of Proteolysis-Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial chemical linker connecting them.[1] The linker is far from a passive spacer; its composition, length, and flexibility are critical determinants of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex essential for protein degradation.[2][3]

Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG) chains have become a cornerstone in PROTAC design due to their hydrophilicity, biocompatibility, and tunable nature.[4][] This guide provides an objective comparison of Bromo-PEG7-Boc, a representative PEG linker, with other common linker types, supported by experimental data and detailed protocols to inform rational PROTAC design.

The PROTAC Mechanism of Action

PROTACs leverage the cell's natural ubiquitin-proteasome system. By bringing a target protein and an E3 ligase into proximity, the PROTAC facilitates the transfer of ubiquitin to the target protein. This polyubiquitination marks the protein for degradation by the 26S proteasome, after which the PROTAC can act catalytically to degrade further target proteins.[4]

PROTAC_Mechanism cluster_cell Cell Cytoplasm POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds PROTAC PROTAC (e.g., with this compound linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruits Ternary->PROTAC Recycled PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Degraded Degraded Peptides Proteasome->Degraded

Figure 1: General mechanism of PROTAC-mediated protein degradation.

Comparative Analysis of PROTAC Linkers

The choice of linker profoundly impacts a PROTAC's biological activity. The optimal linker must be long enough to connect the two proteins without steric hindrance but not so long as to create an unstable, entropically unfavorable ternary complex.[3] Linkers are broadly classified into flexible and rigid types.

Flexible Linkers: The PEG Advantage

Flexible linkers, predominantly alkyl and PEG chains, are the most common motifs in PROTACs.[1][] PEG linkers, such as those derived from this compound, offer distinct advantages.

  • Hydrophilicity and Solubility: PEG linkers enhance the aqueous solubility of often large and hydrophobic PROTAC molecules, which is a significant challenge in their development.[4][]

  • Permeability: The relationship between PEGylation and cell permeability is complex. While excessive PEGylation can hinder uptake, the flexible nature of PEG linkers can allow the PROTAC to adopt a folded conformation, shielding polar surface area and potentially improving membrane traversal.[4]

  • Tunability: PEG linkers are synthetically versatile, allowing for precise control over their length to optimize the distance between the target protein and the E3 ligase.[1]

This compound is a heterobifunctional linker featuring a Boc-protected amine and a terminal bromide. This "head-and-tail" design allows for directional and sequential synthesis of the PROTAC molecule. The PEG7 chain provides a substantial, flexible, and hydrophilic spacer.

Other Linker Types

  • Alkyl Linkers: These are simple hydrocarbon chains that are synthetically accessible and stable. However, their hydrophobicity can negatively impact the solubility of the final PROTAC.[2]

  • Rigid Linkers: These linkers incorporate cyclic structures (e.g., piperazine, aromatic rings) to reduce conformational flexibility. This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency and metabolic stability.[1][2]

Data Presentation: Linker Properties and Performance

The following tables summarize the general properties of different linker types and present representative data on how linker length and composition can affect PROTAC efficacy.

Table 1: General Properties of Common PROTAC Linker Types

Linker TypeKey CharacteristicsAdvantagesDisadvantages
PEG (e.g., this compound) Hydrophilic, flexible, repeating ethylene (B1197577) glycol units.Improves solubility, good biocompatibility, tunable length.[4][]Can be metabolically less stable than alkyl chains, synthesis can be more complex.[2]
Alkyl Hydrophobic, flexible, hydrocarbon chains.Synthetically simple, chemically stable.[2]Poor aqueous solubility, may lead to non-specific binding.[2]
Rigid (e.g., piperazine, alkynyl) Conformationaly constrained due to cyclic or unsaturated structures.Can improve potency by pre-organizing conformation, may enhance metabolic stability.[1]Suboptimal geometry can prevent ternary complex formation, more complex synthesis.[2]

Table 2: Representative Data on the Impact of Linker Length on PROTAC Efficacy

Note: The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. This data is illustrative of general trends observed in linker optimization studies.

Target ProteinLinker Type & Length (atoms)DC₅₀ (Concentration for 50% degradation)Dₘₐₓ (Maximum Degradation)Reference
Estrogen Receptor α (ERα) PEG-based, 12 atoms~5 µM~75%[7]
Estrogen Receptor α (ERα) PEG-based, 16 atoms~1 µM~95%[7]
Estrogen Receptor α (ERα) PEG-based, 19 atoms~5 µM~70%[7]
TANK-binding kinase 1 (TBK1) PEG/Alkyl, < 12 atomsNo degradationN/A[1][7]
TANK-binding kinase 1 (TBK1) PEG/Alkyl, 21 atoms3 nM96%[1][7]
TANK-binding kinase 1 (TBK1) PEG/Alkyl, 29 atoms292 nM76%[1][7]
Bruton's Tyrosine Kinase (BTK) Reversible Covalent (RC-1), PEG62.2 nM97%[8]

This data highlights the "Goldilocks" effect in linker design: a linker that is too short or too long can be detrimental to PROTAC activity.[3][7] Systematic evaluation of linker length is therefore a critical step in PROTAC optimization.

Experimental Protocols

Detailed and reproducible experimental methods are essential for the evaluation of PROTACs. Below are protocols for PROTAC synthesis, determination of protein degradation, and assessment of cell viability.

PROTAC Synthesis using a Bromo-PEG-Boc Linker

This protocol describes a general two-step synthesis for a PROTAC, for example, targeting BRD4.

Step 1: Conjugation of POI Ligand to Bromo-PEG-Boc Linker This step involves the reaction between a POI ligand with a suitable nucleophile (e.g., a phenol) and the bromide of the PEG linker.

  • To a solution of the POI ligand (e.g., (+)-JQ1, 1.0 eq) in anhydrous DMF, add a base such as potassium carbonate (K₂CO₃, 3.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.2 eq) in anhydrous DMF.

  • Heat the reaction to 60°C and stir for 16 hours under a nitrogen atmosphere.

  • Monitor reaction progress by LC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the POI-linker intermediate.

Step 2: Boc Deprotection and Coupling of E3 Ligase Ligand

  • Dissolve the POI-linker intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA.

  • Stir at room temperature for 2 hours to remove the Boc protecting group.

  • Monitor deprotection by LC-MS.

  • Concentrate the reaction mixture under reduced pressure. The resulting amine salt is often used directly.

  • In a separate flask, dissolve the E3 ligase ligand with a carboxylic acid handle (e.g., pomalidomide, 1.0 eq) in anhydrous DMF. Add a coupling agent like HATU (1.2 eq) and a base like DIPEA (3.0 eq). Stir for 15 minutes to activate the acid.

  • Add a solution of the deprotected POI-linker amine (1.1 eq) to the activated E3 ligase ligand solution.

  • Stir the reaction at room temperature for 4 hours.

  • Monitor the final PROTAC formation by LC-MS.

  • Purify the final PROTAC product by preparative reverse-phase HPLC.[9]

Western Blot for Determination of DC₅₀ and Dₘₐₓ

This protocol is used to quantify the degradation of the target protein in cells treated with a PROTAC.[10][11]

WB_Workflow cluster_workflow Western Blot Experimental Workflow A 1. Cell Culture & Treatment (e.g., 24h with PROTAC serial dilution) B 2. Cell Lysis (RIPA buffer + inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Separate proteins by size) C->D E 5. Protein Transfer (Gel to PVDF membrane) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Detection (Chemiluminescence) F->G H 8. Data Analysis (Densitometry to find DC₅₀ & Dₘₐₓ) G->H

Figure 2: Workflow for Western Blot analysis of PROTAC-mediated degradation.
  • Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 24 hours).[10][11]

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[11]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[10]

  • SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil samples to denature proteins. Separate proteins by size on an SDS-PAGE gel and transfer them to a PVDF membrane.[10]

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody specific to the target protein overnight at 4°C. Wash and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection and Analysis: Add an ECL substrate and capture the chemiluminescent signal. Quantify band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle control to generate a dose-response curve and determine the DC₅₀ and Dₘₐₓ values.[10]

Cell Viability Assay

This assay assesses the downstream functional effect of protein degradation on cell proliferation.[12]

  • Cell Seeding and Treatment: Seed cells in a 96-well plate. After overnight adherence, treat the cells with a serial dilution of the PROTAC for a period relevant to the target's function (e.g., 72 hours).[12][13]

  • Viability Measurement: Use a commercially available kit such as CellTiter-Glo® (Promega) or CCK-8.

  • For CellTiter-Glo®: Equilibrate the plate and reagent to room temperature. Add the reagent to each well, mix on an orbital shaker to lyse cells, and incubate for 10 minutes to stabilize the luminescent signal.[13]

  • Data Acquisition and Analysis: Read the luminescence using a plate reader. Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC₅₀ value (concentration for 50% inhibition of cell growth).[12]

Application to a Relevant Signaling Pathway: BRD4

BRD4 is an epigenetic reader and a key therapeutic target in various cancers. It regulates the transcription of oncogenes like c-Myc.[14] PROTACs that degrade BRD4 have shown significant anti-cancer activity.[15]

BRD4_Pathway cluster_pathway BRD4 Signaling Pathway in Cancer BRD4_PROTAC BRD4-Targeting PROTAC BRD4 BRD4 Protein BRD4_PROTAC->BRD4 Induces Degradation SE Super-Enhancers (with Acetylated Histones) BRD4->SE Binds to PolII RNA Polymerase II Complex SE->PolII Recruits Oncogenes Oncogene Transcription (e.g., c-Myc) PolII->Oncogenes Initiates Proliferation Cancer Cell Proliferation & Survival Oncogenes->Proliferation Drives

Figure 3: Simplified BRD4 signaling and the intervention point for a BRD4-targeting PROTAC.

Conclusion

The linker is a critical component in PROTAC design, with its properties directly influencing the ultimate efficacy of the molecule. PEG-based linkers, exemplified by reagents like this compound, offer significant advantages in improving the solubility and drug-like properties of PROTACs. However, the optimal linker is always context-dependent, necessitating a systematic and empirical approach to its selection and optimization. By carefully considering linker type, length, and attachment points, and by employing robust experimental validation, researchers can rationally design the next generation of potent and selective protein degraders.

References

Bromo-PEG7-Boc vs. Alkyl Linkers for Protein Degradation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic development by enabling the targeted degradation of disease-causing proteins. A critical component of these heterobifunctional molecules is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety. The composition and length of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. This guide provides a comprehensive comparison of two commonly employed linker classes: polyethylene (B3416737) glycol (PEG)-based linkers, exemplified by Bromo-PEG7-Boc, and traditional alkyl chain linkers.

Physicochemical Properties: A Tale of Two Linkers

The choice between a PEG-based and an alkyl linker significantly impacts the overall physicochemical profile of a PROTAC molecule. These differences are crucial for optimizing properties such as solubility, cell permeability, and metabolic stability.

PropertyThis compound (PEG Linker)Alkyl Linkers
Solubility Generally high hydrophilicity, improving aqueous solubility. The ether oxygens in the PEG chain act as hydrogen bond acceptors.[1][2]Typically hydrophobic, which can lead to lower aqueous solubility.[1]
Cell Permeability The relationship is complex. While increased hydrophilicity can hinder passive diffusion, the flexibility of PEG linkers may allow them to adopt folded conformations that shield polar surfaces, potentially aiding membrane traversal.[3] However, excessive PEGylation can decrease cellular uptake.Generally, their lipophilic nature is thought to improve passive diffusion across cell membranes.[4]
Metabolic Stability Can be susceptible to oxidative metabolism.[1]Generally considered more metabolically stable due to the robust nature of C-C bonds.[1]
Flexibility Highly flexible due to the rotatable C-O-C bonds, which can be advantageous for achieving a productive ternary complex formation.[2]High degree of conformational flexibility, which can also facilitate ternary complex formation.[5]
Synthesis Synthesis can be more complex and costly compared to simple alkyl chains.[1]Synthetically accessible and relatively inexpensive to prepare.[1]

Performance in Protein Degradation: A Comparative Analysis

It is crucial to note that the following data is compiled from different studies and should be interpreted with caution due to variations in experimental conditions (e.g., cell lines, treatment times).

Table 1: Degradation Efficiency of BRD4-Targeting PROTACs with PEG and Alkyl-based Linkers

PROTACLinker CompositionE3 Ligase LigandCell LineDC50 (nM)Dmax (%)Reference
MZ1 PEG-basedVHLHeLa~100>90%[6]
ARV-825 PEG-basedCRBNBurkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46< 1, 0.57, 1, 1Not Reported[7]
Compound 34 Piperazine-containing (rigid alkyl derivative)CRBNMDA-MB-23160>75%[8]
Compound 37 α-acyloxy amide-containing (functionalized alkyl)CRBNMDA-MB-23162>75%[8]
NC-1 PEG-basedCRBNMino2.297%[9]

The available data suggests that both PEG-based and modified alkyl linkers can be utilized to generate highly potent PROTACs. The choice of linker is highly dependent on the specific target protein and E3 ligase pair, and empirical optimization is often necessary to achieve the desired degradation profile. For instance, while flexible PEG linkers are widely used and have demonstrated excellent potency, more rigid or functionalized alkyl linkers can also lead to highly effective degraders by potentially pre-organizing the PROTAC in a favorable conformation for ternary complex formation.[2][10]

Experimental Protocols

Quantitative Analysis of Protein Degradation by Western Blot

This protocol outlines the standard procedure for quantifying target protein levels following PROTAC treatment.

1. Cell Culture and Treatment:

  • Seed cells (e.g., HeLa, MDA-MB-231) in 6-well plates and grow to 70-80% confluency.[11]

  • Treat cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[11]

2. Cell Lysis:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

  • Centrifuge the lysates to pellet cellular debris and collect the supernatant.[11]

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.[11]

4. SDS-PAGE and Western Blotting:

  • Normalize the protein concentration for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling at 95°C for 5-10 minutes.[11]

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[11]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[11]

  • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.[11][12]

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]

5. Data Analysis:

  • Quantify the band intensities using densitometry software (e.g., ImageJ).[11]

  • Normalize the target protein band intensity to the corresponding loading control.[11]

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.[11]

  • Generate a dose-response curve to determine the DC50 and Dmax values.[12]

Synthesis of a Representative Alkyl Linker for PROTACs

This protocol describes the synthesis of a simple amino-alkyl-acid linker.

1. Synthesis of Boc-protected amino-alcohol:

  • To a solution of an amino-alcohol (e.g., 6-aminohexan-1-ol) in dichloromethane (B109758) (DCM), add di-tert-butyl dicarbonate (B1257347) (Boc)2O and triethylamine (B128534).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction by washing with water and brine, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to obtain the Boc-protected amino-alcohol.

2. Oxidation to the carboxylic acid:

  • Dissolve the Boc-protected amino-alcohol in a suitable solvent mixture (e.g., acetonitrile, water, and ethyl acetate).

  • Add a catalytic amount of TEMPO and sodium chlorite.

  • Stir the reaction at room temperature until the starting material is consumed.

  • Quench the reaction, extract the product into an organic solvent, and purify by column chromatography to yield the Boc-protected amino-alkyl-acid linker.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process starting from heptaethylene glycol.

1. Monobromination of Heptaethylene Glycol:

  • React heptaethylene glycol with a brominating agent such as N-bromosuccinimide (NBS) and triphenylphosphine (B44618) (PPh3) in a suitable solvent like dichloromethane (DCM) at 0°C to room temperature. This selectively brominates one of the terminal hydroxyl groups.

2. Boc Protection of the Remaining Hydroxyl Group:

  • The resulting bromo-PEG7-alcohol is then reacted with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base like triethylamine or DMAP in DCM to protect the remaining hydroxyl group as a tert-butyloxycarbonyl (Boc) ether.

3. Purification:

  • The final product, this compound, is purified using column chromatography on silica (B1680970) gel.

Visualizing the Landscape of Protein Degradation

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow A PROTAC Synthesis (Linker Variation) C PROTAC Treatment (Dose-Response) A->C B Cell Culture B->C D Cell Lysis & Protein Quantification C->D H Cell Viability Assay (e.g., MTS) C->H E Western Blot D->E F Data Analysis (Densitometry) E->F G Determine DC50 & Dmax F->G I Assess Cytotoxicity H->I

Caption: Experimental workflow for evaluating PROTAC efficacy.

Logical Relationship of Linker Properties

Linker_Properties Linker Linker Properties (Composition, Length, Flexibility) Solubility Solubility Linker->Solubility Permeability Cell Permeability Linker->Permeability Ternary_Complex Ternary Complex Formation & Stability Linker->Ternary_Complex PK Pharmacokinetics Solubility->PK Permeability->PK Degradation Protein Degradation (DC50 & Dmax) Ternary_Complex->Degradation PK->Degradation

Caption: Influence of linker properties on PROTAC activity.

Conclusion

The selection of a linker is a critical decision in the design of a potent and effective PROTAC. Both this compound and alkyl linkers offer distinct advantages and disadvantages. PEG-based linkers, such as this compound, are valuable for enhancing the aqueous solubility of often lipophilic PROTAC molecules. In contrast, alkyl linkers are synthetically straightforward and can offer superior metabolic stability and, in some cases, enhanced cell permeability.

Ultimately, the optimal linker is highly dependent on the specific biological system, including the target protein and the E3 ligase. The information and protocols provided in this guide serve as a foundation for the rational design and evaluation of PROTACs, empowering researchers to select the most appropriate linker strategy to advance their drug discovery programs. An empirical approach, involving the synthesis and testing of a variety of linker types and lengths, remains the most effective strategy for identifying potent and selective protein degraders.

References

A Comparative Guide to the NMR Analysis of Bromo-PEG7-Boc and its Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) analysis of Bromo-PEG7-Boc, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker, with alternative PEGylating agents. It is intended for researchers, scientists, and drug development professionals who utilize PEGylation to improve the pharmacokinetic properties of therapeutic molecules. This document outlines the expected NMR characteristics of this compound, discusses its analysis upon conjugation, compares it to other common PEG linkers, and provides standardized experimental protocols.

Introduction to this compound

This compound is a versatile tool in bioconjugation, featuring a bromo functional group at one end and a tert-butyloxycarbonyl (Boc)-protected amine at the other, connected by a seven-unit polyethylene glycol spacer. This structure allows for the sequential and controlled conjugation to different molecules. The bromo group can be displaced by a nucleophile, while the Boc-protected amine can be deprotected to reveal a primary amine for further reaction. NMR spectroscopy is an indispensable technique for characterizing these molecules, confirming their structure, assessing purity, and verifying successful conjugation.

NMR Analysis of this compound

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Boc Group
-C(CH₃)₃~1.44 (s, 9H)~28.5
-C(CH₃)₃~79.0
-C=O~156.0
PEG Chain
-NH-CH₂-CH₂-O-~3.30 (t, 2H)~40.5
-NH-CH₂-CH₂-O-~3.55 (t, 2H)~70.0
-O-CH₂-CH₂-O- (internal)~3.65 (m, 20H)~70.5
-O-CH₂-CH₂-Br~3.80 (t, 2H)~71.3
Bromo Terminus
-O-CH₂-CH₂-Br~3.45 (t, 2H)~30.3

Note: Predicted chemical shifts are based on standard values for similar functional groups and may vary slightly depending on the solvent and experimental conditions. 's' denotes singlet, 't' denotes triplet, and 'm' denotes multiplet.

Comparison with Alternative PEGylating Agents

A variety of PEGylating agents with different reactive functionalities are available. A common alternative is a Maleimide-PEG-NHS ester, which allows for conjugation to thiols and amines.

Table 2: Comparison of this compound with Maleimide-PEG-NHS Ester

Feature This compound Maleimide-PEG-NHS Ester
Reactive Groups Bromo, Boc-protected AmineMaleimide, N-Hydroxysuccinimide Ester
Target Functionalities Nucleophiles (e.g., -SH, -OH), Amines (after deprotection)Thiols (-SH), Amines (-NH₂)
¹H NMR Signature Peaks ~1.44 ppm (-C(CH₃)₃), ~3.45 ppm (-CH₂Br)~6.7 ppm (maleimide protons), ~2.8 ppm (succinimide protons)
¹³C NMR Signature Peaks ~30.3 ppm (-CH₂Br), ~156.0 ppm (Boc C=O)~134.0 ppm (maleimide C=C), ~170.0 ppm (NHS ester C=O)

NMR Analysis of this compound Conjugates

The successful conjugation of this compound to a target molecule can be readily monitored by NMR. For instance, conjugation to a phenolic hydroxyl group would result in characteristic changes in the NMR spectrum. The protons and carbons of the PEG linker adjacent to the newly formed ether bond will experience a downfield shift.

To illustrate this, consider the conjugation of this compound to phenol (B47542). The ¹H NMR spectrum of the resulting conjugate would show the disappearance of the phenolic hydroxyl proton signal and a downfield shift of the aromatic protons of the phenol ring.[1][2] The methylene (B1212753) protons of the PEG chain adjacent to the oxygen (-O-CH₂-CH₂-O-Ar) would also shift.

Table 3: Expected ¹H and ¹³C NMR Shifts for a Bromo-PEG7-Phenol Conjugate (after Boc deprotection)

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Phenol Moiety
Aromatic Protons~6.9-7.3~115-160
PEG Linker
-NH₂-CH₂-CH₂-O-~2.9 (t, 2H)~40.0
-O-CH₂-CH₂-O-Ar~4.1 (t, 2H)~68.0
PEG Backbone~3.6-3.7 (m)~70.5

Experimental Protocols

1. Sample Preparation for NMR Analysis

  • Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the PEG derivative in 0.5-0.7 mL of deuterated solvent. For ¹³C NMR, a higher concentration is preferable, aiming for a saturated solution with at least 20-50 mg of the compound.

  • Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a common solvent for these types of molecules. For more polar conjugates, deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or methanol-d₄ can be used.

  • Filtration: To ensure high-quality spectra with sharp lines, it is crucial to filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm) in CDCl₃.

2. NMR Data Acquisition

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion, especially for analyzing conjugates.

  • ¹H NMR: Standard single-pulse experiments are usually sufficient. Key parameters to consider are the spectral width, acquisition time, and relaxation delay. For quantitative analysis, a longer relaxation delay (e.g., 5 times the longest T1) is necessary to ensure full relaxation of all protons.

  • ¹³C NMR: Proton-decoupled ¹³C NMR experiments are standard. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans is required. Quantitative ¹³C NMR can be performed but requires specific pulse sequences (e.g., with inverse-gated decoupling) and longer experiment times to suppress the Nuclear Overhauser Effect (NOE).[3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis weigh Weigh 5-25 mg of Sample dissolve Dissolve in 0.6 mL Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter load_sample Load Sample into NMR Spectrometer filter->load_sample Prepared Sample setup Set Up Experiment (¹H or ¹³C) load_sample->setup acquire Acquire Data setup->acquire process Process Raw Data (FT, Phasing, Baseline Correction) acquire->process Raw FID Data integrate Integrate Peaks process->integrate assign Assign Signals integrate->assign report Generate Report assign->report Final Spectrum & Analysis

Caption: Experimental workflow for NMR analysis.

conjugation_analysis cluster_reactants Reactants cluster_product Conjugate cluster_analysis NMR Analysis peg This compound (¹H: ~3.45 ppm, -CH₂Br) reaction Conjugation Reaction peg->reaction substrate Substrate (e.g., Phenol) (¹H: ~9-10 ppm, -OH) substrate->reaction product PEG7-Phenol Conjugate (¹H: Disappearance of -OH, shift of adjacent PEG protons) observe_shifts Observe Chemical Shift Changes product->observe_shifts reaction->product NMR Confirmation confirm_structure Confirm Structure & Purity observe_shifts->confirm_structure

Caption: Logical flow for confirming conjugation via NMR.

References

Biophysical Characterization of Ternary Complexes with Bromo-PEG7-Boc: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins. The formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ligase is the cornerstone of this process. The linker component of the PROTAC, which connects the target-binding and E3 ligase-recruiting moieties, plays a pivotal role in the stability and efficacy of this complex. This guide provides a comparative analysis of the biophysical characteristics of ternary complexes formed using PROTACs, with a focus on those incorporating the polyethylene (B3416737) glycol (PEG)-based linker, Bromo-PEG7-Boc.

While direct biophysical data for a PROTAC specifically containing a this compound linker is not extensively available in the public domain, this guide leverages data from well-characterized PROTACs with similar PEG linkers to provide a comparative framework. This allows for an informed understanding of how a PEG7 linker is likely to influence ternary complex formation compared to other linker types, such as alkyl chains.

Comparison of Linker Types in Ternary Complex Formation

The choice of linker can significantly impact the physicochemical properties of the PROTAC and the kinetics and thermodynamics of ternary complex formation. The two most common flexible linkers used in PROTAC design are PEG and alkyl chains.

Key Considerations:

  • Solubility and Permeability: PEG linkers, due to their hydrophilic nature, generally improve the aqueous solubility of PROTACs.[1][2] This can be advantageous for in vitro assays and can influence pharmacokinetic properties. However, excessive hydrophilicity can sometimes hinder cell permeability.[3] Alkyl linkers, being more hydrophobic, may enhance cell permeability but can lead to reduced solubility.[4]

  • Flexibility and Conformation: Both PEG and alkyl linkers offer significant conformational flexibility, which is crucial for allowing the target protein and E3 ligase to adopt a productive orientation for ubiquitination.[4][5] The length of the linker is a critical parameter, with linkers that are too short leading to steric hindrance and those that are too long resulting in inefficient ubiquitination.[4][6]

  • Ternary Complex Stability: The stability of the ternary complex is a key determinant of a PROTAC's degradation efficiency. Linker composition can influence the cooperativity of ternary complex formation, where the binding of one protein to the PROTAC enhances the binding of the second protein.[7][8]

Quantitative Biophysical Data Comparison

The following tables summarize representative biophysical data for ternary complexes formed by PROTACs with PEG and alkyl linkers. This data, obtained from Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) experiments, provides insights into binding affinities (K D), kinetics (k on, k off), and thermodynamics.

Note: The following data is for representative PROTACs and is intended to illustrate the comparative biophysical properties of different linker types.

Table 1: Surface Plasmon Resonance (SPR) Data for Ternary Complex Formation

PROTAC (Linker Type)Target ProteinE3 LigaseBinary K D (PROTAC to E3)Ternary K D (PROTAC + Target to E3)k on (M⁻¹s⁻¹)k off (s⁻¹)Cooperativity (α)Reference
PROTAC with PEG Linker (e.g., MZ1) BRD4 BD2VHL180 nM8.2 nM1.2 x 10⁵9.8 x 10⁻⁴22[7][9]
PROTAC with Alkyl Linker (Hypothetical) BRD4 BD2VHL250 nM50 nM9.5 x 10⁴4.8 x 10⁻³5N/A

Table 2: Isothermal Titration Calorimetry (ITC) Data for Ternary Complex Formation

PROTAC (Linker Type)Target ProteinE3 LigaseBinary K D (PROTAC to E3)Ternary K D (PROTAC + Target to E3)ΔH (kcal/mol)-TΔS (kcal/mol)Cooperativity (α)Reference
PROTAC with PEG Linker (e.g., MZ1) BRD4 BD2VHL66 nM4.4 nM-12.51.315[2]
PROTAC with Alkyl Linker (Hypothetical) BRD4 BD2VHL80 nM20 nM-10.20.54N/A

Experimental Protocols

Detailed methodologies for the key biophysical techniques used to characterize ternary complexes are provided below.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures real-time binding events on a sensor surface.[7][8][10]

Objective: To determine the binding affinity (K D), association rate (k on), and dissociation rate (k off) of binary and ternary complex formation.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5, SA)

  • Purified target protein

  • Purified E3 ligase complex

  • PROTAC of interest

  • Running buffer (e.g., HBS-EP+)

Protocol:

  • Immobilization: Covalently immobilize the E3 ligase onto the sensor chip surface.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to measure the binary binding affinity.

    • Regenerate the sensor surface between injections if necessary.

  • Ternary Interaction Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase surface.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine k on, k off, and K D for both binary and ternary interactions.

    • Calculate the cooperativity factor (α) as the ratio of the binary K D to the ternary K D.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.[2]

Objective: To determine the binding affinity (K D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binary and ternary complex formation.

Materials:

  • Isothermal titration calorimeter

  • Purified target protein

  • Purified E3 ligase complex

  • PROTAC of interest

  • Dialysis buffer

Protocol:

  • Sample Preparation: Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize heats of dilution.

  • Binary Titration:

    • Fill the ITC syringe with the PROTAC solution.

    • Fill the sample cell with the E3 ligase solution.

    • Perform a series of injections of the PROTAC into the E3 ligase and measure the heat changes.

  • Ternary Titration:

    • To measure the binding of the PROTAC to the E3 ligase in the presence of the target protein, pre-saturate the E3 ligase with the target protein in the sample cell.

    • Titrate the PROTAC into the pre-formed binary complex.

  • Data Analysis:

    • Integrate the heat signals and fit the data to a suitable binding model to determine K D, n, ΔH, and ΔS.

    • Calculate the cooperativity factor (α).

Fluorescence Polarization (FP)

FP measures changes in the polarization of fluorescent light upon binding of a small fluorescently labeled molecule to a larger protein.[2]

Objective: To determine the binding affinity (K D) of binary and ternary complex formation in a high-throughput format.

Materials:

  • Fluorescently labeled tracer (e.g., a fluorescently tagged ligand for the E3 ligase or target protein)

  • Purified target protein

  • Purified E3 ligase complex

  • PROTAC of interest

  • Assay buffer

  • Microplate reader with FP capabilities

Protocol:

  • Binary Competition Assay:

    • In a microplate, mix the fluorescent tracer and the protein of interest (e.g., E3 ligase).

    • Add a serial dilution of the PROTAC.

    • Measure the fluorescence polarization after incubation.

  • Ternary Competition Assay:

    • Pre-form the binary complex of the target protein and the PROTAC.

    • In a microplate, mix the fluorescent tracer and the E3 ligase.

    • Add a serial dilution of the pre-formed target protein-PROTAC complex.

    • Measure the fluorescence polarization.

  • Data Analysis:

    • Plot the FP signal against the concentration of the competitor (PROTAC or PROTAC complex).

    • Fit the data to a competition binding model to determine the inhibition constant (K i) or K D.

Visualizing PROTAC Mechanisms and Workflows

Graphviz (DOT language) can be used to create clear diagrams of the PROTAC mechanism and experimental workflows.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ternary Complex Formation & Ubiquitination cluster_2 Proteasomal Degradation POI Target Protein (POI) PROTAC PROTAC (this compound) POI->PROTAC Binds Ternary Ternary Complex (POI-PROTAC-E3) E3 E3 Ligase E3->PROTAC Binds Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Fragments Proteasome->Degradation Degradation

Caption: PROTAC mechanism of action.

Biophysical_Workflow cluster_0 Biophysical Characterization Workflow start Start protein_prep Protein & PROTAC Preparation start->protein_prep spr Surface Plasmon Resonance (SPR) protein_prep->spr itc Isothermal Titration Calorimetry (ITC) protein_prep->itc fp Fluorescence Polarization (FP) protein_prep->fp data_analysis Data Analysis & Cooperativity Calculation spr->data_analysis itc->data_analysis fp->data_analysis end End data_analysis->end

Caption: Experimental workflow.

References

A Researcher's Guide to In Vivo Stability of PEGylated Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable linker is a critical determinant of a PEGylated therapeutic's in vivo performance. This guide provides an objective comparison of different PEGylated linkers, supported by experimental data, to inform the selection of the most stable and effective linker for your drug development pipeline.

The in vivo stability of a PEGylated therapeutic is paramount to its efficacy and safety profile. The linkage between the polyethylene (B3416737) glycol (PEG) chain and the biologic dictates the conjugate's integrity in the physiological environment, influencing its circulation half-life, biodistribution, and the potential for premature cleavage of the therapeutic cargo. This guide delves into the in vivo stability of various PEGylated linkers, presenting a comparative analysis of linker length and chemistry.

Data Presentation: In Vivo Performance Metrics

The following tables summarize quantitative data from various studies, comparing the in vivo performance of molecules conjugated with different PEG linkers.

Table 1: Influence of PEG Linker Length on Pharmacokinetics
Molecule TypePEG Linker LengthKey Pharmacokinetic Finding
Affibody-Drug ConjugateNoneHalf-life of 19.6 minutes.[1]
Affibody-Drug Conjugate4 kDa2.5-fold increase in half-life compared to no PEG.[1]
Affibody-Drug Conjugate10 kDa11.2-fold increase in half-life compared to no PEG.[1]
Trastuzumab (Antibody)Short PEG8Faster blood clearance compared to the non-PEGylated counterpart.[1]
DNA Polyplex30 kDaMaximally blocked liver uptake and resulted in a long circulatory half-life.[1]
Methotrexate-loaded Chitosan Nanoparticles2 kDa, 5 kDa, 10 kDaArea Under the Curve (AUC) increased with increasing PEG molecular weight, indicating longer circulation.[1]
Table 2: Comparative In Vivo Stability of Different Linker Chemistries
Linker TypeChemistryIn Vivo StabilityKey Considerations
Non-Cleavable
AmideAmine + Carboxylic AcidHighHighly stable and resistant to hydrolysis, making them suitable for long-term in vivo applications.[2]
ThioetherMaleimide + ThiolModerate to LowSusceptible to retro-Michael addition, leading to deconjugation, especially in the presence of endogenous thiols like glutathione.
Cleavable
EsterCarboxylic Acid + AlcoholLowProne to hydrolysis by esterases in vivo, leading to rapid degradation.[2]
HydrazoneHydrazine (B178648) + CarbonylpH-sensitive (stable at pH 7.4, cleavable at acidic pH)Stability is influenced by the structure of the hydrazine and carbonyl precursors; aromatic hydrazones are generally more stable than aliphatic ones.
OximeAlkoxyamine + CarbonylHigh (more stable than hydrazone)Significantly more stable than hydrazones under physiological conditions.

Mandatory Visualization

Intracellular Trafficking and Payload Release of an Antibody-Drug Conjugate (ADC)

ADC_Pathway cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Tumor Cell cluster_endocytosis Endocytosis cluster_lysosome Lysosomal Degradation cluster_cytoplasm Cytoplasm ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Receptor ADC->Receptor 1. Binding Endosome_Early Early Endosome Endosome_Late Late Endosome Endosome_Early->Endosome_Late 3. Maturation Receptor_ADC Receptor-ADC Complex Receptor_ADC->Endosome_Early 2. Internalization Lysosome Lysosome (Acidic pH, Enzymes) Endosome_Late->Lysosome 4. Fusion Payload Released Payload Lysosome->Payload 5. Linker Cleavage & Payload Release Target Intracellular Target (e.g., DNA) Payload->Target 6. Target Binding & Cell Death

Caption: Intracellular pathway of an ADC from receptor binding to payload release.

General Experimental Workflow for In Vivo Stability Assessment

Experimental_Workflow cluster_prep Preparation cluster_invivo In Vivo Study cluster_analysis Analysis Conjugate_Prep PEGylated Conjugate Preparation & Purification QC Quality Control (e.g., LC-MS) Conjugate_Prep->QC Animal_Admin Administration to Animal Model (e.g., Mouse) QC->Animal_Admin Sample_Collection Blood/Tissue Sample Collection at Time Points Animal_Admin->Sample_Collection Quantification Quantification of Conjugate (e.g., ELISA, LC-MS/MS) Sample_Collection->Quantification PK_Analysis Pharmacokinetic (PK) Analysis (e.g., Half-life) Quantification->PK_Analysis Biodistribution Biodistribution Analysis (%ID/g) Quantification->Biodistribution

Caption: Workflow for assessing the in vivo stability of PEGylated conjugates.

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are representative protocols for key in vivo experiments.

Pharmacokinetic (PK) Study
  • Objective: To determine the circulation half-life and clearance rate of a PEGylated conjugate.

  • Animal Model: Healthy mice or rats are commonly used.

  • Procedure:

    • A defined dose of the PEGylated conjugate is administered intravenously (IV) to a cohort of animals.

    • Blood samples are collected at predetermined time points (e.g., 5 min, 30 min, 1h, 4h, 8h, 24h, 48h, 72h) via retro-orbital bleeding or tail vein sampling.

    • Plasma or serum is isolated from the blood samples by centrifugation.

    • The concentration of the conjugate in the plasma or serum is quantified using an appropriate method, such as an enzyme-linked immunosorbent assay (ELISA) for protein-based conjugates or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for small molecule conjugates.

    • The resulting concentration-time data is analyzed using pharmacokinetic modeling software to determine key parameters such as half-life (t½), area under the curve (AUC), and clearance (CL).

Biodistribution Study
  • Objective: To determine the organ and tumor accumulation of a PEGylated conjugate.

  • Animal Model: Tumor-xenograft models (e.g., mice bearing subcutaneous tumors) are commonly used.

  • Procedure:

    • The PEGylated conjugate is labeled with a reporter moiety, such as a radioisotope (e.g., ¹¹¹In, ⁸⁹Zr) or a near-infrared (NIR) fluorescent dye.

    • The labeled conjugate is administered intravenously to tumor-bearing animals.

    • At predetermined time points (e.g., 24h, 48h, 72h), the animals are euthanized.

    • Organs of interest (e.g., tumor, liver, spleen, kidneys, heart, lungs) and blood are harvested and weighed.

    • The amount of radioactivity or fluorescence in each organ is measured using a gamma counter or an imaging system, respectively.

    • The data is expressed as the percentage of the injected dose per gram of tissue (%ID/g) to determine the biodistribution profile.

In Vivo Efficacy (Antitumor) Study
  • Objective: To evaluate the therapeutic efficacy of a PEGylated drug conjugate.

  • Animal Model: Tumor-xenograft models are used.

  • Procedure:

    • Mice are inoculated with tumor cells.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), the animals are randomized into treatment and control groups.[1]

    • The PEGylated drug conjugate, control formulations (e.g., free drug, non-PEGylated conjugate), and a vehicle control (e.g., saline) are administered according to a specific dosing schedule (e.g., twice weekly for 3 weeks).[1]

    • Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).[1]

    • The antitumor efficacy is evaluated by comparing the tumor growth inhibition in the treatment groups to the control group.

Conclusion

The in vivo stability of a PEGylated linker is a multifaceted property influenced by both the length of the PEG chain and the chemistry of the linkage. Longer PEG chains generally lead to a longer circulation half-life, but the choice of linker chemistry is critical for ensuring the conjugate remains intact in circulation and releases its payload at the desired site of action. Non-cleavable linkers, such as amides, offer high stability for applications requiring long-term circulation, while cleavable linkers, such as hydrazones, can be designed for controlled release in specific microenvironments. A thorough understanding of the principles and experimental methodologies outlined in this guide is essential for the rational design and successful development of novel PEGylated therapeutics.

References

A Head-to-Head Comparison of Bromo-PEG7-Boc and Bromo-PEGn-Boc Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical determinant in the efficacy of Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective, data-driven comparison of Bromo-PEG7-Boc with other Bromo-PEGn-Boc linkers, focusing on their impact on PROTAC performance.

Polyethylene glycol (PEG) linkers are widely employed in the design of PROTACs due to their hydrophilicity, which can enhance the solubility and cell permeability of the resulting molecule. The general structure of a Bromo-PEGn-Boc linker features a terminal bromo group, which serves as a reactive handle for nucleophilic substitution, and a Boc-protected amine, which allows for subsequent coupling to a second ligand after deprotection. The key variable among these linkers is the length of the PEG chain, denoted by 'n'. This length is a crucial parameter that influences the geometry and stability of the ternary complex formed between the target protein, the PROTAC, and an E3 ligase, ultimately dictating the efficiency of target protein degradation.

The Critical Role of Linker Length in PROTAC Efficacy

The linker in a PROTAC is not merely a spacer but an active component that governs the molecule's overall performance.[1][2][3] The length and flexibility of the PEG chain directly impact several key parameters:

  • Ternary Complex Formation: The linker must be of an optimal length to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1][2] A linker that is too short may lead to steric hindrance, while an excessively long one may result in inefficient ubiquitination.[1]

  • Degradation Efficiency: The stability of the ternary complex is directly correlated with the efficiency of target protein ubiquitination and subsequent degradation. This is often quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[2]

Quantitative Comparison of PROTAC Performance with Varying PEG Linker Lengths

The optimal PEG linker length is highly dependent on the specific target protein and the E3 ligase being recruited. The following tables summarize experimental data from studies on PROTACs targeting different proteins, illustrating the impact of linker length on degradation efficiency.

Table 1: Impact of Linker Length on Degradation of TANK-binding kinase 1 (TBK1)-Targeting PROTACs

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether21396
Alkyl/Ether2929276

Data sourced from a study on TBK1-targeting PROTACs, indicating that degradation was not observed with linkers below 12 atoms in length, while a 21-atom linker provided the highest potency.[4]

Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα)-Targeting PROTACs

Linker TypeLinker Length (atoms)Degradation Efficacy
PEG12Effective
PEG16More Potent

This data highlights that for ERα degradation, a 16-atom PEG linker was found to be more effective than a 12-atom linker, suggesting an optimal length for this specific system.[]

Table 3: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC21H41BrO9
Molecular Weight517.45
Topological Polar Surface Area (TPSA)90.91 Ų
LogP2.2293
Rotatable Bonds23

These properties for this compound indicate a molecule with significant flexibility and a balance of hydrophilic and lipophilic character.[6]

Experimental Protocols

The following are generalized protocols for the synthesis of a PROTAC using a Bromo-PEGn-Boc linker and for the subsequent evaluation of its degradation activity.

Protocol 1: General Synthesis of a PROTAC Using a Bromo-PEGn-Boc Linker

This protocol describes a two-step process for synthesizing a PROTAC.

Step 1: Coupling of the First Ligand to the Bromo-PEGn-Boc Linker

This step involves a nucleophilic substitution reaction to attach the first ligand (containing a suitable nucleophile, e.g., a phenol (B47542) or amine) to the bromo end of the linker.

  • Materials:

    • Ligand 1 (e.g., a target protein binder with a phenolic hydroxyl group)

    • Bromo-PEGn-Boc linker (e.g., this compound)

    • Anhydrous Dimethylformamide (DMF)

    • Potassium carbonate (K2CO3) or another suitable base

  • Procedure:

    • Dissolve Ligand 1 (1.0 eq) in anhydrous DMF.

    • Add K2CO3 (3.0 eq) to the solution and stir at room temperature for 30 minutes.

    • Add a solution of the Bromo-PEGn-Boc linker (1.2 eq) in anhydrous DMF.

    • Heat the reaction mixture to 60°C and stir for 16 hours under a nitrogen atmosphere.

    • Monitor the reaction progress using TLC or LC-MS.

    • Upon completion, cool the reaction and perform an appropriate work-up and purification (e.g., extraction and column chromatography) to isolate the Ligand 1-Linker intermediate.

Step 2: Boc Deprotection and Coupling of the Second Ligand

This step involves the removal of the Boc protecting group followed by an amide bond formation to attach the second ligand (e.g., an E3 ligase ligand).

  • Materials:

    • Ligand 1-Linker intermediate from Step 1

    • Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA)

    • Ligand 2 (e.g., an E3 ligase binder with a carboxylic acid)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous DMF

  • Procedure:

    • Boc Deprotection:

      • Dissolve the Ligand 1-Linker intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA.

      • Stir at room temperature for 2 hours.

      • Monitor deprotection by TLC or LC-MS.

      • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine is typically used directly in the next step.

    • Coupling of Ligand 2:

      • Dissolve Ligand 2 (1.0 eq) in anhydrous DMF.

      • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes to activate the carboxylic acid.

      • Add a solution of the deprotected amine intermediate (1.1 eq) in anhydrous DMF.

      • Stir the reaction at room temperature for 4 hours.

      • Monitor the reaction progress by LC-MS.

      • Upon completion, perform an appropriate work-up and purification (e.g., extraction and HPLC) to isolate the final PROTAC.

Protocol 2: Western Blotting for Protein Degradation Assessment

This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.

  • Materials:

    • Cultured cells expressing the target protein

    • Synthesized PROTAC

    • Cell lysis buffer

    • Protein quantification assay (e.g., BCA assay)

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibody specific to the target protein

    • Primary antibody for a loading control (e.g., β-actin or GAPDH)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Cell Treatment: Seed cells and treat with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).

    • Cell Lysis: Harvest the cells and lyse them to extract total protein.

    • Protein Quantification: Determine the protein concentration of each lysate.

    • SDS-PAGE and Western Blotting:

      • Separate equal amounts of protein from each sample by SDS-PAGE.

      • Transfer the separated proteins to a membrane.

      • Block the membrane to prevent non-specific antibody binding.

      • Incubate the membrane with the primary antibody for the target protein and the loading control.

      • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Detection and Analysis:

      • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

      • Quantify the band intensities using densitometry software.

      • Normalize the target protein levels to the loading control.

      • Calculate the percentage of remaining protein relative to a vehicle-treated control to determine DC50 and Dmax values.

Visualizing the PROTAC Mechanism and Workflow

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex Binds Ub_Chain Polyubiquitin Chain E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Recruits Ternary_Complex->Ub_Chain Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_Chain->Proteasome Recognition Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Ligand1 Ligand 1 Intermediate1 Ligand 1-Linker Ligand1->Intermediate1 Linker Bromo-PEGn-Boc Linker->Intermediate1 Ligand2 Ligand 2 Final_PROTAC Final PROTAC Ligand2->Final_PROTAC Amide Coupling Intermediate2 Deprotected Intermediate Intermediate1->Intermediate2 Boc Deprotection Intermediate2->Final_PROTAC Treatment PROTAC Treatment Final_PROTAC->Treatment Purify & Test Cell_Culture Cell Culture Cell_Culture->Treatment Cell_Lysis Cell Lysis Treatment->Cell_Lysis Western_Blot Western Blot Cell_Lysis->Western_Blot Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis

Caption: Generalized workflow for PROTAC synthesis and evaluation.

References

A Comparative Guide to Quantifying Target Protein Degradation by Bromo-PEG7-Boc PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of methodologies to quantify the efficacy of Proteolysis Targeting Chimeras (PROTACs), with a focus on those synthesized using PEG-based linkers like Bromo-PEG7-Boc. While specific performance data for a PROTAC utilizing the exact this compound linker is not publicly available, this guide presents representative experimental data from studies on PROTACs with varying Polyethylene Glycol (PEG) linker lengths to illustrate the principles of performance comparison.

PROTACs are a revolutionary class of molecules that hijack the body's own cellular machinery to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to the target protein, another that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] The linker, far from being a passive spacer, plays a crucial role in the formation of a stable and productive ternary complex, which is essential for the subsequent ubiquitination and degradation of the target protein.[1][2] PEG linkers are utilized in over half of the reported PROTACs due to their ability to improve solubility and cell permeability.[1]

The PROTAC Signaling Pathway

The mechanism of action for a PROTAC involves several key steps, beginning with the formation of a ternary complex and culminating in the degradation of the target protein by the proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Binds E3 E3 Ligase E3->Ternary Binds Ternary->PROTAC Recycles Ternary->E3 Recycles PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC-mediated protein degradation pathway.

Quantitative Comparison of PROTAC Performance

The efficacy of a PROTAC is primarily determined by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation achieved) values.[1] A lower DC50 indicates higher potency, while a higher Dmax signifies greater efficacy.[1] The length of the PEG linker is a critical parameter that must be optimized for each specific target protein and E3 ligase pair.[2]

The following tables summarize experimental data from studies where the PEG linker length was systematically varied, demonstrating its impact on the degradation of different target proteins.

Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation

This study showcases how varying the atom chain length of the linker in VHL-based PROTACs affects the degradation of ERα in MCF7 breast cancer cells.

PROTACLinker Length (atoms)DC50 (µM)Dmax (%)
PROTAC 19>10<20
PROTAC 212~1~80
PROTAC 3 16 <0.1 >90
PROTAC 419~1~75
PROTAC 521>1<70
Data is representative and compiled from published studies.[3][4]

As the data indicates, a 16-atom linker proved to be optimal for ERα degradation, with both shorter and longer linkers resulting in reduced efficacy.[3]

Table 2: Impact of Linker Length on TANK-binding kinase 1 (TBK1) Degradation

In this example, a series of PROTACs with different linker lengths were evaluated for their ability to degrade TBK1.

PROTACLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC A<12No degradation-
PROTAC B12Submicromolar>90
PROTAC C 21 3 96
PROTAC D2929276
Data is representative and compiled from published studies.[]

For TBK1, linkers shorter than 12 atoms were ineffective.[] The degradation potency was highest with a 21-atom linker, demonstrating that a longer linker was required for this particular target and E3 ligase pair compared to ERα.[]

Experimental Protocols for Quantifying Protein Degradation

Accurate quantification of target protein degradation is essential for evaluating and comparing the performance of PROTACs. The following are detailed protocols for three widely used methods.

Western Blotting

Western blotting is a conventional and widely trusted technique for quantifying the levels of a specific protein in a cell lysate.[1]

Western_Blot_Workflow cluster_workflow Western Blotting Workflow A 1. Cell Treatment (Varying PROTAC concentrations) B 2. Cell Lysis (RIPA buffer) A->B C 3. Protein Quantification (BCA assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (PVDF membrane) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Detection (Chemiluminescence) F->G H 8. Data Analysis (Densitometry, DC50/Dmax calculation) G->H

A typical workflow for Western blotting.

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). A vehicle-only control (e.g., DMSO) must be included.

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin) to calculate the percentage of degradation relative to the vehicle control. This data is then used to generate dose-response curves and determine the DC50 and Dmax values.[1]

Mass Spectrometry-Based Proteomics

Mass spectrometry (MS) offers a highly sensitive and unbiased approach to quantify changes in the proteome following PROTAC treatment. This method can confirm the degradation of the target protein and assess the overall selectivity of the PROTAC.[6]

Mass_Spec_Workflow cluster_workflow Mass Spectrometry Workflow A 1. Cell Treatment & Lysis B 2. Protein Digestion (e.g., Trypsin) A->B C 3. Peptide Cleanup B->C D 4. LC-MS/MS Analysis C->D E 5. Data Processing (Peptide identification & quantification) D->E F 6. Statistical Analysis (Differential protein expression) E->F

Workflow for MS-based proteomics.

Methodology:

  • Cell Culture, Treatment, and Lysis: Treat cells with the PROTAC and a vehicle control as described for Western blotting. Lyse the cells and extract the total protein.

  • Protein Digestion: Reduce and alkylate the protein extracts, followed by digestion into peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Process the raw MS data using specialized software to identify and quantify peptides. The relative abundance of peptides from the target protein in the PROTAC-treated samples is compared to the control samples to determine the extent of degradation.[7]

HiBiT-Based Luminescence Assay

The HiBiT protein tagging system is a sensitive, real-time method for quantifying protein levels in living cells.[8] It involves CRISPR/Cas9-mediated knock-in of a small 11-amino-acid tag (HiBiT) onto the endogenous target protein. This tag can combine with a larger fragment (LgBiT) to form a functional NanoLuc luciferase, producing a luminescent signal that is proportional to the amount of the target protein.[8][]

HiBiT_Workflow cluster_workflow HiBiT Assay Workflow A 1. Generate HiBiT knock-in cell line (CRISPR/Cas9) B 2. Plate cells and treat with PROTACs A->B C 3. Add LgBiT protein and luminescent substrate B->C D 4. Measure luminescence C->D E 5. Analyze data to determine DC50, Dmax, and degradation rate D->E

Workflow for the HiBiT luminescence assay.

Methodology:

  • Cell Line Generation: Use CRISPR/Cas9 to insert the HiBiT tag into the endogenous locus of the gene encoding the target protein.

  • Cell Plating and Treatment: Plate the HiBiT-tagged cells in a multi-well plate and treat them with a range of PROTAC concentrations.

  • Luminescence Measurement: At desired time points (for kinetic analysis) or at a fixed endpoint, add the LgBiT protein and a luciferase substrate to the cells. Measure the resulting luminescence using a luminometer.

  • Data Analysis: The decrease in luminescence signal corresponds to the degradation of the HiBiT-tagged target protein. This data can be used to calculate degradation parameters such as DC50, Dmax, and the rate of degradation.[8][10] A multiplexed cell viability assay can also be performed to assess the cytotoxicity of the PROTAC.[8]

References

A Comparative Guide to Bioconjugation Strategies for Cellular Imaging Probes: The Role of Bromo-PEG7-Boc Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise construction of fluorescent probes is paramount for accurately visualizing and quantifying biological processes. The choice of bioconjugation chemistry and the nature of the linker connecting the fluorescent dye to the targeting moiety are critical determinants of a probe's performance. This guide provides an objective comparison of common bioconjugation techniques and explores the role of Polyethylene Glycol (PEG) linkers, with a focus on the utility of heterobifunctional linkers like Bromo-PEG7-Boc.

Introduction to Fluorescent Probe Construction

The development of targeted fluorescent probes for cellular imaging is a multi-step process that involves the selection of a targeting molecule (e.g., an antibody, peptide, or small molecule), a fluorescent reporter, and a strategy for covalently linking the two. The linker, a seemingly simple component, plays a crucial role in the overall efficacy of the probe by influencing its solubility, stability, pharmacokinetics, and the accessibility of the targeting ligand to its biological target. This compound is a heterobifunctional PEG linker, featuring a bromide at one end for reaction with nucleophiles like thiols, and a Boc-protected amine at the other, which can be deprotected to reveal a primary amine for subsequent conjugation. This allows for a controlled, stepwise synthesis of complex bioconjugates.

Comparison of Bioconjugation Techniques

The selection of a bioconjugation strategy depends on the available functional groups on the targeting molecule and the desired properties of the final probe. Below is a comparison of common methods:

Bioconjugation Method Target Functional Group Reaction Principle Typical Reaction Efficiency Stability of Linkage Key Advantages Key Disadvantages
NHS Ester Chemistry Primary Amines (Lysine, N-terminus)Acylation of amines by N-hydroxysuccinimide esters to form stable amide bonds.60-90%HighWell-established, simple procedure, commercially available reagents.Can lead to heterogeneous products due to multiple lysine (B10760008) residues; potential for loss of protein function if lysines are in the active site.
Maleimide (B117702) Chemistry Thiols (Cysteine)Michael addition of a thiol to a maleimide to form a stable thioether bond.70-95%HighSite-specific labeling on cysteine residues; highly selective reaction.Requires a free thiol, which may necessitate reduction of disulfide bonds or protein engineering; maleimide ring can undergo hydrolysis.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry" Azides and AlkynesCopper(I)-catalyzed [3+2] cycloaddition to form a stable triazole ring.85-99%Very HighHigh efficiency and specificity; bioorthogonal reaction.Requires a copper catalyst which can be toxic to living cells, though ligands can mitigate this.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azides and Strained Alkynes (e.g., DBCO)[3+2] cycloaddition without a catalyst, driven by the ring strain of the alkyne.70-90%Very HighCatalyst-free, suitable for live-cell imaging.Slower reaction kinetics compared to CuAAC; strained alkynes can be bulky.
HaloTag® Technology HaloTag® fusion proteinCovalent bond formation between a chloroalkane linker on the ligand and a specific aspartate residue in the HaloTag® protein.>95%Very HighHighly specific and irreversible; rapid labeling.Requires genetic modification to express the HaloTag® fusion protein.
SNAP-tag® Technology SNAP-tag® fusion proteinCovalent bond formation between an O6-benzylguanine derivative on the ligand and a cysteine residue in the SNAP-tag® protein.>95%Very HighHighly specific and irreversible; orthogonal to HaloTag®.Requires genetic modification to express the SNAP-tag® fusion protein.

The Role of PEG Linkers in Fluorescent Probe Design

Polyethylene glycol (PEG) linkers are widely incorporated into the design of fluorescent probes and other bioconjugates to improve their physicochemical properties. The length and composition of the PEG linker can be tailored to optimize the probe's performance for specific applications.

Advantages of PEGylation:

  • Increased Hydrophilicity: PEG chains are highly hydrophilic, which can improve the solubility of hydrophobic fluorescent dyes and targeting molecules, reducing aggregation and non-specific binding.

  • Enhanced Stability: The hydrophilic shell created by the PEG linker can protect the bioconjugate from enzymatic degradation, leading to a longer circulation half-life in vivo.

  • Reduced Immunogenicity: PEGylation can mask potential epitopes on the targeting molecule or dye, reducing the likelihood of an immune response.

  • Improved Pharmacokinetics: By increasing the hydrodynamic radius of the bioconjugate, PEG linkers can slow renal clearance, leading to improved pharmacokinetic profiles.

  • Flexible Spacer: The PEG chain provides a flexible spacer between the targeting moiety and the fluorescent dye, which can minimize steric hindrance and allow for optimal interaction of the targeting molecule with its biological target.

This compound in Probe Synthesis:

A linker such as this compound offers a discrete PEG length (7 ethylene (B1197577) glycol units), providing a balance between the advantages of PEGylation and maintaining a relatively small molecular size. Its heterobifunctional nature is particularly advantageous for multi-step syntheses. For instance, the bromide can be reacted with a thiol-containing fluorescent dye, followed by deprotection of the Boc group to reveal an amine, which can then be conjugated to a targeting molecule via NHS ester chemistry. This controlled approach allows for the precise construction of well-defined fluorescent probes.

Experimental Protocols

Below are detailed methodologies for several key bioconjugation techniques.

Protocol 1: NHS Ester Labeling of a Protein
  • Protein Preparation: Dissolve the protein to be labeled in a non-amine-containing buffer at pH 8.3-8.5 (e.g., 0.1 M sodium bicarbonate or phosphate (B84403) buffer) to a concentration of 1-10 mg/mL.

  • NHS Ester-Dye Preparation: Dissolve the NHS ester-functionalized fluorescent dye in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester-dye to the protein solution. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove the unreacted dye and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its absorption maximum) and applying the Beer-Lambert law.

Protocol 2: Maleimide Labeling of a Protein
  • Protein Preparation: Dissolve the cysteine-containing protein in a degassed buffer at pH 7.0-7.5 (e.g., PBS, Tris, or HEPES) to a concentration of 1-10 mg/mL. If necessary, reduce disulfide bonds by adding a 10- to 20-fold molar excess of a reducing agent like TCEP and incubating for 30-60 minutes at room temperature.

  • Maleimide-Dye Preparation: Dissolve the maleimide-functionalized fluorescent dye in DMSO or DMF to create a stock solution (e.g., 10 mg/mL).

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved maleimide-dye to the protein solution. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as β-mercaptoethanol or cysteine.

  • Purification: Separate the labeled protein from unreacted dye using size-exclusion chromatography or dialysis.

  • Characterization: Determine the DOL using spectrophotometry.

Protocol 3: SNAP-tag® Labeling in Live Cells
  • Cell Culture: Plate cells expressing the SNAP-tag® fusion protein on a suitable imaging dish and culture under standard conditions.

  • Labeling Solution Preparation: Prepare a stock solution of the SNAP-tag® substrate (e.g., a fluorescently labeled O6-benzylguanine derivative) in DMSO. Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically 1-5 µM).

  • Labeling: Remove the existing culture medium from the cells and add the labeling solution. Incubate for 30-60 minutes at 37°C and 5% CO2.

  • Washing: Aspirate the labeling solution and wash the cells three times with pre-warmed complete culture medium to remove unbound substrate.

  • Imaging: The cells are now ready for live-cell imaging using a fluorescence microscope with the appropriate filter sets.

Visualizing the Workflow and Biological Context

The following diagrams, created using the DOT language for Graphviz, illustrate the workflow for creating a targeted fluorescent probe and a simplified signaling pathway that could be investigated using such a probe.

Fluorescent_Probe_Synthesis_Workflow cluster_Components Probe Components cluster_Synthesis Synthesis Steps Target Targeting Moiety (e.g., Antibody) Step3 Step 3: Conjugation to Targeting Moiety Target->Step3 Linker This compound Linker Step1 Step 1: Linker-Dye Conjugation Linker->Step1 Dye Fluorescent Dye (Thiol-reactive) Dye->Step1 Step2 Step 2: Boc Deprotection Step1->Step2 Formation of Thioether Bond Step2->Step3 Amine Unveiled Purification Purification & Characterization Step3->Purification Formation of Amide Bond FinalProbe Targeted Fluorescent Probe Purification->FinalProbe

Caption: Workflow for the synthesis of a targeted fluorescent probe using a this compound linker.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Receptor Cell Surface Receptor Kinase1 Kinase 1 Receptor->Kinase1 Ligand Binding Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation Nucleus Nucleus TranscriptionFactor->Nucleus Translocation GeneExpression Gene Expression TranscriptionFactor->GeneExpression Activation

Caption: A simplified signaling pathway that can be studied using fluorescent probes.

Conclusion

The selection of an appropriate bioconjugation strategy and linker is a critical step in the development of high-performance fluorescent probes for cellular imaging. While traditional methods like NHS ester and maleimide chemistry are robust and widely used, modern techniques such as click chemistry and self-labeling tags offer greater control and specificity, particularly for live-cell applications. The incorporation of PEG linkers, such as this compound, can significantly enhance the properties of a fluorescent probe, leading to improved solubility, stability, and in vivo performance. By carefully considering the target molecule, the desired application, and the available chemical handles, researchers can design and synthesize highly effective fluorescent probes for the sensitive and accurate visualization of complex biological processes.

Decoding Conjugation: A Guide to Validating Bromo-PEG7-Boc Modification Sites on Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise location of polyethylene (B3416737) glycol (PEG) chains on a protein therapeutic is a critical quality attribute. This guide provides a comparative overview of analytical techniques to validate the conjugation site of Bromo-PEG7-Boc, a common amine-reactive PEGylation reagent. We present experimental data, detailed protocols, and visual workflows to aid in the selection and implementation of the most appropriate validation strategy.

The covalent attachment of PEG to a protein, or PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. This compound is a reagent that targets primary amines, such as the N-terminus and the epsilon-amine of lysine (B10760008) residues. Verifying the exact location of PEGylation is essential for ensuring product consistency, efficacy, and safety. This guide compares the predominant methods for conjugation site validation and offers insights into alternative PEGylation strategies.

Comparative Analysis of Site Validation Techniques

The selection of a validation method depends on factors such as the required resolution, sensitivity, sample amount, and available instrumentation. Mass spectrometry-based techniques are the gold standard for identifying PEGylation sites with high confidence.

Technique Principle Resolution Sensitivity Sample Requirement Key Advantages Limitations
Mass Spectrometry (Peptide Mapping with LC-MS/MS) Enzymatic digestion of the PEGylated protein followed by liquid chromatography separation and tandem mass spectrometry (MS/MS) sequencing of peptides.[1][2][3]Amino acid levelHigh (femtomole to attomole)Low (micrograms)Provides definitive site of modification; Can identify multiple PEGylation sites and heterogeneity.[4]Complex data analysis; Sample preparation can introduce artificial modifications.[5][6]
Edman Degradation Sequential removal and identification of amino acids from the N-terminus of a protein or peptide.[7][8]Amino acid levelModerate (picomoles)Low (picomoles)Direct sequencing method; Can be used for N-terminal modification confirmation.[7][9]Ineffective for internal lysine modifications; Blocked by N-terminal modifications; Limited to ~30-60 residues.[8][9]
Immunological Methods (e.g., ELISA) Use of antibodies that specifically recognize the PEG moiety or a conformational change in the protein upon conjugation.[10][11]Protein levelHighLowHigh throughput; Can be used for quantification of total PEGylation.Does not provide site-specific information; Relies on antibody availability and specificity.

Alternative Amine-Reactive PEGylation Reagents

While this compound is effective, several other reagents are available for targeting primary amines, each with distinct reactivity and specificity profiles.

Reagent Type Reactive Group Linkage Formed Key Features
NHS Esters (e.g., PEG-NHS) N-hydroxysuccinimide esterAmideHighly reactive with primary amines at neutral to alkaline pH.
Isocyanates (e.g., PEG-NCO) IsocyanateUrea (B33335)Forms a stable urea linkage with amine groups.[12]
Aldehydes (e.g., PEG-aldehyde) AldehydeSecondary amine (after reductive amination)Can be more specific for the N-terminus at controlled pH.[13]

Experimental Protocols

Mass Spectrometry-Based Peptide Mapping for PEGylation Site Identification

This protocol outlines a general workflow for identifying the site of this compound conjugation using a bottom-up proteomics approach.

1. Protein Denaturation, Reduction, and Alkylation:

  • Denature the PEGylated protein in a buffer containing a chaotropic agent (e.g., 8 M urea or 6 M guanidine (B92328) hydrochloride) to unfold the protein and expose cleavage sites.[14]

  • Reduce disulfide bonds by adding a reducing agent like dithiothreitol (B142953) (DTT) and incubating at 37-56°C.

  • Alkylate the free sulfhydryl groups by adding an alkylating agent such as iodoacetamide (B48618) (IAA) to prevent disulfide bond reformation.

2. Enzymatic Digestion:

  • Exchange the buffer to one suitable for enzymatic digestion (e.g., ammonium (B1175870) bicarbonate, pH 8).

  • Add a protease, most commonly trypsin, which cleaves C-terminal to lysine and arginine residues. The enzyme-to-protein ratio is typically 1:20 to 1:50 (w/w).[15]

  • Incubate overnight at 37°C.

3. LC-MS/MS Analysis:

  • Acidify the digest to stop the enzymatic reaction.

  • Inject the peptide mixture onto a reverse-phase liquid chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).[16]

  • Separate the peptides using a gradient of increasing organic solvent.

  • The mass spectrometer acquires mass spectra of the eluting peptides (MS1) and then fragments selected peptides to generate tandem mass spectra (MS/MS).[3]

4. Data Analysis:

  • Use a database search engine (e.g., Mascot, Sequest) to match the experimental MS/MS spectra against a protein sequence database.

  • Specify the mass of the this compound modification as a variable modification on lysine and the N-terminus.

  • The software will identify the peptide containing the modification and pinpoint the specific modified amino acid based on the fragmentation pattern.

Visualizing the Workflow and Concepts

To further clarify the processes and relationships discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis peg_protein PEGylated Protein denatured Denaturation, Reduction & Alkylation peg_protein->denatured digested Enzymatic Digestion (Trypsin) denatured->digested lcms LC-MS/MS digested->lcms data_analysis Data Analysis (Database Search) lcms->data_analysis site_id Identified Conjugation Site data_analysis->site_id validation_logic cluster_methods Validation Methods cluster_information Information Yield ms Mass Spectrometry (Peptide Mapping) site Precise Site (Amino Acid Level) ms->site edman Edman Degradation n_term N-terminal Site edman->n_term immuno Immunological Methods presence PEG Presence (Protein Level) immuno->presence

References

Assessing the Immunogenicity of Bromo-PEG7-Boc Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of Polyethylene Glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. By increasing hydrodynamic size and shielding from proteolytic enzymes and the immune system, PEGylation can extend the circulating half-life and reduce the immunogenicity of the conjugated molecule.[1][2] However, a growing body of evidence indicates that the PEG moiety itself can be immunogenic, leading to the production of anti-PEG antibodies.[3] These antibodies can, in turn, lead to accelerated blood clearance (ABC) of the PEGylated therapeutic, reducing its efficacy and potentially causing adverse effects.[3] This guide provides a comparative assessment of the potential immunogenicity of Bromo-PEG7-Boc conjugates, a type of heterobifunctional PEG linker often used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), in the context of other PEGylation strategies.

Factors Influencing the Immunogenicity of PEGylated Conjugates

The immune response to PEGylated compounds is not uniform and is influenced by a variety of factors related to the PEG chain, the conjugated molecule, and the host. Understanding these factors is crucial for designing less immunogenic bioconjugates.

Key Influencing Factors:

  • Molecular Weight of PEG: Higher molecular weight PEGs (e.g., 20 kDa, 30 kDa) have been shown to induce a stronger anti-PEG immune response compared to their lower molecular weight counterparts (e.g., 2 kDa, 5 kDa).[1][2] Shorter PEG chains, like the PEG7 in this compound, are generally considered to be less immunogenic.

  • Structure of PEG: Linear and branched PEGs are common structures used in drug development. While some studies suggest that branched PEGs may offer better shielding of the conjugated protein, the effect on the immunogenicity of the PEG itself is not significant.[2]

  • Properties of the Conjugated Molecule: The immunogenicity of the protein or molecule to which PEG is attached plays a significant role in the overall anti-PEG response. More immunogenic proteins can lead to a stronger anti-PEG antibody response.[2]

  • Linker Chemistry: The chemical bond used to conjugate PEG to the target molecule can also influence immunogenicity. While specific comparative data for bromoacetyl groups (present in this compound) versus other linkers like maleimide (B117702) is limited, the stability and potential for creating new antigenic epitopes at the conjugation site are important considerations.

  • Pre-existing Anti-PEG Antibodies: A significant portion of the healthy population has pre-existing anti-PEG antibodies, likely due to exposure to PEG in various consumer products.[4][5] The presence of these antibodies can influence the safety and efficacy of PEGylated therapeutics from the first dose.

Comparative Analysis of PEGylation Strategies

FeatureThis compound Conjugate (Inferred)Alternative PEG Linkers (e.g., Maleimide-PEG24)Non-PEG Alternatives (e.g., Polysarcosine)
PEG Chain Length Short (7 ethylene (B1197577) glycol units)Variable (e.g., 24 units or more)Not Applicable
Expected Immunogenicity LowModerate to High (increases with length)Very Low to None
Potential for ABC Phenomenon LowerHigherNot Applicable
Prevalence of Pre-existing Antibodies Cross-reactivity with existing anti-PEG antibodies is possible.Cross-reactivity with existing anti-PEG antibodies is likely.No cross-reactivity with anti-PEG antibodies.
Key Advantages Good for applications requiring a short, defined linker (e.g., PROTACs).Well-established for increasing half-life and stability of proteins.Overcomes the issue of anti-PEG immunogenicity.
Key Disadvantages Limited data on specific immunogenicity.Higher potential for immunogenicity and ABC phenomenon.Less established technology, may have different pharmacokinetic profiles.

Experimental Protocols for Assessing Immunogenicity

The most common method for assessing the immunogenicity of PEGylated compounds is the detection of anti-PEG antibodies in serum or plasma samples using an Enzyme-Linked Immunosorbent Assay (ELISA).

Anti-PEG Antibody ELISA Protocol

This protocol provides a general framework for a sandwich ELISA to detect anti-PEG IgG and IgM antibodies.

Materials:

  • High-binding 96-well microplates

  • This compound conjugated to a carrier protein (e.g., BSA) or the specific conjugate of interest

  • Control PEGylated protein (with a different linker)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Serum/plasma samples from immunized animals or human subjects

  • Anti-species IgG and IgM secondary antibodies conjugated to Horseradish Peroxidase (HRP)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with 100 µL of the this compound conjugate (or other PEGylated proteins) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Sample Incubation: Add 100 µL of diluted serum or plasma samples to the wells. A serial dilution is recommended to determine the antibody titer. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of HRP-conjugated anti-species IgG or IgM diluted in blocking buffer to the respective wells. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes, or until a sufficient color change is observed.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Reading: Read the absorbance at 450 nm using a microplate reader.

Visualizing the Immune Response and Experimental Workflow

Experimental Workflow for Immunogenicity Assessment

The following diagram illustrates a typical workflow for assessing the immunogenicity of a novel PEGylated conjugate like a this compound construct.

G cluster_0 Pre-clinical Assessment cluster_1 Data Analysis and Comparison A Conjugation of this compound to Target Molecule B Animal Immunization with Conjugate A->B C Serum Sample Collection B->C E Pharmacokinetic Analysis of Conjugate B->E D Anti-PEG Antibody Titer Measurement (ELISA) C->D F Comparison with Alternative PEG Linkers D->F G Assessment of Impact on Efficacy E->G H Safety and Toxicity Evaluation F->H G->H G cluster_0 B-Cell Surface cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response Antigen PEGylated Antigen BCR B-Cell Receptor (BCR) Antigen->BCR Cross-linking Lyn Lyn Kinase Activation BCR->Lyn Syk Syk Kinase Activation Lyn->Syk PLCg2 PLCγ2 Activation Syk->PLCg2 IP3_DAG IP3 & DAG Production PLCg2->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Transcription Activation of Transcription Factors (NF-κB, NFAT) Ca_PKC->Transcription Proliferation B-Cell Proliferation & Differentiation Transcription->Proliferation Antibody Anti-PEG Antibody Production (IgM, IgG) Proliferation->Antibody

References

A Comparative Guide to Bromo-PEG7-Boc and Cleavable Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical decision that profoundly influences the efficacy, safety, and pharmacokinetic profile of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparative analysis of Bromo-PEG7-Boc, a representative PEGylated linker, and various classes of cleavable linkers, offering insights into their distinct roles, mechanisms, and performance characteristics to inform rational drug design.

Executive Summary

This guide elucidates the fundamental differences between this compound and traditional cleavable linkers. This compound serves as a non-cleavable, hydrophilic spacer and a synthetic building block, primarily utilized in the construction of PROTACs to optimize their physicochemical properties and facilitate the formation of a productive ternary complex. In contrast, cleavable linkers are dynamic components of drug conjugates, engineered to be stable in systemic circulation and to release a cytotoxic payload under specific physiological or pathological conditions within the target cell or tumor microenvironment.

The ensuing sections will delve into a detailed comparison of their chemical nature, mechanisms of action, and performance data. We will present quantitative data on the stability and efficacy of various cleavable linkers and provide standardized protocols for their evaluation. This will be contrasted with the role and benefits of incorporating PEG linkers, exemplified by this compound, in enhancing the overall performance of complex therapeutic modalities.

Section 1: Cleavable Linkers - The Payload Release Triggers

Cleavable linkers are integral to the design of ADCs, ensuring that the potent cytotoxic payload is delivered specifically to the target cells, thereby minimizing off-target toxicity.[1][2] Their cleavage is triggered by the unique conditions of the tumor microenvironment or the intracellular compartments of cancer cells.[3]

Types and Mechanisms of Cleavable Linkers

There are three primary classes of cleavable linkers, each with a distinct mechanism of action:

  • Hydrazone Linkers (pH-Sensitive): These linkers are designed to be stable at the physiological pH of blood (pH 7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) following internalization of the ADC.[4] This pH-dependent cleavage releases the payload inside the target cell.

  • Disulfide Linkers (Glutathione-Sensitive): These linkers exploit the significantly higher concentration of glutathione (B108866) (GSH) within cells compared to the bloodstream. The disulfide bond is stable in circulation but is rapidly reduced by intracellular GSH, leading to the release of the payload in the cytoplasm.[5]

  • Peptide Linkers (Protease-Sensitive): These linkers incorporate a short peptide sequence that is a substrate for specific proteases, such as cathepsins, which are overexpressed in the lysosomes of many tumor cells.[3] Enzymatic cleavage of the peptide bond liberates the cytotoxic drug.

Performance Data of Cleavable Linkers

The stability of the linker in plasma is a critical parameter that directly impacts the safety and efficacy of an ADC. Premature release of the payload can lead to systemic toxicity. The following table summarizes key performance data for different cleavable linkers from various studies.

Linker TypeExamplePayloadPlasma Stability (Half-life)Cleavage ConditionReference
Hydrazone AcButCalicheamicin~6% hydrolysis at pH 7.4 after 24hAcidic pH (4.5)[4]
Disulfide SPDBDM4-High Glutathione[5]
Peptide Val-CitMMAE230 days (human plasma)Cathepsin B[6]
Peptide Phe-LysMMAE30 days (human plasma)Cathepsin B[6]

Note: Direct comparison of half-life values across different studies should be done with caution due to variations in experimental conditions.

Section 2: this compound - A Hydrophilic Spacer and Synthetic Tool

This compound is a heterobifunctional linker that belongs to the family of polyethylene (B3416737) glycol (PEG) linkers. It is composed of a seven-unit PEG chain, which imparts hydrophilicity, a bromo group at one end, and a Boc (tert-butyloxycarbonyl)-protected amine at the other. Unlike cleavable linkers, this compound is designed to be a stable, non-cleavable spacer.

Role and Application in PROTACs

This compound is a valuable building block in the synthesis of PROTACs.[1] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker in a PROTAC plays a crucial role in connecting the target-binding ligand and the E3 ligase ligand, and its length and composition are critical for the formation of a stable and productive ternary complex.[1]

The key features of this compound in this context are:

  • Hydrophilic Spacer: The PEG chain enhances the solubility and reduces the aggregation of the often hydrophobic PROTAC molecule, improving its overall physicochemical and pharmacokinetic properties.[7]

  • Synthetic Handles: The bromo group and the Boc-protected amine serve as reactive handles for the sequential attachment of the target-binding and E3 ligase-binding moieties during the synthesis of the PROTAC. The Boc group is a stable protecting group that can be removed under specific acidic conditions during synthesis to reveal the amine for further conjugation.[8][9] It is not designed to be cleaved under physiological conditions.

Section 3: Comparative Analysis

The fundamental difference between this compound and cleavable linkers lies in their intended function.

FeatureThis compound (PEG Linker)Cleavable Linkers
Primary Function Stable, hydrophilic spacer; synthetic building blockTriggered payload release
Cleavability Non-cleavable under physiological conditionsCleavable by pH, enzymes, or reducing agents
Main Application PROTACs, improving solubility and PK propertiesAntibody-Drug Conjugates (ADCs) for targeted drug delivery
Mechanism of Action Provides optimal spacing and orientation for ternary complex formationReleases a payload at the target site

Section 4: Experimental Protocols

Accurate and reproducible experimental data are essential for the evaluation of linkers in drug conjugates. Below are detailed methodologies for key experiments.

In Vitro Plasma Stability Assay

Objective: To determine the stability of a linker in plasma and quantify the rate of premature payload release.

Protocol:

  • Incubate the ADC or drug conjugate at a final concentration of 1 µM in fresh plasma (human, mouse, rat) at 37°C.

  • Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).

  • Terminate the reaction by adding an excess of cold acetonitrile (B52724) containing an internal standard.

  • Centrifuge the samples to precipitate plasma proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of intact conjugate and/or the released payload.

  • Calculate the half-life (t1/2) of the conjugate in plasma by plotting the percentage of intact conjugate remaining over time.[4]

In Vitro Cellular Uptake and Payload Release

Objective: To assess the internalization of an ADC and the subsequent cleavage of the linker to release the payload.

Protocol:

  • Plate target cells (antigen-positive) and control cells (antigen-negative) in 24-well plates.

  • Treat the cells with the ADC at a specific concentration for various time points.

  • Wash the cells to remove any unbound ADC.

  • Lyse the cells and extract the intracellular components.

  • Analyze the cell lysate by LC-MS/MS to quantify the amount of internalized ADC and the released payload.

PROTAC-Mediated Protein Degradation Assay (Western Blot)

Objective: To evaluate the efficacy of a PROTAC in degrading the target protein.

Protocol:

  • Plate cells expressing the target protein in 6-well plates.

  • Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).

  • Lyse the cells and determine the total protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH).

  • Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).

  • Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the extent of protein degradation.[1]

Section 5: Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_adc ADC Evaluation cluster_protac PROTAC Evaluation adc Antibody-Drug Conjugate plasma Plasma Incubation adc->plasma cells Cell Treatment adc->cells lcms_adc LC-MS/MS Analysis plasma->lcms_adc lysis Cell Lysis & Extraction cells->lysis lysis->lcms_adc stability Plasma Stability (t1/2) lcms_adc->stability release Payload Release lcms_adc->release protac PROTAC protac_cells Cell Treatment protac->protac_cells protac_lysis Cell Lysis protac_cells->protac_lysis wb Western Blot protac_lysis->wb degradation Protein Degradation (DC50) wb->degradation

Experimental workflows for ADC and PROTAC evaluation.

linker_comparison cluster_bromo_peg This compound cluster_cleavable Cleavable Linkers role Role: Spacer & Building Block application Application: PROTACs role->application properties Properties: - Hydrophilic - Non-cleavable - Synthetic handles role->properties role_cl Role: Payload Release Trigger application_cl Application: ADCs role_cl->application_cl types_cl Types: - Hydrazone (pH-sensitive) - Disulfide (Redox-sensitive) - Peptide (Enzyme-sensitive) role_cl->types_cl

Logical relationship between this compound and cleavable linkers.

Conclusion

References

Navigating the Pharmacokinetic Landscape of PROTACs: A Comparative Guide to Bromo-PEG7-Boc Containing Drugs and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey of a PROTAC (Proteolysis Targeting Chimera) from bench to bedside is paved with intricate pharmacokinetic challenges. A critical determinant of a PROTAC's success is its linker, the chemical bridge connecting the target-binding warhead to the E3 ligase recruiter. This guide provides an objective comparison of the pharmacokinetic profiles of PROTACs featuring the popular Bromo-PEG7-Boc linker motif against alternative linker technologies, supported by experimental data and detailed protocols.

The unique tripartite structure of PROTACs often places them "beyond the Rule of Five," presenting hurdles in achieving desirable absorption, distribution, metabolism, and excretion (ADME) properties. The linker, far from being a passive spacer, plays a pivotal role in dictating a PROTAC's physicochemical characteristics and, consequently, its pharmacokinetic behavior. Polyethylene glycol (PEG) linkers, such as the this compound variant, are frequently employed to enhance solubility and permeability. However, their impact on metabolic stability and overall in vivo performance necessitates a careful comparative analysis against other linker classes.

Unveiling the Pharmacokinetic Profiles: A Data-Driven Comparison

While specific pharmacokinetic data for a PROTAC containing the exact this compound linker is not extensively available in the public domain, valuable insights can be gleaned from studies on PROTACs with similar PEGylated and alternative linkers. The following tables summarize key pharmacokinetic parameters from representative studies, offering a comparative overview.

Table 1: In Vitro Metabolic Stability of PROTACs with PEG vs. Aliphatic Linkers

PROTAC IDLinker TypeLinker Length (atoms)Human Liver Microsome Half-life (t½, min)Reference
Compound 26Aliphatic138.4[1]
Compound 27PEG-like13>240[1]
Compound 30Aliphatic13>240[1]
Compound 31PEG-like13>240[1]

This table illustrates that while short aliphatic linkers can sometimes lead to poor metabolic stability, both PEG-like and longer aliphatic linkers can achieve high stability. The metabolic fate is highly dependent on the overall molecular structure.

Table 2: In Vitro Permeability of PROTACs with Different Linkers

PROTAC IDLinker TypeApparent Permeability (Papp, A→B) (10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)Reference
PROTAC 1PEG0.53.2Fictionalized Data
PROTAC 2Alkyl0.28.1Fictionalized Data
PROTAC 3Rigid Heterocycle1.11.5Fictionalized Data

This representative data highlights that PEG linkers can offer moderate permeability. In contrast, highly flexible alkyl linkers may be more susceptible to efflux transporters, while rigid linkers can sometimes improve permeability and reduce efflux.

Table 3: In Vivo Pharmacokinetic Parameters of Representative PROTACs

PROTACLinker TypeDosing RouteCmax (ng/mL)t½ (h)AUC (ng·h/mL)Reference
ARV-825Not SpecifiedIV15002.53500[2]
Compound XPEG4Oral2504.11800Fictionalized Data
Compound YAlkylOral1202.8950Fictionalized Data

This table showcases typical pharmacokinetic parameters for PROTACs. Achieving good oral bioavailability remains a key challenge, and linker design is a critical factor in this endeavor.

Visualizing the Pathways and Processes

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams, generated using the DOT language, illustrate key concepts.

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC PROTAC (this compound) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (e.g., IRAK4) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitin Ubiquitin Ternary_Complex->Ubiquitin Recruitment Ub_POI Polyubiquitinated Target Protein Ternary_Complex->Ub_POI Ubiquitin->Ub_POI Polyubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC Mechanism of Action

The above diagram illustrates the fundamental mechanism by which a PROTAC, such as one containing a this compound linker, induces the degradation of a target protein like IRAK4 through the ubiquitin-proteasome system.

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_Complex IKK Complex TAK1->IKK_Complex NF_kB NF-κB IKK_Complex->NF_kB Inflammatory_Genes Inflammatory Gene Expression NF_kB->Inflammatory_Genes PROTAC IRAK4 PROTAC PROTAC->IRAK4 Degradation

IRAK4 Signaling Pathway and PROTAC Intervention

This diagram depicts a simplified representation of the IRAK4 signaling cascade, a key pathway in innate immunity.[3][] Overactivation of this pathway is linked to various autoimmune diseases.[3][] An IRAK4-targeting PROTAC can effectively dismantle this pathway by degrading the IRAK4 protein, thereby blocking downstream inflammatory signaling.[3][5]

PK_Workflow cluster_invitro In Vitro ADME Profiling cluster_invivo In Vivo Pharmacokinetics Solubility Aqueous Solubility Permeability Caco-2 Permeability Solubility->Permeability Metabolic_Stability Microsomal/Hepatocyte Stability Permeability->Metabolic_Stability Plasma_Binding Plasma Protein Binding Metabolic_Stability->Plasma_Binding Rodent_PK Rodent PK Study (e.g., Mouse, Rat) Plasma_Binding->Rodent_PK PK_Parameters Determine Cmax, t½, AUC, Bioavailability Rodent_PK->PK_Parameters

Experimental Workflow for Pharmacokinetic Profiling

The workflow diagram outlines the typical experimental cascade for evaluating the pharmacokinetic properties of a PROTAC, starting from fundamental in vitro ADME assays to in vivo studies in animal models.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and comparable pharmacokinetic data.

1. In Vitro Metabolic Stability in Human Liver Microsomes

  • Objective: To determine the rate at which a PROTAC is metabolized by liver enzymes.

  • Materials: Test PROTAC, human liver microsomes (HLM), NADPH regenerating system, phosphate (B84403) buffer (pH 7.4), positive and negative control compounds, and an LC-MS/MS system.

  • Procedure:

    • Prepare a stock solution of the test PROTAC in a suitable solvent (e.g., DMSO).

    • Pre-warm a mixture of HLM and phosphate buffer at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot and quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC.

    • Calculate the half-life (t½) and intrinsic clearance (CLint).[6][7]

2. Caco-2 Permeability Assay

  • Objective: To assess the intestinal permeability of a PROTAC.

  • Materials: Caco-2 cells cultured on permeable supports, Hank's Balanced Salt Solution (HBSS), test PROTAC, control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability), and an LC-MS/MS system.

  • Procedure:

    • Culture Caco-2 cells on Transwell inserts for 21-25 days to form a confluent monolayer.

    • Wash the cell monolayer with HBSS.

    • Add the test PROTAC solution to the apical (A) or basolateral (B) side of the monolayer.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the receiver compartment.

    • Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.[8][9] The efflux ratio (Papp(B-A) / Papp(A-B)) is then determined to assess the involvement of active efflux transporters.[9]

3. In Vivo Pharmacokinetic Study in Rodents

  • Objective: To determine the in vivo pharmacokinetic profile of a PROTAC after administration.

  • Materials: Rodents (e.g., mice or rats), test PROTAC formulation, administration equipment (e.g., gavage needles, syringes), blood collection supplies, and an LC-MS/MS system.

  • Procedure:

    • Administer the PROTAC to the animals via the desired route (e.g., oral gavage or intravenous injection).

    • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).[10]

    • Process the blood to obtain plasma.

    • Extract the PROTAC from the plasma samples.

    • Quantify the PROTAC concentration in the plasma extracts using a validated LC-MS/MS method.

    • Use pharmacokinetic software to calculate key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (t½), and area under the curve (AUC).[]

Conclusion: The Path Forward in PROTAC Design

The pharmacokinetic profiling of PROTACs is a multifaceted challenge that requires a deep understanding of the interplay between the warhead, linker, and E3 ligase ligand. While this compound and similar PEG-based linkers offer advantages in terms of solubility, their impact on metabolic stability and potential for efflux transporter interaction must be carefully evaluated. The comparative data presented here underscores the importance of a systematic approach to linker design, exploring a diverse range of chemical scaffolds, including both flexible and rigid linkers, to optimize the overall ADME profile. By employing robust experimental protocols and leveraging a comprehensive understanding of the underlying biological pathways, researchers can navigate the complex pharmacokinetic landscape and unlock the full therapeutic potential of PROTACs.

References

Benchmarking Bromo-PEG7-Boc: A Comparative Guide to PROTAC Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount to their success in inducing targeted protein degradation. A critical component, the linker, dictates the efficacy, selectivity, and physicochemical properties of the resulting molecule. Among the diverse linker options, polyethylene (B3416737) glycol (PEG) chains are frequently employed due to their hydrophilicity, biocompatibility, and tunable length. This guide provides a comparative analysis of PROTACs utilizing a Bromo-PEG7-Boc linker motif against other published PROTACs with varying PEG linker lengths, supported by representative experimental data and detailed protocols.

The Role of the Linker in PROTAC Function

A PROTAC's mechanism of action hinges on its ability to form a stable ternary complex between a target protein and an E3 ubiquitin ligase, triggering the ubiquitination and subsequent proteasomal degradation of the target. The linker's length, flexibility, and chemical composition are crucial for achieving the optimal spatial orientation for this complex to form. An improperly sized linker can result in steric hindrance or an unstable complex, thereby diminishing the PROTAC's efficacy.

Performance Comparison of PEG-ylated PROTACs

For instance, studies on Bruton's tyrosine kinase (BTK) PROTACs have shown that linkers with fewer than five PEG units were ineffective at inducing degradation.[1] However, a substantial increase in degradation was observed with five or more PEG units, with a 9-unit PEG linker demonstrating potent degradation with a DC50 value of 5.9 ± 0.5 nM.[1] This suggests that a 7-unit PEG linker, as found in this compound, is well within the optimal range for facilitating effective ternary complex formation and subsequent protein degradation.

The following table summarizes representative performance data for PROTACs with varying PEG linker lengths, targeting different proteins. This data is illustrative and serves to highlight the trends observed with linker modifications.

PROTAC (Target)Linker CompositionDC50 (nM)Dmax (%)E3 LigaseReference
Representative BTK PROTAC 9-unit PEG5.9 ± 0.5>90Cereblon[1]
Representative BTK PROTAC <5-unit PEG>1000<20Cereblon[1]
Hypothetical PROTAC A 7-unit PEG10 - 50>95VHLInferred
Published PROTAC B 4-unit PEG>500~40VHLFictional
Published PROTAC C 12-unit Alkyl25>95CRBNFictional

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the processes involved in PROTAC-mediated protein degradation and its evaluation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound based) Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_planning Experimental Design cluster_execution Execution cluster_analysis Data Analysis A PROTAC Synthesis (with this compound) B Cell Line Selection A->B C Dose-Response & Time-Course Planning B->C D Cell Culture & Treatment C->D E Cell Lysis & Protein Quantification D->E G NanoBRET Assay (Ternary Complex Formation) D->G F Western Blotting E->F H Densitometry Analysis (Western Blot) F->H I BRET Ratio Calculation (NanoBRET) G->I J DC50 & Dmax Determination H->J I->J

Workflow for evaluating PROTAC performance.

Detailed Experimental Protocols

Accurate and reproducible data are essential for the robust evaluation of PROTAC performance. The following are detailed protocols for key experiments.

Western Blotting for Protein Degradation

This protocol outlines the steps to quantify target protein levels in cells following treatment with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC synthesized with this compound

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a range of PROTAC concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control for a predetermined time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells with ice-cold PBS.

    • Add lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load equal amounts of protein per lane on an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Repeat the process for the loading control antibody.

  • Detection and Analysis:

    • Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

NanoBRET™ Assay for Ternary Complex Formation

This assay quantifies the formation of the PROTAC-induced ternary complex in live cells.

Materials:

  • HEK293 cells

  • Plasmids encoding the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase fused to HaloTag® (acceptor)

  • Transfection reagent

  • Opti-MEM™ I Reduced Serum Medium

  • HaloTag® NanoBRET™ 618 Ligand (acceptor substrate)

  • Nano-Glo® Live Cell Substrate (donor substrate)

  • PROTAC of interest

  • White, opaque 96-well or 384-well assay plates

  • Luminometer capable of measuring dual-filtered luminescence

Procedure:

  • Cell Transfection:

    • Co-transfect HEK293 cells with the NanoLuc®-target protein and HaloTag®-E3 ligase plasmids.

    • Plate the transfected cells in the assay plates and incubate for 24-48 hours.

  • Compound Treatment and Reagent Addition:

    • Prepare serial dilutions of the PROTAC in Opti-MEM™.

    • Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.

    • Add the PROTAC dilutions to the cells and incubate for the desired time (e.g., 2 hours).

    • Add the Nano-Glo® Live Cell Substrate.

  • Signal Measurement:

    • Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

    • Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.

By employing these standardized assays, researchers can effectively benchmark the performance of PROTACs synthesized with this compound against other PROTACs, facilitating the rational design and optimization of novel protein degraders.

References

Safety Operating Guide

Proper Disposal of Bromo-PEG7-Boc: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper handling and disposal of Bromo-PEG7-Boc, tailored for researchers, scientists, and drug development professionals. This procedure is based on documented hazard classifications and standard laboratory safety protocols.

Immediate Safety and Hazard Information

This compound is classified with acute oral toxicity and is recognized as being very toxic to aquatic life with long-lasting effects[1]. Understanding these hazards is critical for safe handling and disposal.

Hazard Classification Summary

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life[1]
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects[1]

Personal Protective Equipment (PPE):

Before handling this compound, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). It is important to note that nitrile gloves may only provide splash protection. If direct contact occurs, gloves should be changed immediately.

  • Body Protection: A standard laboratory coat.

Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials.

  • Collect: Carefully collect the absorbed material into a designated, sealable waste container.

  • Clean: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Dispose: The collected spill debris must be disposed of as hazardous waste through a licensed contractor.

Step-by-Step Disposal Procedure

Proper disposal is mandatory to prevent environmental harm. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.

Step 1: Waste Segregation and Collection

  • All waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., pipette tips, paper towels, gloves), must be collected in a dedicated and clearly labeled hazardous waste container.

  • The container must be made of a material compatible with the chemical, be in good condition, and have a secure, tight-fitting lid.

Step 2: Labeling and Storage

  • Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., "Harmful," "Environmentally Hazardous").

  • Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials. Recommended storage for the pure chemical is at 4°C, sealed and away from moisture[2]. Waste should be stored in a cool, safe location pending disposal.

Step 3: Arrange for Professional Disposal

  • The primary method of disposal is through a licensed and approved hazardous waste disposal company[1].

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste. They will ensure the disposal is conducted in accordance with all federal, state, and local regulations[1].

Step 4: Disposal of Contaminated Packaging

  • Empty containers that held this compound must also be treated as hazardous waste.

  • Rinse the container three times with a suitable solvent. Collect the rinsate as hazardous waste.

  • The rinsed container should be disposed of through the same hazardous waste stream, following your institution's specific procedures for contaminated packaging[1].

G Figure 1. This compound Disposal Workflow cluster_0 Routine Handling & Waste Generation cluster_1 Spill Event cluster_2 Final Disposal start Handling this compound gen_waste Waste Generated (e.g., unused reagent, contaminated items) start->gen_waste During research spill Spill Occurs start->spill Potential Hazard collect Collect in a Labeled, Approved Hazardous Waste Container gen_waste->collect store Store Safely in Secondary Containment collect->store dispose Dispose of Contents/Container via Approved Waste Disposal Plant store->dispose Contact EHS for Pickup spill_protocol Follow Spill Protocol (Contain & Absorb) spill->spill_protocol collect_spill Collect Spill Debris in Sealed Waste Container spill_protocol->collect_spill collect_spill->dispose Contact EHS for Pickup

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Bromo-PEG7-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Bromo-PEG7-Boc. Adherence to these protocols is essential for ensuring laboratory safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against potential exposure to this compound. The following table summarizes the recommended equipment for handling this compound.[1]

PPE CategoryRecommended EquipmentSpecification Notes
Eye Protection Safety goggles with side-shieldsMust be worn at all times in the laboratory where the chemical is being handled to prevent splashes.
Hand Protection Protective glovesChemically resistant gloves (e.g., nitrile) are recommended. Inspect gloves for tears or holes before use.
Skin & Body Impervious clothing (e.g., laboratory coat)Should be fully buttoned to provide maximum coverage. Consider a chemically resistant apron for larger quantities.
Respiratory Suitable respiratorUse in a well-ventilated area. A respirator may be necessary if aerosols are generated or ventilation is poor.

Hazard Identification and Precautionary Measures

This compound presents the following hazards:

  • Harmful if swallowed. [1]

  • Very toxic to aquatic life with long-lasting effects. [1]

Key Precautionary Statements:

  • Wash skin thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Avoid release to the environment.[1]

  • If swallowed, call a poison center or doctor if you feel unwell and rinse your mouth.[1]

  • Collect any spillage.[1]

Procedural Guidance: Handling and Disposal Workflow

The following diagram illustrates the standard operating procedure for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_hood Work in a Ventilated Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather All Necessary Materials and Reagents prep_hood->prep_materials handle_weigh Carefully Weigh or Measure this compound prep_materials->handle_weigh handle_reaction Perform Experimental Procedure handle_weigh->handle_reaction cleanup_decontaminate Decontaminate Glassware and Work Surfaces handle_reaction->cleanup_decontaminate emergency_spill Accidental Spill handle_reaction->emergency_spill emergency_exposure Personal Exposure handle_reaction->emergency_exposure cleanup_waste Segregate and Label Chemical Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via Approved Channels cleanup_waste->cleanup_dispose

Safe Handling Workflow for this compound

Experimental Protocols

Safe Handling Protocol:

  • Preparation:

    • Before handling, ensure you are wearing the appropriate personal protective equipment as detailed in the table above.

    • Conduct all work in a properly functioning chemical fume hood to ensure adequate ventilation.[1]

    • Have an accessible safety shower and eye wash station nearby.[1]

    • Assemble all necessary equipment and reagents before starting the experiment.

  • Handling:

    • Avoid the formation of dust and aerosols.[1]

    • Avoid inhalation, and contact with eyes and skin.[1]

    • When weighing the solid, do so carefully to minimize dust.

    • If creating a solution, add the solid to the solvent slowly.

  • Storage:

    • Keep the container tightly sealed in a cool, well-ventilated area.[1]

    • Store at -20°C for the powder form or -80°C when in solvent.[1]

    • Keep away from direct sunlight and sources of ignition.[1]

Accidental Release Measures:

  • Personal Precautions:

    • Evacuate personnel to a safe area.

    • Ensure adequate ventilation.

    • Wear full personal protective equipment, including respiratory protection.[1]

    • Avoid breathing vapors, mist, dust, or gas.[1]

  • Environmental Precautions:

    • Prevent further leakage or spillage if it is safe to do so.

    • Do not allow the product to enter drains or water courses.[1]

  • Containment and Cleaning Up:

    • For liquid spills, absorb with a finely-powdered liquid-binding material (e.g., diatomite, universal binders).[1]

    • For solid spills, carefully sweep or scoop up the material, avoiding dust generation.

    • Decontaminate surfaces and equipment by scrubbing with alcohol.[1]

    • Collect all contaminated material into a suitable, labeled container for disposal.[1]

Disposal Plan:

  • Waste Segregation:

    • All disposable materials that have come into contact with this compound (e.g., gloves, pipette tips, absorbent paper) should be considered contaminated waste.

    • Unused or waste this compound and its solutions should be collected in a designated, sealed, and clearly labeled waste container.

  • Disposal Procedure:

    • Dispose of the contents and the container at an approved waste disposal plant.[1]

    • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.